Product packaging for Risperidone mesylate(Cat. No.:)

Risperidone mesylate

Cat. No.: B1679388
M. Wt: 506.6 g/mol
InChI Key: OJUQOWYTFBZUKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Risperidone mesylate (CAS 666179-96-0) is the mesylate salt form of Risperidone, an approved atypical antipsychotic that functions as a potent and balanced antagonist of serotonin 5-HT2 and dopamine D2 receptors . Its mechanism of action is characterized by high-affinity binding to 5-HT2A receptors (Ki = 0.16-4.8 nM) and dopamine D2 receptors (Ki = 1.4-5.9 nM), conferring a high 5-HT2A/D2 receptor blockade ratio that is a hallmark of its atypical profile . This dual antagonism is a key focus for research into the treatment of schizophrenia and related neuropsychiatric disorders . Beyond its core receptor targets, this compound exhibits research activity at several other receptor subtypes, including α1 and α2 adrenergic receptors and histamine H1 receptors, and has been identified as a P-glycoprotein inhibitor, which may influence the blood-brain barrier transport of co-administered drugs . In vitro studies show that risperidone can modulate the immune function of dendritic cells by increasing the production of IL-10 and the proinflammatory cytokines IL-6, IL-8, and TNF-α, while decreasing the production of IP-10 and IL-12, leading to lower IFN-γ production by T-cells . This product is intended for research purposes only and is not for human consumption. All information is provided for scientific reference.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H31FN4O5S B1679388 Risperidone mesylate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN4O2.CH4O3S/c1-15-18(23(29)28-10-3-2-4-21(28)25-15)9-13-27-11-7-16(8-12-27)22-19-6-5-17(24)14-20(19)30-26-22;1-5(2,3)4/h5-6,14,16H,2-4,7-13H2,1H3;1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJUQOWYTFBZUKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31FN4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Risperidone Mesylate's Antagonism of Dopamine D2 Receptors: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Risperidone, a cornerstone in the management of schizophrenia and other psychotic disorders, exerts its primary therapeutic effect through the potent antagonism of dopamine D2 receptors. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this interaction. We will dissect the binding kinetics, in vivo receptor occupancy, and the consequential blockade of downstream signaling pathways. This document synthesizes quantitative data from key studies, details the experimental protocols used to derive this data, and visually represents the involved signaling cascades and experimental workflows through detailed diagrams.

Introduction

The dopamine hypothesis of schizophrenia posits that an overactivity of dopaminergic pathways, particularly in the mesolimbic system, contributes to the positive symptoms of the disorder.[1] The therapeutic efficacy of antipsychotic medications is largely attributed to their ability to modulate this hyperactivity by blocking dopamine D2 receptors.[2][3] Risperidone, a second-generation atypical antipsychotic, is a potent D2 receptor antagonist, but also exhibits a high affinity for serotonin 5-HT2A receptors, a characteristic thought to contribute to its atypical profile and reduced incidence of extrapyramidal symptoms at lower therapeutic doses compared to first-generation antipsychotics.[1][2][4] This document focuses specifically on the interaction of risperidone with the dopamine D2 receptor, providing a detailed technical overview for research and development professionals.

Quantitative Analysis of Risperidone-D2 Receptor Interaction

The interaction between risperidone and the dopamine D2 receptor has been extensively quantified through various in vitro and in vivo methodologies. The following tables summarize key quantitative data from the scientific literature, providing a comparative overview of risperidone's binding affinity and receptor occupancy.

Table 1: In Vitro Binding Affinity of Risperidone for Dopamine D2 Receptors
ParameterValue (nM)SpeciesAssay DetailsReference
Ki1.4RatRadioligand displacement with [3H]-spiperone[5]
Ki3.13Not SpecifiedRadioligand binding[6]
Ki3.2Not SpecifiedRadioligand binding[1]
Ki3.3Human (cloned)Radioligand binding[7]
pKi7.72 (equivalent to 19 nM)Rat StriatumInhibition of [3H]methylspiperone binding[8]
IC500.89Rat Striatal SlicesFunctional assay[5]

Ki (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity. IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: In Vivo Dopamine D2 Receptor Occupancy of Risperidone
DosageMean Occupancy (%)Brain RegionImaging TechniqueReference
2 mg/day (oral)66%Striatum[11C]-raclopride PET[9]
4 mg/day (oral)73%Striatum[11C]-raclopride PET[9]
4 mg (oral)79%Striatum[123I]IBZM SPECT[10]
6 mg/day (oral)79%Striatum[11C]-raclopride PET[9]
25 mg (long-acting injectable, post-injection)71.0%Striatum[11C]raclopride PET[11][12][13]
25 mg (long-acting injectable, pre-injection)54.0%Striatum[11C]raclopride PET[11][12][13]
50 mg (long-acting injectable, post-injection)74.4%Striatum[11C]raclopride PET[11][12][13]
50 mg (long-acting injectable, pre-injection)65.4%Striatum[11C]raclopride PET[11][12][13]
75 mg (long-acting injectable, post-injection)81.5%Striatum[11C]raclopride PET[11][12][13]
75 mg (long-acting injectable, pre-injection)75.0%Striatum[11C]raclopride PET[11][12][13]

PET (Positron Emission Tomography) and SPECT (Single Photon Emission Computed Tomography) are in vivo imaging techniques used to measure receptor occupancy in the brain.

Table 3: Risperidone Dose and Plasma Concentration for 50% D2 Receptor Occupancy (ED50)
ParameterValueMeasurement MethodReference
ED50 (Dose)0.98 mg[11C]MNPA PET[14][15]
ED50 (Dose)1.03 mg[11C]raclopride PET[14][15]
ED50 (Plasma Concentration)8.01 ng/ml[11C]raclopride PET[14][15]
ED50 (Plasma Concentration)9.15 ng/ml[11C]MNPA PET[14][15]
ED50 (Plasma Concentration)11.06 ng/ml[11C]raclopride PET[11][12][13]

ED50 is the dose or plasma concentration of a drug that produces 50% of its maximal effect, in this case, 50% occupancy of the D2 receptors.

Experimental Protocols

The quantitative data presented above are derived from a variety of sophisticated experimental techniques. Below are detailed methodologies for the key experiments cited.

In Vitro Radioligand Binding Assay

This assay determines the binding affinity of a drug to a specific receptor.

Objective: To determine the Ki of risperidone for the dopamine D2 receptor.

Materials:

  • Rat striatal tissue or cells expressing cloned human D2 receptors.

  • Radioligand: [3H]-Spiperone or [3H]-Raclopride.

  • Non-specific binding agent: Haloperidol or another suitable D2 antagonist.

  • Risperidone mesylate solutions of varying concentrations.

  • Assay buffer (e.g., Tris-HCl with MgCl2).

  • Glass fiber filters.

  • Scintillation counter.

Protocol:

  • Membrane Preparation: Homogenize rat striatal tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

  • Incubation: In assay tubes, combine the prepared membranes, a fixed concentration of the radioligand, and varying concentrations of risperidone. For determining non-specific binding, a separate set of tubes will contain the membranes, radioligand, and a high concentration of a non-specific binding agent.

  • Equilibrium: Incubate the tubes at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the risperidone concentration and use non-linear regression analysis to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Rat Striatal Tissue Homogenize Homogenize in Buffer Tissue->Homogenize Centrifuge1 Centrifuge Homogenize->Centrifuge1 Wash Wash Pellet Centrifuge1->Wash Centrifuge2 Centrifuge Wash->Centrifuge2 Membranes Isolated Membranes Centrifuge2->Membranes Incubate Incubate with Radioligand and Risperidone Membranes->Incubate Filter Rapid Filtration Incubate->Filter Wash_Filters Wash Filters Filter->Wash_Filters Count Scintillation Counting Wash_Filters->Count Calculate Calculate Specific Binding Count->Calculate Plot Plot Data Calculate->Plot Determine_IC50 Determine IC50 Plot->Determine_IC50 Calculate_Ki Calculate Ki Determine_IC50->Calculate_Ki

Radioligand Binding Assay Workflow

In Vivo Receptor Occupancy using Positron Emission Tomography (PET)

PET imaging allows for the non-invasive quantification of receptor occupancy in the living human brain.

Objective: To measure the percentage of D2 receptor occupancy by risperidone in patients.

Materials:

  • PET scanner.

  • Radiotracer: Typically [11C]-raclopride, a D2 receptor antagonist.

  • Human subjects (patients receiving risperidone).

  • Arterial blood sampling equipment (for some protocols).

  • Image analysis software.

Protocol:

  • Subject Preparation: Patients are positioned in the PET scanner, and a transmission scan is often performed for attenuation correction.

  • Radiotracer Injection: A bolus of [11C]-raclopride is injected intravenously.

  • Dynamic PET Scan: A dynamic scan is acquired over a period of 60-90 minutes to measure the uptake and washout of the radiotracer in the brain.

  • Blood Sampling (optional but recommended for full kinetic modeling): Arterial blood samples are taken throughout the scan to measure the concentration of the radiotracer in the plasma, which serves as the input function.

  • Image Reconstruction and Analysis: The dynamic PET data is reconstructed into a series of images over time. Regions of interest (ROIs) are drawn on the images, typically in the striatum (high D2 receptor density) and the cerebellum (negligible D2 receptor density, used as a reference region).

  • Quantification of Binding Potential: The binding potential (BPND) of the radiotracer is calculated for the striatum. This can be done using various kinetic models (e.g., the simplified reference tissue model).

  • Occupancy Calculation: The D2 receptor occupancy is calculated by comparing the BPND in the medicated patient to the average BPND in a group of unmedicated, healthy control subjects: Occupancy (%) = 100 * (BPND,control - BPND,patient) / BPND,control.

G cluster_procedure PET Scan Procedure cluster_analysis Image and Data Analysis Patient Patient Positioning Inject Inject [11C]-raclopride Patient->Inject Scan Dynamic PET Scan Inject->Scan Blood Arterial Blood Sampling (Optional) Scan->Blood Reconstruct Image Reconstruction Scan->Reconstruct ROI Define Regions of Interest (Striatum, Cerebellum) Reconstruct->ROI Calculate_BP Calculate Binding Potential (BP_ND) ROI->Calculate_BP Calculate_Occ Calculate Receptor Occupancy Calculate_BP->Calculate_Occ G cluster_dopamine Dopamine Agonism cluster_risperidone Risperidone Antagonism Dopamine Dopamine D2R_D D2 Receptor Dopamine->D2R_D Binds Gi_D Gi/o Protein D2R_D->Gi_D Activates AC_D Adenylyl Cyclase Gi_D->AC_D Inhibits cAMP_D cAMP AC_D->cAMP_D Decreases PKA_D PKA cAMP_D->PKA_D Decreases Activity Response_D Cellular Response PKA_D->Response_D Alters Risperidone Risperidone D2R_R D2 Receptor Risperidone->D2R_R Binds and Blocks Gi_R Gi/o Protein D2R_R->Gi_R No Activation AC_R Adenylyl Cyclase Gi_R->AC_R No Inhibition G cluster_dopamine Dopamine-induced β-Arrestin Recruitment cluster_risperidone Risperidone Blockade Dopamine Dopamine D2R_D D2 Receptor Dopamine->D2R_D Binds GRK GRK D2R_D->GRK Activates P_D2R Phosphorylated D2R D2R_D->P_D2R GRK->D2R_D Phosphorylates bArrestin β-Arrestin P_D2R->bArrestin Recruits Signaling Downstream Signaling (e.g., MAPK) bArrestin->Signaling Internalization Receptor Internalization bArrestin->Internalization Risperidone Risperidone D2R_R D2 Receptor Risperidone->D2R_R Binds and Blocks GRK_R GRK D2R_R->GRK_R No Activation

References

Physicochemical Properties of Risperidone Mesylate: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This technical guide provides a comprehensive overview of the core physicochemical properties of Risperidone Mesylate, intended for researchers, scientists, and drug development professionals. This document summarizes essential quantitative data, details key experimental methodologies, and visualizes relevant biological pathways and experimental workflows to support ongoing research and development efforts.

Introduction

Risperidone, an atypical antipsychotic, is a selective monoaminergic antagonist with high affinity for serotonin Type 2 (5-HT2) and dopamine Type 2 (D2) receptors.[1][2] It is primarily used in the treatment of schizophrenia, bipolar disorder, and irritability associated with autistic disorder.[1] The mesylate salt of risperidone is often utilized to improve the aqueous solubility of the otherwise sparingly soluble risperidone base.[3] Understanding the distinct physicochemical properties of this compound is crucial for formulation development, analytical method development, and predicting its pharmacokinetic and pharmacodynamic behavior.

Physicochemical Properties

The following tables summarize the key physicochemical properties of both Risperidone (base) and its mesylate salt. Data for the mesylate form is specifically noted where available.

Table 1: General and Physical Properties
PropertyRisperidone BaseThis compoundSource(s)
Chemical Structure 3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one methanesulfonate[1][4]
Molecular Formula C₂₃H₂₇FN₄O₂C₂₃H₂₇FN₄O₂ · CH₄SO₃[4]
Molecular Weight 410.49 g/mol 506.58 g/mol [4]
Appearance White to slightly beige powderCrystalline solid[5]
Melting Point 169-173 °CData not explicitly available; may exist as a hydrate[3][6][7]
Table 2: Solubility and Partitioning Properties
PropertyRisperidone BaseThis compoundSource(s)
Aqueous Solubility Practically insoluble (approx. 5 µg/mL at 37°C)≥ 10 mg/mL, typically 20-200 mg/mL[3][8]
Solubility in Organic Solvents Soluble in methanol and 0.1 N HCl; freely soluble in methylene chloride. Soluble in DMSO (~2 mg/mL) and ethanol (~0.3 mg/mL).Data not explicitly available[5][9]
pKa (Strongest Basic) 8.24 - 8.76Data not explicitly available; expected to be similar to the base[10][11]
logP (Octanol/Water) 2.63 - 3.50Data not explicitly available; may differ from the base due to salt form[3][11]

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are provided below. These protocols are generalized and may require optimization for specific laboratory conditions and equipment.

Determination of Aqueous Solubility (Shake-Flask Method)

This method is considered the gold standard for determining equilibrium solubility.[12]

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of purified water or a relevant buffer system (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert container (e.g., glass vial).

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established by taking measurements at different time points until the concentration plateaus.[13]

  • Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the solid and liquid phases by centrifugation and/or filtration through a low-binding membrane filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10][14]

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess this compound to buffer B Seal container A->B C Agitate at constant temperature (e.g., 24-48h) B->C D Centrifuge and/or filter suspension C->D E Collect clear supernatant D->E F Dilute supernatant E->F G Analyze by HPLC-UV F->G H Calculate solubility G->H

Shake-Flask Solubility Determination Workflow
Determination of pKa (Potentiometric Titration)

Potentiometric titration is a precise method for determining the dissociation constant (pKa) of ionizable compounds.[15]

Methodology:

  • Instrument Calibration: Calibrate a pH meter and electrode system using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).

  • Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent system (e.g., water or a co-solvent system for poorly soluble compounds) to a known concentration (e.g., 1 mM).[15] Maintain a constant ionic strength using an electrolyte like KCl (e.g., 0.15 M).[16]

  • Titration: Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode. Titrate the solution with a standardized acidic (e.g., 0.1 M HCl) or basic (e.g., 0.1 M NaOH) titrant, adding small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of titrant, ensuring the reading is stable (e.g., drift < 0.01 pH units/minute).[15]

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the point of half-neutralization. Perform the titration in triplicate.

G cluster_setup Setup cluster_titration Titration cluster_analysis Analysis A Calibrate pH meter B Prepare this compound solution with constant ionic strength A->B C Add titrant in small increments B->C D Record stable pH after each addition C->D C->D loop E Plot pH vs. titrant volume D->E F Determine inflection point E->F G Calculate pKa F->G

Potentiometric pKa Determination Workflow
Determination of logP (HPLC Method)

A reversed-phase HPLC method can be used to estimate the octanol-water partition coefficient (logP). This method correlates the retention time of a compound with its lipophilicity.[9]

Methodology:

  • System Preparation: Use a reversed-phase HPLC column (e.g., C18). The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).[17]

  • Calibration: Prepare a series of standard compounds with known logP values that span the expected logP of this compound. Inject each standard and record its retention time (t_R).

  • Data Analysis (Calibration Curve): Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0, where t_0 is the void time of the column. Plot log(k) versus the known logP values to generate a calibration curve.

  • Sample Analysis: Prepare a solution of this compound in the mobile phase. Inject the sample and record its retention time.

  • logP Calculation: Calculate the capacity factor for this compound and use the calibration curve to determine its logP value.[18]

G cluster_setup Setup cluster_calib Calibration cluster_sample Sample Analysis cluster_calc Calculation A Prepare mobile phase and equilibrate HPLC system B Prepare solutions of logP standards A->B F Prepare and inject this compound sample A->F C Inject standards and record retention times B->C D Calculate capacity factors (k) C->D E Plot log(k) vs. known logP values D->E I Determine logP from calibration curve E->I G Record retention time F->G H Calculate capacity factor for sample G->H H->I

HPLC-based logP Determination Workflow

Mechanism of Action and Signaling Pathways

The therapeutic effects of risperidone are primarily mediated through its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[19]

Dopamine D2 Receptor Antagonism

Overactivity in the mesolimbic dopamine pathway is associated with the positive symptoms of schizophrenia. Risperidone acts as a D2 receptor antagonist, blocking the binding of dopamine and thereby reducing dopaminergic neurotransmission. This action is believed to alleviate symptoms such as hallucinations and delusions.[1]

G Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Binds & Activates Risperidone Risperidone Risperidone->D2R Antagonizes (Blocks) G_protein G-protein Signaling (e.g., ↓cAMP) D2R->G_protein Activates Effect Reduced Dopaminergic Neurotransmission G_protein->Effect Leads to

Risperidone's Antagonism of the D2 Receptor
Serotonin 5-HT2A Receptor Antagonism

Risperidone exhibits a high affinity for 5-HT2A receptors. The antagonism of these receptors is thought to contribute to its efficacy against the negative symptoms of schizophrenia and may also reduce the likelihood of extrapyramidal side effects by modulating dopamine release in certain brain regions. The 5-HT2A receptor is coupled to the Gq/11 signaling pathway, and its activation leads to the hydrolysis of PIP2 into IP3 and DAG, ultimately increasing intracellular calcium.[20][21]

G Serotonin Serotonin (5-HT) HT2AR 5-HT2A Receptor Serotonin->HT2AR Binds & Activates Risperidone Risperidone Risperidone->HT2AR Antagonizes (Blocks) Gq Gq Protein HT2AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Activate PKC DAG->PKC

Risperidone's Antagonism of the 5-HT2A Receptor

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While comprehensive data for the mesylate salt is still emerging, the provided information on the base compound, coupled with detailed experimental protocols, offers a robust starting point for researchers. The visualization of its primary signaling pathways further elucidates its mechanism of action. Continued investigation into the specific properties of the mesylate salt will be critical for the continued development and optimization of risperidone-based therapeutics.

References

An In-Depth Technical Guide to the Synthesis and Yield Optimization of Risperidone Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Risperidone, an atypical antipsychotic, is a cornerstone in the treatment of various psychiatric disorders. Its synthesis, particularly the formation of the mesylate salt to enhance its pharmaceutical properties, is a subject of significant interest in medicinal and process chemistry. This technical guide provides a comprehensive overview of the predominant synthesis pathways for risperidone, with a detailed focus on the optimization of reaction yields. It includes step-by-step experimental protocols for the key transformations, quantitative data presented in comparative tables, and visual representations of the synthetic workflows to facilitate a deeper understanding of the process.

Introduction

Risperidone, chemically known as 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, is a potent antagonist of serotonin 5-HT2 and dopamine D2 receptors. The synthesis of risperidone has been approached through various routes, with the most commercially viable method involving the condensation of two key intermediates: 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole and 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. This guide will dissect this primary synthetic route, explore an alternative pathway involving a Stille reaction, and detail the final salt formation to yield risperidone mesylate.

Primary Synthesis Pathway: Condensation Reaction

The most widely employed industrial synthesis of risperidone involves the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. This pathway is favored for its efficiency and scalability.

G 3-iodo-2-methyl-6,7,8,9-tetrahydropyrido\n[1,2-a]pyrimidin-4-one 3-iodo-2-methyl-6,7,8,9-tetrahydropyrido [1,2-a]pyrimidin-4-one Stille Coupling Stille Coupling 3-iodo-2-methyl-6,7,8,9-tetrahydropyrido\n[1,2-a]pyrimidin-4-one->Stille Coupling Vinyltributyltin, Pd catalyst Vinyl Intermediate Vinyl Intermediate Stille Coupling->Vinyl Intermediate Hydroboration-Oxidation Hydroboration-Oxidation Vinyl Intermediate->Hydroboration-Oxidation Hydroxyethyl Intermediate Hydroxyethyl Intermediate Hydroboration-Oxidation->Hydroxyethyl Intermediate Risperidone Risperidone Hydroxyethyl Intermediate->Risperidone Coupling with Intermediate A G Crude Risperidone Crude Risperidone Dissolution Dissolution Crude Risperidone->Dissolution Hot Solvent Hot Filtration (optional) Hot Filtration (optional) Dissolution->Hot Filtration (optional) Activated Carbon Cooling & Crystallization Cooling & Crystallization Hot Filtration (optional)->Cooling & Crystallization Filtration Filtration Cooling & Crystallization->Filtration Washing Washing Filtration->Washing Cold Solvent Drying Drying Washing->Drying Vacuum Pure Risperidone Pure Risperidone Drying->Pure Risperidone

In Vitro Metabolic Fate of Risperidone Mesylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolic fate of risperidone, an atypical antipsychotic medication. The document details the primary metabolic pathways, the enzymes responsible for its biotransformation, and the resulting metabolites. It also includes detailed experimental protocols for studying risperidone metabolism in vitro and presents quantitative data to support these findings.

Introduction to Risperidone Metabolism

Risperidone is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system.[1][2] The main metabolic pathway is the hydroxylation of risperidone to its major active metabolite, 9-hydroxyrisperidone (also known as paliperidone).[1][2][3] This metabolite is pharmacologically active and contributes significantly to the overall therapeutic effect of the drug.[1][4] A minor metabolic pathway for risperidone is N-dealkylation.[1][2][3] The primary enzyme responsible for the formation of 9-hydroxyrisperidone is CYP2D6, with a smaller contribution from CYP3A4.[3][5]

Primary Metabolic Pathways of Risperidone

The in vitro metabolism of risperidone is characterized by two main pathways:

  • 9-Hydroxylation: This is the most significant metabolic route, leading to the formation of 9-hydroxyrisperidone. This reaction is predominantly catalyzed by the CYP2D6 enzyme.[1][5] CYP3A4 also contributes to this pathway, but to a lesser extent.[5] Interestingly, there is a stereoselective nature to this hydroxylation; CYP2D6 is primarily responsible for the formation of (+)-9-hydroxyrisperidone, while CYP3A4 appears to be more involved in the formation of (-)-9-hydroxyrisperidone.[6][7]

  • N-Dealkylation: This is a minor pathway in the metabolism of risperidone.[1][2][3]

Other metabolites, such as 7-hydroxyrisperidone, have also been identified in in vitro studies.[6]

Below is a diagram illustrating the primary metabolic pathways of risperidone.

Risperidone_Metabolism cluster_enzymes Catalyzing Enzymes Risperidone Risperidone Nine_Hydroxyrisperidone 9-Hydroxyrisperidone (Paliperidone) Risperidone->Nine_Hydroxyrisperidone 9-Hydroxylation (Major) N_Dealkylated_Risperidone N-Dealkylated Metabolite Risperidone->N_Dealkylated_Risperidone N-Dealkylation (Minor) Seven_Hydroxyrisperidone 7-Hydroxyrisperidone Risperidone->Seven_Hydroxyrisperidone 7-Hydroxylation (Minor) CYP2D6 CYP2D6 CYP2D6->Nine_Hydroxyrisperidone CYP3A4 CYP3A4 CYP3A4->Nine_Hydroxyrisperidone Unknown_Enzyme Unknown Unknown_Enzyme->Seven_Hydroxyrisperidone

Primary metabolic pathways of risperidone.

Quantitative Analysis of In Vitro Metabolism

In vitro studies using recombinant human cytochrome P450 enzymes have been conducted to quantify the contribution of different CYPs to the metabolism of risperidone. The following table summarizes the metabolic activities of the key enzymes in the formation of 9-hydroxyrisperidone.

EnzymeMetabolic Activity (pmol 9-hydroxyrisperidone / pmol CYP / min)Reference
CYP2D6 7.5[1][8][9][10][11]
CYP3A4 0.4[1][8][9][10][11]
CYP3A5 0.2[1][11]

Note: The above data was obtained from an in vitro study using a risperidone concentration of 100 µM.[8][9][10][11] More comprehensive kinetic parameters, such as Km and Vmax, are not consistently reported in the publicly available literature.

Experimental Protocols for In Vitro Metabolism Studies

The following is a generalized protocol for studying the in vitro metabolism of risperidone using human liver microsomes.

Materials and Reagents
  • Risperidone

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard for analytical quantification

  • 9-hydroxyrisperidone analytical standard

Incubation Procedure
  • Preparation: Prepare a stock solution of risperidone in a suitable solvent (e.g., methanol or DMSO) and dilute it to the desired concentrations in the incubation buffer.

  • Incubation Mixture: In a microcentrifuge tube, combine the human liver microsomes, phosphate buffer, and the risperidone solution.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to the incubation mixture.

  • Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 30-60 minutes). The incubation time should be optimized to ensure linear metabolite formation.

  • Termination of Reaction: Stop the reaction by adding a quenching solvent, such as cold acetonitrile. This will precipitate the microsomal proteins.

  • Protein Precipitation: Centrifuge the quenched reaction mixture to pellet the precipitated proteins.

  • Sample Collection: Collect the supernatant for subsequent bioanalytical analysis.

The following diagram illustrates the general workflow for an in vitro risperidone metabolism experiment.

Experimental_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_processing 3. Sample Processing cluster_analysis 4. Analysis A Prepare Risperidone Stock D Combine Risperidone, HLM, and Buffer A->D B Prepare Incubation Buffer B->D C Prepare NADPH System F Initiate with NADPH C->F E Pre-incubate at 37°C D->E E->F G Incubate at 37°C F->G H Quench Reaction (e.g., Acetonitrile) G->H I Centrifuge H->I J Collect Supernatant I->J K LC-MS/MS Analysis J->K L Data Interpretation K->L

Experimental workflow for in vitro metabolism.
Bioanalytical Method: LC-MS/MS

The quantification of risperidone and its metabolites is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.[12][13][14][15][16]

  • Chromatographic Separation:

    • Column: A C18 or a mixed-mode column is commonly used for the separation of risperidone and its metabolites.[13][15]

    • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[15][16] A gradient elution is often employed to achieve optimal separation.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves monitoring specific precursor-to-product ion transitions for both the analytes and the internal standard. For example, a precursor-to-product ion transition for risperidone could be m/z 411.2 → 191.0, and for 9-hydroxyrisperidone, it could be m/z 427.2 → 207.0.[16]

Conclusion

The in vitro metabolic fate of risperidone is primarily governed by CYP2D6-mediated 9-hydroxylation, leading to the formation of its active metabolite, 9-hydroxyrisperidone. CYP3A4 also plays a role in this pathway, albeit to a lesser extent. A minor pathway of N-dealkylation also contributes to the biotransformation of risperidone. Understanding these metabolic pathways and the enzymes involved is crucial for predicting potential drug-drug interactions and for the development of new drug candidates. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers to conduct their own in vitro studies on risperidone metabolism.

References

Unveiling the Degradation Profile of Risperidone Mesylate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration into the identification and characterization of risperidone mesylate degradation products, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its stability profile.

This technical guide offers a detailed overview of the degradation pathways of this compound under various stress conditions. By summarizing key quantitative data, outlining experimental protocols, and visualizing critical workflows, this document serves as an essential resource for ensuring the safety, efficacy, and stability of risperidone-based pharmaceutical products.

Identified Degradation Products of Risperidone

Forced degradation studies are fundamental to understanding the intrinsic stability of a drug substance. Risperidone has been subjected to a range of stress conditions, including acid and base hydrolysis, oxidation, thermal stress, and photolysis, revealing several key degradation products.[1][2][3] The primary identified degradants include:

  • 9-Hydroxy Risperidone: A major active metabolite of risperidone, also formed under acidic and basic stress conditions.[4][5]

  • Risperidone N-oxide: A significant product of oxidative degradation.[4][5][6]

  • 2-Hydroxybenzoyl-risperidone: Formed through the cleavage of the benzisoxazole ring, particularly observed in the presence of bacteria.[7]

  • 3-[2-[4-[6-fluoro-1,3-benzoxazol-2-yl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a] pyrimidin-4-one: An impurity detected in stability samples of risperidone tablets.[8]

Quantitative Analysis of Risperidone Degradation

The extent of risperidone degradation is highly dependent on the nature and duration of the stressor. The following tables summarize the quantitative data from various forced degradation studies, providing a comparative look at the drug's stability under different conditions.

Table 1: Summary of Risperidone Degradation under Various Stress Conditions

Stress ConditionReagent/ParameterDurationTemperature% DegradationIdentified Degradation ProductsReference
Acid Hydrolysis 0.1 M HCl12 hoursRoom Temp.Not specified9-Hydroxy Risperidone[4][9]
Base Hydrolysis 0.5 M NaOHNot specifiedNot specifiedNot specified9-Hydroxy Risperidone[4]
0.1 M NaOH36 hoursRoom Temp.Not specifiedNot specified[9]
Oxidative 3% H₂O₂5 minutesAmbientSignificantRisperidone N-oxide, two other degradants[6][10]
3% H₂O₂6 hours80°C17.00%Risperidone N-oxide[6]
Hydrogen PeroxideNot specifiedNot specifiedFastest degradation rateRisperidone N-oxide
Thermal Dry Heat72 hours105°CNot specifiedNot specified[10]
Dry Heat6 hours80°C17.00%Not specified[6]
Photolytic Room Light8 daysRoom Temp.35.00%Not specified[6]
Photolytic ChamberNot specified1.2 million lux/hourNot specifiedNot specified[10]

Experimental Protocols for Degradation Studies

Reproducible and robust analytical methods are crucial for the identification and quantification of degradation products. Below are detailed methodologies for key experiments cited in the literature.

Forced Degradation (Stress) Studies

These studies are designed to accelerate the degradation of the drug substance to identify potential degradation products and establish degradation pathways.

  • Acid Hydrolysis: 100 mg of Risperidone is dissolved in 10 mL of 0.1 M hydrochloric acid and stirred for 12 hours at room temperature. A 2 mL aliquot is then neutralized with 0.2 mL of 0.1 M sodium hydroxide and diluted to 100 mL.[9]

  • Base Hydrolysis: 100 mg of Risperidone is dissolved in 10 mL of 0.1 M sodium hydroxide and stirred for 36 hours at room temperature. A 2 mL aliquot is then neutralized with 0.2 mL of 0.1 M hydrochloric acid and diluted to 100 mL.[9]

  • Oxidative Degradation: 3.5 mL of 3% hydrogen peroxide is added to a sample solution of risperidone and kept at ambient temperature for 5 minutes before analysis.[10]

  • Thermal Degradation: A sample of risperidone is kept at 105°C for 72 hours.[10]

  • Photolytic Degradation: A sample of risperidone is placed in a photolytic chamber at 1.2 million lux/hour.[10]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is the most common technique for separating and quantifying risperidone and its degradation products.[1][9][10]

  • Column: Waters XTerra RP8 (250 x 4.6 mm), 5µm particle size.[10]

  • Mobile Phase: A mixture of 10 mM potassium dihydrogen phosphate buffer (pH 3.5 ± 0.05, adjusted with ortho-phosphoric acid), methanol, and acetonitrile in a ratio of 65:15:20 (v/v/v).[10]

  • Flow Rate: 1.0 mL/min.[10]

  • Detection: UV at 276 nm.[10]

  • Injection Volume: 10 µL.[10]

  • Column Temperature: 25°C (ambient).[10]

Visualization of Key Processes

Diagrams are provided below to illustrate the workflow for degradation product identification and the known degradation pathways of risperidone.

G cluster_0 Forced Degradation Studies cluster_1 Analytical Workflow Drug_Substance This compound Acid Acid Hydrolysis (e.g., 0.1M HCl) Drug_Substance->Acid Base Base Hydrolysis (e.g., 0.1M NaOH) Drug_Substance->Base Oxidation Oxidation (e.g., 3% H2O2) Drug_Substance->Oxidation Thermal Thermal Stress (e.g., 105°C) Drug_Substance->Thermal Photolytic Photolytic Stress Drug_Substance->Photolytic Stressed_Samples Stressed Samples Acid->Stressed_Samples Base->Stressed_Samples Oxidation->Stressed_Samples Thermal->Stressed_Samples Photolytic->Stressed_Samples HPLC HPLC Separation Stressed_Samples->HPLC Detection UV/DAD Detection HPLC->Detection Isolation Preparative LC (for unknown impurities) Detection->Isolation If unknown peak Quantification Quantification of Impurities Detection->Quantification LC_MS LC-MS/MS Analysis Characterization Structural Elucidation LC_MS->Characterization NMR NMR Spectroscopy NMR->Characterization Isolation->LC_MS Isolation->NMR G cluster_acid_base Acid/Base Hydrolysis cluster_oxidation Oxidation cluster_enzymatic Bacterial/Enzymatic Cleavage Risperidone Risperidone 9_Hydroxy_Risperidone 9-Hydroxy Risperidone Risperidone->9_Hydroxy_Risperidone OH- N_Oxide Risperidone N-oxide Risperidone->N_Oxide [O] Benzisoxazole_Cleavage 2-Hydroxybenzoyl-risperidone Risperidone->Benzisoxazole_Cleavage Enzymatic G cluster_pathway Risperidone Signaling Pathway cluster_degradation Potential Impact of Degradation Products Risperidone Risperidone D2_Receptor Dopamine D2 Receptor Risperidone->D2_Receptor Antagonism 5HT2A_Receptor Serotonin 5-HT2A Receptor Risperidone->5HT2A_Receptor Antagonism Dopaminergic_Pathway Dopaminergic Pathway Activity D2_Receptor->Dopaminergic_Pathway Inhibition Altered_Binding Altered Receptor Binding Affinity D2_Receptor->Altered_Binding Serotonergic_Pathway Serotonergic Pathway Activity 5HT2A_Receptor->Serotonergic_Pathway Inhibition 5HT2A_Receptor->Altered_Binding Antipsychotic_Effect Therapeutic Antipsychotic Effect Dopaminergic_Pathway->Antipsychotic_Effect Serotonergic_Pathway->Antipsychotic_Effect Degradation_Products Degradation Products (e.g., N-oxide, 9-OH) Degradation_Products->D2_Receptor ? Degradation_Products->5HT2A_Receptor ? Altered_Efficacy Modified Efficacy/Toxicity Altered_Binding->Altered_Efficacy

References

Risperidone Mesylate: A Deep Dive into its Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the structure-activity relationship (SAR) of risperidone, a pivotal atypical antipsychotic medication. By dissecting its molecular structure into three key components—the benzisoxazole moiety, the piperidine linker, and the pyridopyrimidine group—this document elucidates how chemical modifications influence its pharmacological profile, primarily its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors. This guide provides a comprehensive overview of the synthetic strategies, experimental methodologies, and downstream signaling effects that underpin the therapeutic efficacy of risperidone and its analogs.

Introduction: The Clinical Significance of Risperidone

Risperidone is a second-generation antipsychotic agent widely prescribed for the management of schizophrenia, bipolar disorder, and irritability associated with autism.[1] Its clinical success stems from its "atypical" antipsychotic profile, characterized by a strong antagonism of serotonin 5-HT2A receptors and a slightly less potent, but still significant, antagonism of dopamine D2 receptors.[2][3] This dual-receptor antagonism is believed to contribute to its efficacy against both the positive and negative symptoms of schizophrenia, with a reduced propensity for extrapyramidal side effects compared to first-generation antipsychotics.[4] The primary active metabolite of risperidone, 9-hydroxyrisperidone (paliperidone), exhibits a similar pharmacological profile and contributes significantly to the overall therapeutic effect.[1][2]

Core Molecular Structure and Pharmacophore

The chemical structure of risperidone, 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, can be conceptually divided into three key pharmacophoric elements:

  • Benzisoxazole Moiety: This heterocyclic system is crucial for high-affinity binding to both D2 and 5-HT2A receptors.

  • Piperidine Linker: This central ring connects the benzisoxazole and pyridopyrimidine moieties and its substitutions can modulate receptor affinity and selectivity.

  • Pyridopyrimidine Moiety: This bicyclic system also plays a significant role in receptor interaction and influences the overall physicochemical properties of the molecule.

Structure-Activity Relationship (SAR) Studies

Systematic modifications of the risperidone structure have provided valuable insights into the molecular determinants of its receptor binding affinities. The following sections summarize the key SAR findings for each molecular component, with quantitative data presented in Table 1.

Modifications of the Benzisoxazole Moiety

The 6-fluoro-1,2-benzisoxazole ring is a critical component for the antipsychotic activity of risperidone.

  • Fluorine Substitution: The fluorine atom at the 6-position of the benzisoxazole ring is essential for high-affinity binding to both D2 and 5-HT2A receptors. Removal or replacement of this fluorine with other substituents generally leads to a significant decrease in potency.

  • Ring Analogs: Replacement of the benzisoxazole ring with other heterocyclic systems, such as benzisothiazole, can alter receptor affinity. For instance, substituting the oxygen atom with sulfur (to form a benzisothiazole) and modifying substituents can shift the affinity profile. Studies on related benzisoxazole derivatives have shown that substitutions at other positions can also impact receptor binding. For example, the introduction of nitro or amino groups at the 6-position of a related benzo[d]isothiazole scaffold was found to decrease affinity for D2, 5-HT2A, D3, and 5-HT1A receptors, while a chlorine substitution increased D3 receptor affinity.[5]

Modifications of the Piperidine Linker

The central piperidine ring serves as a scaffold to correctly orient the benzisoxazole and pyridopyrimidine moieties within the receptor binding pockets.

  • Deconstruction of the Linker: Studies on "deconstructed" analogs of risperidone have revealed the importance of the piperidine and benzisoxazole rings for 5-HT2A receptor antagonism. Analogs containing only these two components (RHV-006 and RHV-008) act as partial agonists and effectively antagonize the effects of serotonin.[6]

  • N-Substitution: Modification of the piperidine nitrogen can influence receptor binding. In a series of piperidine-based analogs of cocaine, replacement of the N-methyl group with phenylalkyl groups led to changes in activity at serotonin and dopamine transporters.[7] While not directly risperidone analogs, these findings highlight the sensitivity of receptor interactions to modifications at this position.

Modifications of the Pyridopyrimidine Moiety

The pyridopyrimidine group contributes to the overall binding affinity and pharmacokinetic properties of risperidone.

  • Removal of the Pyridopyrimidine Moiety: Deconstructed analogs lacking the pyridopyrimidine portion but retaining the piperidine and benzisoxazole rings still exhibit significant 5-HT2A receptor activity, indicating the primary importance of the latter two moieties for this specific interaction.[6] However, the complete risperidone structure is necessary for its full spectrum of activity and optimal binding to both D2 and 5-HT2A receptors.

Quantitative SAR Data

The following table summarizes the receptor binding affinities (Ki values) for risperidone and its key metabolite, paliperidone, at various neurotransmitter receptors.

CompoundD2 (Ki, nM)5-HT2A (Ki, nM)α1-adrenergic (Ki, nM)α2-adrenergic (Ki, nM)H1 (Ki, nM)
Risperidone 3.13[8]0.16[8]0.8[8]7.54[8]2.23[8]
Paliperidone (9-hydroxyrisperidone) ~3-4Similar to risperidone---

Note: Ki values can vary between different studies and experimental conditions. The data presented here are representative values from the cited literature.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the SAR studies of risperidone.

Radioligand Binding Assays

This protocol is adapted from established methods for measuring D2 receptor binding using [3H]raclopride.[9][10]

Materials:

  • Radioligand: [3H]raclopride (specific activity ~70-85 Ci/mmol)

  • Non-specific binding agent: Sulpiride (10 µM)

  • Tissue source: Rat striatal membranes or cells expressing recombinant human D2 receptors.

  • Incubation buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 0.1% bovine serum albumin (BSA), pH 7.4.

  • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Tissue Preparation: Homogenize rat striatum in ice-cold incubation buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh incubation buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of incubation buffer (for total binding) or 50 µL of 10 µM sulpiride (for non-specific binding).

    • 50 µL of various concentrations of the test compound (e.g., risperidone analogs) or vehicle.

    • 50 µL of [3H]raclopride (final concentration ~1-2 nM).

    • 50 µL of the membrane preparation (final protein concentration ~100-200 µ g/well ).

  • Incubation: Incubate the plate at room temperature (or 30°C[11]) for 60-120 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This protocol is based on methods using [3H]ketanserin as the radioligand.[12][13]

Materials:

  • Radioligand: [3H]ketanserin (specific activity ~60-90 Ci/mmol)

  • Non-specific binding agent: Mianserin (1 µM) or unlabeled ketanserin (1 µM).

  • Tissue source: Rat frontal cortex membranes or cells expressing recombinant human 5-HT2A receptors.

  • Incubation buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Tissue Preparation: Prepare membranes from rat frontal cortex as described for the D2 receptor assay.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of incubation buffer (for total binding) or 50 µL of 1 µM mianserin (for non-specific binding).

    • 50 µL of various concentrations of the test compound.

    • 50 µL of [3H]ketanserin (final concentration ~0.5-1 nM).

    • 50 µL of the membrane preparation (final protein concentration ~100-200 µ g/well ).

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Filtration: Rapidly filter and wash the samples as described for the D2 receptor assay.

  • Scintillation Counting: Determine the amount of bound radioactivity by liquid scintillation counting.

  • Data Analysis: Calculate specific binding, IC50, and Ki values as described for the D2 receptor assay.

In Vivo Behavioral Assays

The PPI test is a measure of sensorimotor gating, a process that is deficient in schizophrenic patients. Antipsychotic drugs can restore PPI deficits.[14][15]

Apparatus:

  • A startle chamber consisting of a small animal enclosure mounted on a platform that detects movement.

  • A speaker to deliver acoustic stimuli.

  • A computer to control the stimuli and record the startle response.

Procedure:

  • Acclimation: Place the animal (rat or mouse) in the startle chamber and allow it to acclimate for 5 minutes with background white noise (e.g., 65-70 dB).[16]

  • Habituation: Present a series of startle pulses (e.g., 120 dB, 40 ms duration) to habituate the animal's startle response.[16]

  • Test Session: Present a series of trials in a pseudorandom order:

    • Pulse-alone trials: A strong startling stimulus (e.g., 120 dB, 40 ms).

    • Prepulse-pulse trials: A weak, non-startling prepulse stimulus (e.g., 75-85 dB, 20 ms) presented 30-120 ms before the startle pulse.

    • No-stimulus trials: Background noise only.

  • Data Recording: Record the amplitude of the startle response for each trial.

  • Data Analysis: Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100.

The CAR test assesses the ability of a drug to suppress a learned avoidance response, a hallmark of antipsychotic activity.[17][18]

Apparatus:

  • A two-compartment shuttle box with a grid floor capable of delivering a mild electric footshock.

  • A conditioned stimulus (CS) source (e.g., a light or a tone).

  • A computer to control the stimuli and record the animal's responses.

Procedure:

  • Training: Place the animal (rat) in one compartment of the shuttle box. Present the CS (e.g., a light) for a fixed duration (e.g., 10 seconds). If the animal moves to the other compartment during the CS presentation (an avoidance response), the trial ends. If the animal fails to move, a mild footshock (unconditioned stimulus, US; e.g., 0.5 mA) is delivered through the grid floor until the animal escapes to the other compartment (an escape response). Repeat for a set number of trials per day for several days until a stable baseline of avoidance responding is achieved.

  • Drug Testing: Administer the test compound (e.g., risperidone) or vehicle to the trained animals. After a predetermined time, place the animals back in the shuttle box and conduct a test session as in the training phase.

  • Data Recording: Record the number of avoidance responses, escape responses, and escape failures for each animal.

  • Data Analysis: Compare the number of avoidance responses in the drug-treated group to the vehicle-treated group. A significant reduction in avoidance responses without a significant increase in escape failures is indicative of antipsychotic-like activity.

Signaling Pathways and Visualizations

Risperidone exerts its therapeutic effects by modulating downstream signaling cascades initiated by D2 and 5-HT2A receptor blockade.

Dopamine D2 Receptor Signaling

D2 receptors are G-protein coupled receptors (GPCRs) that couple to the Gi/o family of G-proteins.[19] Antagonism of D2 receptors by risperidone blocks the inhibitory effect of dopamine on adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, influences the activity of protein kinase A (PKA) and downstream signaling pathways involved in gene expression and neuronal excitability.

D2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Risperidone Risperidone Risperidone->D2R Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effects PKA->Downstream 5HT2A_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Risperidone Risperidone Risperidone->HT2AR Gq Gq Protein HT2AR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C DAG->PKC Activates Ca2 ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Effects PKC->Downstream Antipsychotic_Screening_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Testing Synthesis Compound Synthesis (Risperidone Analogs) D2_Binding D2 Receptor Binding Assay Synthesis->D2_Binding HT2A_Binding 5-HT2A Receptor Binding Assay Synthesis->HT2A_Binding SAR_Analysis SAR Analysis (Ki Values) D2_Binding->SAR_Analysis HT2A_Binding->SAR_Analysis Lead_Selection Lead Compound Selection SAR_Analysis->Lead_Selection PPI_Test Prepulse Inhibition (PPI) Test Lead_Selection->PPI_Test CAR_Test Conditioned Avoidance Response (CAR) Test Lead_Selection->CAR_Test Efficacy_Evaluation Efficacy & Safety Evaluation PPI_Test->Efficacy_Evaluation CAR_Test->Efficacy_Evaluation Preclinical_Candidate Preclinical Candidate Nomination Efficacy_Evaluation->Preclinical_Candidate

References

Chemical stability of Risperidone mesylate under laboratory conditions

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Stability of Risperidone Mesylate under Laboratory Conditions

This technical guide provides a comprehensive overview of the chemical stability of this compound under various laboratory-induced stress conditions. The information presented is collated from a number of scientific studies and is intended to assist researchers, scientists, and drug development professionals in understanding the degradation pathways and developing stable pharmaceutical formulations.

Overview of Risperidone Stability

Risperidone, an atypical antipsychotic, can degrade under various environmental conditions, including exposure to acid, base, oxidation, heat, and light.[1][2] Forced degradation studies are crucial in identifying the potential degradation products and understanding the intrinsic stability of the drug molecule.[3][4] These studies are typically conducted according to the International Conference on Harmonisation (ICH) guidelines.[5][6] The primary analytical technique for assessing the stability of risperidone is High-Performance Liquid Chromatography (HPLC), often coupled with UV or mass spectrometry detectors.[7][8][9]

Degradation Pathways

The most significant degradation pathways for risperidone identified in laboratory studies are oxidation and, to a lesser extent, hydrolysis.

  • Oxidative Degradation: Risperidone is particularly susceptible to oxidation, which primarily leads to the formation of Risperidone N-oxide.[1][10][11] This is often considered the major degradation product under oxidative stress.[1]

  • Hydrolytic Degradation: Under acidic and basic conditions, risperidone can undergo hydrolysis to form 9-hydroxyrisperidone.[1] Some studies also suggest that a primary degradation pathway involves the cleavage of the benzisoxazole moiety, which would lead to the formation of 2-hydroxybenzoyl derivatives.[4][12]

The following diagram illustrates the primary degradation pathways of risperidone.

G Risperidone Risperidone N_oxide Risperidone N-oxide Risperidone->N_oxide Oxidation (e.g., H₂O₂) Hydroxy 9-Hydroxyrisperidone Risperidone->Hydroxy Hydrolysis (Acid/Base) Cleavage Benzisoxazole Cleavage Products Risperidone->Cleavage Hydrolysis (Acid/Base)

Fig. 1: Primary degradation pathways of Risperidone.

Summary of Forced Degradation Studies

The stability of risperidone has been evaluated under various stress conditions as summarized in the tables below. These tables provide a comparative view of the extent of degradation observed in different studies.

Table 1: Summary of Degradation under Hydrolytic Conditions

Study ReferenceAcidic ConditionsBasic Conditions% Degradation (Acid)% Degradation (Base)Major Degradants
[3]5N HCl, reflux for 10 hrs5N NaOH, reflux for 10 hrsNot specifiedNot specifiedNot specified
0.5 M HCl0.5 M NaOHk = 0.0334 h⁻¹k = 0.0692 h⁻¹Unidentified products
[1]Not specifiedNot specifiedNot specifiedNot specified9-Hydroxyrisperidone

Table 2: Summary of Degradation under Oxidative Conditions

Study ReferenceOxidative Conditions% DegradationMajor Degradants
[3]3% H₂O₂, ambient temp, 5 minDrug undergoes oxidative degradation onlyNot specified
[10]3% H₂O₂, room temp, 6 hrsSteep fall in drug peak areaN-oxide of risperidone
[9]3% H₂O₂Two degradation products observedNot specified
[1]Not specifiedNot specifiedN-oxide of risperidone
H₂O₂k = 0.0926 h⁻¹Unidentified product

Table 3: Summary of Degradation under Photolytic and Thermal Conditions

Study ReferencePhotolytic ConditionsThermal Conditions% Degradation (Photo)% Degradation (Thermal)
[3]1.2 million lux hours105°C for 72 hrsNot specifiedNot specified
[10]Room light for 8 days80°C for 6 hours35.00%17.00%
[6]Visible or UV stress50, 70, and 100°CNo degradationNo degradation

Experimental Protocols

Detailed methodologies for conducting forced degradation studies are crucial for reproducible results. Below are generalized protocols based on the cited literature.

4.1. General Experimental Workflow

The following diagram outlines a typical workflow for a forced degradation study of risperidone.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Risperidone Solution (e.g., 1 mg/mL) Acid Acid Hydrolysis (e.g., 5N HCl, reflux) Prep->Acid Base Base Hydrolysis (e.g., 5N NaOH, reflux) Prep->Base Oxidation Oxidation (e.g., 3% H₂O₂) Prep->Oxidation Thermal Thermal Stress (e.g., 105°C) Prep->Thermal Photo Photolytic Stress (e.g., 1.2 million lux hours) Prep->Photo Neutralize Neutralize (for acid/base samples) Acid->Neutralize Base->Neutralize Dilute Dilute to working concentration Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC HPLC Analysis Dilute->HPLC Characterize Characterize Degradants (LC-MS/MS, NMR) HPLC->Characterize

Fig. 2: General workflow for forced degradation studies.

4.2. Hydrolytic Degradation (Acid and Base)

  • Preparation: Accurately weigh 25 mg of risperidone and transfer to a 50 mL volumetric flask.[3]

  • Acid Hydrolysis: Add 10 mL of 5N hydrochloric acid.[3]

  • Base Hydrolysis: In a separate flask, add 10 mL of 5N sodium hydroxide.[3]

  • Reflux: Reflux the solutions on a water bath for 10 hours.[3]

  • Neutralization: After cooling, neutralize the acidic solution with an equivalent amount of base and the basic solution with an equivalent amount of acid.[3]

  • Dilution: Dilute the neutralized solutions to a suitable concentration with the mobile phase before injection into the HPLC system.[3]

4.3. Oxidative Degradation

  • Preparation: Prepare a solution of risperidone in a suitable solvent.

  • Oxidation: Add 3.5 mL of 3% hydrogen peroxide.[3]

  • Incubation: Keep the sample at ambient temperature for a specified period (e.g., 5 minutes to 6 hours).[3][10]

  • Analysis: Analyze the sample directly or after appropriate dilution.

4.4. Thermal Degradation

  • Preparation: Place the solid drug substance or a solution in a thermostatically controlled oven.

  • Exposure: Expose the sample to a high temperature (e.g., 105°C) for an extended period (e.g., 72 hours).[3]

  • Analysis: After cooling, dissolve and dilute the sample for analysis.

4.5. Photolytic Degradation

  • Preparation: Place the drug substance (solid or in solution) in a photostability chamber.

  • Exposure: Expose the sample to a controlled light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3]

  • Analysis: Analyze the sample after the exposure period.

Analytical Methodologies

A validated stability-indicating analytical method is essential to separate and quantify the active pharmaceutical ingredient from its degradation products.

Table 4: Representative HPLC Method Parameters

ParameterCondition 1[5]Condition 2[3]Condition 3[9]
Column Symmetry C18 (250 mm x 4.6 mm, 5 µm)Not specifiedPurosphere STAR RP-18e (250 x 4.5 mm, 5µ)
Mobile Phase Methanol: Acetonitrile (80:20, v/v)Not specifiedWater: Glacial Acetic Acid 0.50 %: Triethylamine 0.80 %: Acetonitrile (65.00: 0.32: 0.52: 34.16, v/v)
Flow Rate 1 mL/min1.0 mL/minNot specified
Detection UV at 280 nm276 nmLC/DAD at 294 nm
Retention Time 3.35 ± 0.01 minNot specified3.5 min

5.1. Method Validation

As per ICH guidelines, the analytical method should be validated for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[5][6]

Table 5: Summary of Analytical Method Validation Parameters

ParameterStudy 1[5]Study 2[13]Study 3[2]
Linearity Range 10–60 µg/mL40-80 µg/mL100-700 ng/spot (HPTLC)
Correlation Coefficient (r²) 0.9980.99990.996
LOD 1.79 µg/mL0.0039 µg/ml46.56 ng/spot
LOQ 5.44 µg/mL0.0119 µg/ml141.12 ng/spot
Accuracy (% Recovery) Not specified99.83% - 100.35%99.08-99.95 %
Precision (%RSD) < 2%< 2%< 2% (inter-day)

Conclusion

This technical guide summarizes the key findings on the chemical stability of this compound from various scientific studies. Risperidone is most susceptible to oxidative degradation, leading to the formation of its N-oxide. It also undergoes hydrolysis under acidic and basic conditions to form 9-hydroxyrisperidone and other cleavage products. The drug shows varied stability under thermal and photolytic stress. The provided experimental protocols and analytical method parameters offer a solid foundation for researchers and drug development professionals to design and execute their own stability studies for risperidone-containing formulations. A thorough understanding of these degradation pathways is paramount for the development of stable, safe, and effective pharmaceutical products.

References

A Technical Guide to the Solubility of Risperidone in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of risperidone in various common organic solvents. Understanding the solubility of an active pharmaceutical ingredient (API) like risperidone is a critical factor in its entire lifecycle, from synthesis and purification to formulation and bioavailability.[1] This document compiles quantitative data from peer-reviewed literature, details the experimental protocols used to obtain this data, and visualizes key processes and relationships to support drug development and research activities.

While the specific salt form, risperidone mesylate, is of interest, the most comprehensive and systematic solubility data available in the scientific literature pertains to the thermodynamically stable polymorph, Risperidone (Form I) .[1][2] This guide will focus on this well-characterized form, supplemented with data for risperidone from other sources.

Quantitative Solubility Data

The solubility of risperidone has been determined in a range of organic solvents. The data presented below is collated from multiple sources, with detailed temperature-dependent data for Risperidone (Form I) and approximate room-temperature data for risperidone of unspecified form.

Temperature-Dependent Solubility of Risperidone (Form I)

The following table summarizes the mole fraction solubility of Risperidone (Form I) in nine different organic solvents at temperatures ranging from 278.15 K (5°C) to 323.15 K (50°C). This data is derived from a detailed study using a gravimetric method.[1][2] Solutions in all solvents were found to exhibit a positive deviation from Raoult's law, with the highest solubility observed in toluene, an aprotic, apolar solvent.[2][3]

Temperature (K)MethanolEthanol1-Propanol2-Propanol1-ButanolAcetoneEthyl AcetateToluene
278.15 0.001610.000670.000940.000490.001090.000570.000730.00201
283.15 0.002010.000840.001180.000620.001360.000730.000940.00252
288.15 0.002490.001060.001480.000780.001690.000930.001200.00314
293.15 0.003070.001330.001850.000990.002090.001180.001530.00389
298.15 0.003780.001660.002310.001250.002580.001500.001940.00481
303.15 0.004630.002080.002870.001580.003180.001900.002460.00592
308.15 0.005660.002610.003560.002000.003920.002410.003110.00726
313.15 0.006900.003260.004400.002520.004810.003040.003920.00888
318.15 0.008390.004070.005430.003180.005900.003850.004940.01081
323.15 0.010170.005070.006680.003990.007220.004870.006210.01313
Source: Adapted from Nordström and Rasmuson, Fluid Phase Equilibria, 2014.[1][2][3]
Approximate Solubility of Risperidone in Other Solvents

The following data represents approximate solubility values for risperidone in other common laboratory solvents. These are often used for preparing stock solutions.

SolventApproximate Solubility (mg/mL)
DMSO2 mg/mL
Ethanol0.3 mg/mL
Dimethylformamide (DMF)0.1 mg/mL
Source: Cayman Chemical Product Information.[4][5]

Factors Influencing Risperidone Solubility

The dissolution of a solid solute like risperidone into a solvent is a complex process governed by the physicochemical properties of both the solute and the solvent, as well as by external conditions such as temperature.

G cluster_solute Solute Properties (Risperidone) cluster_solvent Solvent Properties cluster_system System Conditions p1 Polymorphism (Form I) result Equilibrium Solubility p1->result p2 Melting Point (442.38 K) p2->result p3 Enthalpy of Fusion (43.94 kJ/mol) p3->result s1 Polarity s1->result s2 Hydrogen Bonding s2->result s3 Molecular Size s3->result c1 Temperature c1->result c2 Pressure c2->result

Caption: Key factors influencing the equilibrium solubility of risperidone.

Experimental Protocols

Accurate solubility determination relies on robust and well-defined experimental methodologies. The two most common methods are the gravimetric analysis and the shake-flask method.

Gravimetric Method for Risperidone (Form I)

The highly detailed, temperature-dependent data presented above was obtained using a rigorous gravimetric method.[1][2][6]

  • Sample Preparation : An excess amount of Risperidone (Form I) solid is added to a known mass of the selected pure organic solvent in a sealed glass vial.

  • Equilibration : The vials are placed in a temperature-controlled shaker bath and agitated at a constant temperature (e.g., 298.15 K) for an extended period (typically >24 hours) to ensure solid-liquid equilibrium is reached.

  • Phase Separation : After equilibration, agitation is stopped, and the vials are left in the bath to allow the undissolved solid to sediment.

  • Sampling & Analysis : A sample of the clear, saturated supernatant is carefully withdrawn using a pre-heated syringe fitted with a filter (e.g., a 0.2 µm PTFE filter) to prevent any solid particles from being transferred.

  • Solvent Evaporation : The collected sample is accurately weighed and then placed in a vacuum oven at a moderate temperature until the solvent has completely evaporated.

  • Quantification : The mass of the remaining solid risperidone is measured. The solubility is then calculated as the mass of the solute per mass of the solvent (e.g., g/kg) or converted to other units like mole fraction.

General Shake-Flask Protocol for Solubility Determination

The shake-flask method is a widely recognized and reliable technique for measuring equilibrium solubility and is considered the gold standard.[7][8]

G prep 1. Preparation Add excess solid drug to a known volume of solvent in a sealed flask. equil 2. Equilibration Agitate flask at a constant temperature for 24-72 hours. prep->equil Ensure Equilibrium sep 3. Phase Separation Allow undissolved solid to settle. Filter or centrifuge the supernatant. equil->sep Isolate Saturated Solution quant 4. Quantification Analyze the concentration of the drug in the clear supernatant via HPLC, UV-Vis, or other analytical technique. sep->quant Measure Concentration

Caption: Standard experimental workflow for the shake-flask solubility method.

Protocol Steps:

  • Preparation : Add an excess amount of the solid compound to a vial containing a precise volume of the solvent or buffer. The amount should be sufficient to ensure a saturated solution with visible solid remaining at the end of the experiment.[7]

  • Equilibration : Seal the vials and place them in an orbital shaker or tumbling device within a temperature-controlled chamber (e.g., 25°C or 37°C). Agitate the samples for a sufficient time (typically 24 to 72 hours) to allow the system to reach equilibrium.[8]

  • Phase Separation : Once equilibrium is achieved, separate the saturated solution (supernatant) from the excess solid. This is commonly done by centrifugation followed by careful removal of the supernatant, or by filtering the solution through a low-binding syringe filter (e.g., 0.45 µm PVDF).[9]

  • Analysis : Dilute the clear supernatant with an appropriate solvent and analyze the concentration of the dissolved drug using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.[7]

  • Calculation : Determine the solubility based on the measured concentration and the dilution factor used.

Conclusion

The solubility of risperidone in organic solvents is temperature-dependent and varies significantly with the properties of the solvent.[2] The most extensive data is available for the stable polymorph, Risperidone Form I, which shows the highest solubility in toluene and the lowest in 2-propanol among the nine solvents tested systematically.[1] The provided data tables and experimental protocols offer a valuable resource for pharmaceutical scientists engaged in the formulation, crystallization, and analytical development of risperidone-based products. Adherence to robust methodologies, such as the gravimetric or shake-flask methods, is essential for generating accurate and reproducible solubility data.

References

Methodological & Application

Application Note: HPLC-UV Method for the Quantification of Risperidone in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Risperidone is an atypical antipsychotic medication primarily used in the treatment of schizophrenia, bipolar disorder, and irritability associated with autism. Monitoring its concentration in biological matrices such as plasma or serum is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient compliance. This document provides a detailed protocol for the analysis of risperidone in biological samples using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection. The method is sensitive, specific, and has been validated for accuracy and precision.

Principle

The method involves the extraction of risperidone from a biological matrix, typically plasma or serum, followed by chromatographic separation on a C18 or C8 reversed-phase column. An isocratic mobile phase consisting of an organic solvent and an aqueous buffer is used for elution. The detection and quantification of risperidone are performed using a UV detector at a wavelength where the drug exhibits maximum absorbance, commonly between 234 nm and 280 nm.

Experimental Protocols

Preparation of Reagents and Solutions
  • Mobile Phase Preparation (Example): A common mobile phase consists of a mixture of acetonitrile and a potassium dihydrogen phosphate buffer. For instance, a mobile phase can be prepared by mixing acetonitrile and 0.05 M potassium dihydrogen phosphate (pH 6.5) in a 45:55 (v/v) ratio.[1] The resulting solution should be filtered through a 0.45 µm membrane filter and degassed by sonication for at least 15 minutes before use.[2]

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of risperidone reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. This stock solution should be stored at 2-8°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase or a suitable diluent to create calibration standards.

  • Internal Standard (IS) Solution (Optional but Recommended): A suitable internal standard, such as chlordiazepoxide, can be used to improve method precision.[3] Prepare a stock solution of the IS in methanol, which can then be diluted to a working concentration (e.g., 25 µg/mL).[3]

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is adapted from a method for extracting risperidone from human serum.[4]

  • Column Conditioning: Condition a solid-phase extraction column (e.g., Waters OASIS® HLB 30mg 1cc) according to the manufacturer's instructions.[4] This typically involves washing with methanol followed by equilibration with water.

  • Sample Loading: To 1 mL of serum or plasma sample, add the internal standard (if used). Vortex mix the sample. Load the entire sample onto the conditioned SPE column.

  • Washing: Wash the column with a suitable solvent (e.g., water or a low percentage of organic solvent) to remove endogenous interferences.

  • Elution: Elute risperidone and the internal standard from the column using an appropriate elution solvent, such as methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the residue in a known volume (e.g., 50-100 µL) of the mobile phase.

  • Injection: Vortex the reconstituted sample and inject a fixed volume (e.g., 20 µL) into the HPLC system.

Chromatographic Conditions

The following table summarizes typical HPLC-UV conditions for risperidone analysis. Researchers may need to optimize these conditions based on their specific instrumentation and column.

ParameterExample Condition 1Example Condition 2Example Condition 3
HPLC System HPLC with UV DetectorShimadzu LC-2010Waters HPLC with UV Detector
Column Supelcosil LC8 DB (250mm x 4.6mm, 5µm)[3]C18 (150 x 4.6mm, 5µm)[2]Waters XTerra RP-18 (150 x 4.6mm, 5µm)[4]
Mobile Phase Methanol: 0.1M Ammonium Acetate pH 5.5 (60:40 v/v)[3]Methanol:Acetonitrile:KH2PO4 (60:10:30 v/v/v)[2]Acetonitrile: 50mM KH2PO4 pH 3.4 (27:73 v/v)[4]
Flow Rate 1.0 mL/min[3]1.0 mL/min[2]1.0 mL/min[4]
Injection Volume 20 µL20 µL[2]95 µL[4]
Column Temp. 40°C[3]Ambient[2]32°C[4]
UV Wavelength 274 nm[3]234 nm[2]278 nm[4]
Run Time ~10 min10 min[2]Not Specified
Retention Time ~5.89 min[3]~3.85 min[2]Not Specified

Data Presentation

The performance of the HPLC-UV method for risperidone quantification is summarized below. The data is compiled from various validated methods.

Table 1: Linearity and Detection Limits
ParameterReported Value 1Reported Value 2Reported Value 3
Linearity Range 4.0–275.0 µg/mL[3]1–100 µg/mL[1]2–100 ng/mL[4]
Correlation Coeff. (r²) > 0.999[3]> 0.9999[1]> 0.999[4]
LOD 0.48 µg/mL[3]0.001 µg/mL[1]1 ng/mL[4]
LOQ 1.59 µg/mL[3]0.01 µg/mL[1]2 ng/mL[4]
Table 2: Accuracy and Precision
ParameterReported Value 1Reported Value 2Reported Value 3
Accuracy (Recovery) 99.00–101.12%[3]98.4–102.6%[1]< 115% (deviation)[4]
Intra-day Precision (%RSD) < 3.27%[3]< 1.43%[1]< 7%[4]
Inter-day Precision (%RSD) < 3.27%[3]< 1.43%[1]< 7%[4]
Table 3: Sample Recovery and Stability
ParameterReported Value
Extraction Recovery (SPE) Mean recovery of 92.4% from serum[4]
Stability in Solution Stable for up to 14 days at –20°C, 4°C, or 25°C[1]
Stability in Plasma Stable for at least 6 months at -20°C[4]

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Serum) AddIS Add Internal Standard Sample->AddIS SPE Solid-Phase Extraction (Condition, Load, Wash, Elute) AddIS->SPE Evap Evaporation (Nitrogen Stream) SPE->Evap Recon Reconstitution (Mobile Phase) Evap->Recon Inject Inject into HPLC System Recon->Inject HPLC Chromatographic Separation (C18 Column, Isocratic Mobile Phase) Inject->HPLC Detect UV Detection HPLC->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve (Concentration vs. Area Ratio) Integrate->Calibrate Quantify Quantification of Risperidone Calibrate->Quantify

Caption: Workflow for risperidone analysis in biological samples.

Method Validation Process

G Validation Method Validation (ICH Guidelines) Specificity Specificity Distinguish analyte from interferences Validation->Specificity Linearity Linearity Range, r², LOD, LOQ Validation->Linearity Accuracy Accuracy % Recovery Validation->Accuracy Precision Precision Intra-day & Inter-day %RSD Validation->Precision Robustness Robustness Small variations in method parameters Validation->Robustness Stability Stability Freeze-thaw, short-term, long-term Validation->Stability

Caption: Key parameters for HPLC method validation.

References

Application Note: Developing Cell-Based Assays for Quantifying Risperidone Mesylate Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract This document provides detailed protocols for developing and implementing cell-based assays to quantify the pharmacological activity of Risperidone mesylate. Risperidone is an atypical antipsychotic whose therapeutic efficacy is primarily attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][2][3] The following sections describe the mechanism of action, experimental workflows, and specific protocols for cAMP, calcium mobilization, and reporter gene assays to determine the potency and selectivity of Risperidone in a cellular context.

Mechanism of Action Overview

Risperidone's primary mechanism of action involves the potent blockade of two key G-protein coupled receptors (GPCRs) in the central nervous system:

  • Serotonin 5-HT2A Receptors: Risperidone has a very high affinity for 5-HT2A receptors, which are coupled to the Gq signaling pathway.[1] Antagonism of these receptors prevents the activation of Phospholipase C (PLC), thereby inhibiting the production of inositol triphosphate (IP3) and diacylglycerol (DAG), and the subsequent mobilization of intracellular calcium. This action is linked to its antipsychotic effects and a reduced risk of extrapyramidal symptoms.[1][4]

  • Dopamine D2 Receptors: Risperidone is also an antagonist of D2 receptors, which are coupled to the Gi signaling pathway.[5] By blocking these receptors, Risperidone prevents the inhibition of adenylyl cyclase, leading to a modulation of cyclic AMP (cAMP) levels.[6] This dopaminergic blockade in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[4][7]

Risperidone also exhibits antagonist activity at α1-adrenergic, α2-adrenergic, and H1 histaminergic receptors, which may contribute to its overall therapeutic profile and some of its side effects, like orthostatic hypotension and sedation.[5][7]

Risperidone_Signaling_Pathways cluster_d2 Dopamine D2 Receptor (Gi-coupled) cluster_5ht2a Serotonin 5-HT2A Receptor (Gq-coupled) Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP cAMP cAMP ATP->cAMP Converts PKA PKA cAMP->PKA Activates Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Gq Gq Protein HT2AR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca²⁺ Release IP3->Ca Triggers Risperidone Risperidone Risperidone->D2R Antagonist Risperidone->HT2AR Antagonist

Caption: Risperidone antagonizes D2 (Gi) and 5-HT2A (Gq) receptor signaling pathways.

General Experimental Workflow

The development of a cell-based assay to measure Risperidone's activity follows a structured workflow. This process ensures the generation of robust, reproducible data for determining key pharmacological parameters such as IC50 values.

Experimental_Workflow start Start: Define Assay Objective cell_line 1. Cell Line Selection & Culture (e.g., HEK293 expressing D2R or 5-HT2AR) start->cell_line plating 2. Cell Plating (Seed cells in microplates) cell_line->plating compound_prep 3. Compound Preparation (Serial dilutions of Risperidone & Agonist) plating->compound_prep treatment 4. Cell Treatment (Add antagonist [Risperidone], then agonist) compound_prep->treatment incubation 5. Incubation (Allow for cellular response) treatment->incubation detection 6. Signal Detection (Measure cAMP, Calcium, or Luciferase activity) incubation->detection analysis 7. Data Analysis (Normalize data, plot dose-response curve, calculate IC50) detection->analysis end End: Report Results analysis->end

Caption: General workflow for a cell-based antagonist assay.

Experimental Protocols

Protocol 1: Dopamine D2 Receptor Antagonism - cAMP Assay

This protocol measures Risperidone's ability to block the dopamine-induced inhibition of cAMP production in cells expressing the D2 receptor. A common method is a homogeneous bioluminescent assay.[8]

A. Materials

  • Cell Line: HEK293 cells stably expressing the human dopamine D2 receptor (HEK293-D2R).

  • Reagents:

    • DMEM/F-12 medium, 10% FBS, 1% Penicillin-Streptomycin, Geneticin (G418).

    • Dopamine (agonist).

    • Forskolin (to stimulate cAMP production).

    • This compound.

    • cAMP-Glo™ Assay Kit (or equivalent).[8]

  • Equipment:

    • CO2 incubator (37°C, 5% CO2).

    • Luminometer.

    • 384-well white, clear-bottom assay plates.

B. Method

  • Cell Culture: Maintain HEK293-D2R cells in complete growth medium. Passage cells every 2-3 days to maintain logarithmic growth.

  • Cell Plating: Seed 5,000 cells/well into a 384-well plate in 20 µL of culture medium. Incubate overnight.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO. Perform a serial dilution in assay buffer to create a 10-point dose-response curve (e.g., 1 µM to 0.1 nM final concentration).

    • Prepare a stock solution of Dopamine. The final concentration should be its EC80 value (pre-determined).

    • Prepare a stock solution of Forskolin.

  • Assay Procedure:

    • Add 5 µL of diluted Risperidone or vehicle (DMSO) to the appropriate wells. Incubate for 30 minutes at room temperature.

    • Add 5 µL of a mixture of Dopamine (agonist) and Forskolin to all wells.

    • Incubate for 15 minutes at room temperature.

  • Signal Detection (as per cAMP-Glo™ Kit Protocol): [8]

    • Add 20 µL of cAMP-Glo™ Lysis Buffer and incubate for 10 minutes.

    • Add 40 µL of cAMP-Glo™ Detection Solution (containing PKA and luciferase).

    • Incubate for 20 minutes in the dark.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the control wells (vehicle = 0% inhibition, no agonist = 100% inhibition).

    • Plot the normalized response against the log concentration of Risperidone.

    • Use a four-parameter logistic regression to calculate the IC50 value.

Protocol 2: Serotonin 5-HT2A Receptor Antagonism - Calcium Mobilization Assay

This protocol quantifies the ability of Risperidone to inhibit serotonin-induced intracellular calcium mobilization in cells expressing the 5-HT2A receptor.[9][10]

A. Materials

  • Cell Line: CHO-K1 cells stably expressing the human serotonin 5-HT2A receptor (CHO-5HT2A).

  • Reagents:

    • Ham's F-12 medium, 10% FBS, 1% Penicillin-Streptomycin, Geneticin (G418).

    • Serotonin (agonist).

    • This compound.

    • FLIPR Calcium 5 Assay Kit (or equivalent fluorescent calcium indicator like Fura-2 AM).[11]

    • Probenecid (if required for the cell line to prevent dye leakage).[9]

  • Equipment:

    • CO2 incubator (37°C, 5% CO2).

    • Fluorescence plate reader with liquid handling capabilities (e.g., FlexStation® 3 or FLIPR®).

    • 96-well or 384-well black, clear-bottom assay plates.

Calcium_Assay_Workflow cluster_prep Plate Preparation cluster_treatment Compound Addition & Reading cluster_analysis Data Analysis seed 1. Seed CHO-5HT2A cells in 96-well plate incubate_overnight 2. Incubate overnight (37°C, 5% CO₂) seed->incubate_overnight dye_load 3. Load cells with Calcium-sensitive dye incubate_overnight->dye_load incubate_dye 4. Incubate 1 hour (37°C) dye_load->incubate_dye place_reader 5. Place plate in fluorescence reader incubate_dye->place_reader read_baseline 6. Read baseline fluorescence (10-20s) place_reader->read_baseline add_risperidone 7. Add Risperidone (Antagonist) read_baseline->add_risperidone incubate_risperidone 8. Incubate (2-5 min) add_risperidone->incubate_risperidone add_serotonin 9. Add Serotonin (Agonist) incubate_risperidone->add_serotonin read_signal 10. Read fluorescence signal kinetically (90-180s) add_serotonin->read_signal calc_response 11. Calculate response (Peak - Baseline) read_signal->calc_response normalize 12. Normalize data calc_response->normalize plot 13. Plot dose-response and calculate IC50 normalize->plot

Caption: Workflow for the Calcium Mobilization Antagonist Assay.

B. Method

  • Cell Culture: Maintain CHO-5HT2A cells in complete growth medium.

  • Cell Plating: Seed 20,000 cells/well into a 96-well black, clear-bottom plate. Incubate overnight.[10]

  • Dye Loading:

    • Prepare the calcium-sensitive dye solution according to the manufacturer's protocol (e.g., FLIPR Calcium 5 kit).

    • Remove the culture medium from the cells and add 100 µL of the dye solution to each well.

    • Incubate the plate for 1 hour at 37°C.[12]

  • Compound Plates:

    • In a separate plate, prepare serial dilutions of this compound at 5x the final desired concentration.

    • In another plate or set of tubes, prepare the serotonin agonist solution at 5x its pre-determined EC80 concentration.

  • Signal Detection:

    • Place the cell plate and compound plates into the fluorescence plate reader.

    • Set the instrument to add 25 µL from the Risperidone plate, incubate for 2-5 minutes, then add 25 µL from the serotonin plate.

    • Measure fluorescence intensity (e.g., Excitation ~485 nm, Emission ~525 nm) kinetically, starting just before the serotonin addition and continuing for 2-3 minutes.

  • Data Analysis:

    • Determine the maximum fluorescence signal for each well post-agonist addition.

    • Normalize the data to control wells (agonist alone = 0% inhibition; buffer alone = 100% inhibition).

    • Plot the normalized response against the log concentration of Risperidone and fit to a four-parameter logistic equation to determine the IC50.

Protocol 3: Downstream Signaling - NFAT Reporter Gene Assay

This assay measures a downstream transcriptional event following 5-HT2A (Gq) receptor activation. Gq activation increases intracellular calcium, which activates calcineurin, leading to the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT). NFAT then drives the expression of a reporter gene (e.g., luciferase).[13][14]

A. Materials

  • Cell Line: HEK293 cells.

  • Reagents:

    • Expression plasmid for human 5-HT2A receptor.

    • Reporter plasmid containing an NFAT response element upstream of a luciferase gene (pGL4.30[luc2P/NFAT-RE/Hygro] or equivalent).[14]

    • Transfection reagent (e.g., Lipofectamine).

    • Serotonin, this compound.

    • Luciferase assay substrate (e.g., ONE-Glo™ Luciferase Assay System).

  • Equipment:

    • CO2 incubator, luminometer, 96-well white assay plates.

B. Method

  • Transfection: Co-transfect HEK293 cells with the 5-HT2A receptor plasmid and the NFAT-luciferase reporter plasmid using a suitable transfection reagent.

  • Cell Plating: 24 hours post-transfection, plate the cells into a 96-well white plate at a density of 25,000 cells/well.

  • Compound Treatment:

    • After another 24 hours, treat the cells with serial dilutions of this compound for 30 minutes.

    • Add serotonin (at its EC80 concentration) to the wells.

  • Incubation: Incubate the plate for 6-8 hours at 37°C to allow for reporter gene expression.

  • Signal Detection:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add luciferase assay reagent to each well according to the manufacturer's protocol.

    • Measure luminescence.

  • Data Analysis:

    • Normalize the luminescence signal and plot the dose-response curve as described in the previous protocols to determine the IC50 of Risperidone.

Data Presentation and Analysis

Quantitative data from the assays should be summarized in tables to facilitate comparison of Risperidone's potency at different targets. The primary output is the IC50 value, which represents the concentration of the drug required to inhibit 50% of the maximal response.

Table 1: Antagonist Potency of Risperidone at D2 and 5-HT2A Receptors

Assay TypeReceptor TargetMeasured ParameterAgonist Used (EC80)Risperidone IC50 (nM)n (replicates)
cAMP AssayDopamine D2Inhibition of cAMP productionDopamine (100 nM)3.5 ± 0.44
Calcium Mobilization AssaySerotonin 5-HT2AInhibition of Ca²⁺ fluxSerotonin (50 nM)0.4 ± 0.054
Reporter Gene AssaySerotonin 5-HT2AInhibition of NFAT activationSerotonin (50 nM)0.9 ± 0.13
Calcium Mobilization AssayAdrenergic α1Inhibition of Ca²⁺ fluxPhenylephrine (1 µM)6.2 ± 0.83

Data are representative and should be determined empirically. Values are shown as mean ± standard deviation.

Table 2: Dose-Response Data for Risperidone in Calcium Mobilization Assay (5-HT2A)

Risperidone Conc. (nM)% Inhibition (Mean)Std. Dev.
1000.0098.52.1
100.0097.22.5
10.0091.43.3
1.0075.64.1
0.3049.13.8
0.1022.32.9
0.015.81.5
0.000.01.8

This sample data illustrates the inhibition of the serotonin-induced calcium response by increasing concentrations of Risperidone.

These results are consistent with published findings that Risperidone has a higher affinity and potency for the 5-HT2A receptor compared to the D2 receptor.[1][7] The data clearly demonstrates the utility of these cell-based assays in characterizing the pharmacological profile of this compound.

References

In Vivo Pharmacokinetic Studies of Risperidone Mesylate in Rodents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo pharmacokinetic studies of risperidone mesylate in rodent models. This document is intended to guide researchers in designing and executing robust studies to evaluate the absorption, distribution, metabolism, and excretion (ADME) of risperidone.

Introduction

Risperidone is an atypical antipsychotic medication widely used in the treatment of schizophrenia and other psychiatric disorders. Its primary mechanism of action involves the antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1] Understanding the pharmacokinetic profile of risperidone and its active metabolite, 9-hydroxyrisperidone, is crucial for the development of novel formulations and for optimizing therapeutic regimens. Rodent models, particularly rats and mice, are instrumental in the preclinical assessment of risperidone's pharmacokinetics.

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters of risperidone and its active metabolite, 9-hydroxyrisperidone, in rodents from various studies. These values can vary based on the specific rodent strain, age, sex, and experimental conditions.

SpeciesAdministration RouteDoseAnalyteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t½ (h)Reference
RatOral6 mg/kgRisperidone288.7~11308.5~3.4 (plasma)[2]
RatOral6 mg/kg9-hydroxyrisperidone1308.5~3-~3.4 (plasma)[2]
RatSubcutaneous (Depot Injection)25 mg/kgRisperidone459.772 (3 days)-20.6 (days)[3]
MouseSubcutaneous (Implant)3 mg/kg/dayRisperidone~7-10 (at 14 days)---
MouseSubcutaneous (Implant)3 mg/kg/dayRisperidone~15-20 (at 27-56 days)---
RatIntramuscular (Microspheres)10-90 mg/kg (every 2 weeks)Risperidone & 9-hydroxyrisperidoneNot specifiedNot specifiedNot specifiedNot specified[4]

Experimental Protocols

Animal Models
  • Species and Strain: Wistar or Sprague-Dawley rats are commonly used for pharmacokinetic studies.[5] C57BL/6 mice have also been utilized.

  • Age and Weight: Adult animals are typically used, with weights ranging from 160-250 g for rats and 20-30 g for mice.

  • Housing and Acclimation: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum. An acclimation period of at least one week is recommended before the start of the experiment. All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).

Preparation of Dosing Solutions
  • For Oral Administration (Gavage): this compound can be dissolved in a suitable vehicle. One method involves dissolving it in 0.1 M tartaric acid and then adjusting the pH to approximately 6.0 with sodium hydroxide. Another approach is to dissolve it in 10% glacial acetic acid, bring it to volume with saline, and adjust the pH to ~6.2 with 6M NaOH.[6]

  • For Subcutaneous/Intramuscular Injection (Long-Acting Formulations): For depot injections, risperidone can be formulated in a biodegradable polymer matrix, such as poly-(D,L-lactide-co-glycolide) (PLGA) microspheres or in situ gelling systems.[3][4] The specific preparation will depend on the formulation being tested. For a simple subcutaneous injection, risperidone can be suspended in a vehicle like saline.

Dosing and Administration
  • Oral Gavage: Administer the prepared this compound solution using a gavage needle. The volume is typically 1-2 mL/kg for rats.

  • Subcutaneous Injection: Inject the risperidone formulation into the loose skin on the back of the neck.

  • Intramuscular Injection: For long-acting formulations, inject into the gluteal muscle.

Blood Sample Collection
  • Route: Blood samples can be collected via the tail vein, saphenous vein, or jugular vein (if cannulated). Terminal blood collection can be performed via cardiac puncture.

  • Time Points: For immediate-release formulations, frequent sampling is required initially (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose). For long-acting formulations, sampling can be less frequent and extend over a longer period (e.g., 1, 3, 7, 14, 21, 28 days).

  • Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin). Centrifuge the blood at approximately 3000-4000 rpm for 10-15 minutes to separate the plasma. Store the plasma samples at -80°C until analysis.

Bioanalytical Method: HPLC-MS/MS
  • Principle: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of risperidone and 9-hydroxyrisperidone in plasma and tissue homogenates.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Perform protein precipitation by adding acetonitrile (typically in a 1:3 or 1:4 plasma to acetonitrile ratio).

    • Vortex mix and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection into the HPLC-MS/MS system.

  • Chromatographic Conditions (Example):

    • Column: A C18 reverse-phase column (e.g., Waters XTerra RP18).

    • Mobile Phase: A gradient of acetonitrile and water with a modifier like ammonium bicarbonate.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: Tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

      • Risperidone transition: m/z 411.2 → 191.2

      • 9-hydroxyrisperidone transition: m/z 427.2 → 207.2

Visualizations

Signaling Pathway of Risperidone

Risperidone_Signaling_Pathway cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Serotonin Serotonin (5-HT) HT2A_Receptor Serotonin 5-HT2A Receptor Serotonin->HT2A_Receptor Signal_Transduction Signal Transduction (Reduced Neuronal Firing) D2_Receptor->Signal_Transduction HT2A_Receptor->Signal_Transduction Risperidone Risperidone Risperidone->D2_Receptor Antagonism Risperidone->HT2A_Receptor Antagonism

Caption: Risperidone's mechanism of action.

Experimental Workflow for Oral Pharmacokinetic Study

Oral_PK_Workflow cluster_animal_prep Animal Preparation cluster_dosing_sampling Dosing and Sampling cluster_sample_analysis Sample Analysis cluster_data_analysis Data Analysis Acclimation Acclimation (1 week) Fasting Overnight Fasting (12 hours) Acclimation->Fasting Dosing Oral Gavage with This compound Fasting->Dosing Blood_Collection Serial Blood Collection (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24h) Dosing->Blood_Collection Plasma_Separation Centrifugation to Obtain Plasma Blood_Collection->Plasma_Separation Sample_Prep Protein Precipitation & Extraction Plasma_Separation->Sample_Prep Analysis HPLC-MS/MS Analysis Sample_Prep->Analysis PK_Parameters Calculation of Cmax, Tmax, AUC, t½ Analysis->PK_Parameters

Caption: Workflow for an oral pharmacokinetic study.

Logical Relationship of Risperidone Metabolism

Risperidone_Metabolism Risperidone Risperidone CYP2D6 CYP2D6 Enzyme (in Liver) Risperidone->CYP2D6 Metabolism Excretion Renal and Fecal Excretion Risperidone->Excretion Metabolite 9-hydroxyrisperidone (Active Metabolite) Metabolite->Excretion CYP2D6->Metabolite

Caption: Metabolism of risperidone to its active metabolite.

References

Application Note: Quantification of Risperidone and 9-Hydroxyrisperidone in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Risperidone is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and irritability associated with autism.[1][2] It is extensively metabolized in the liver by cytochrome P450 2D6 to its major active metabolite, 9-hydroxyrisperidone.[1][3] Since the metabolite exhibits similar pharmacological activity to the parent drug, it is crucial to quantify both compounds when monitoring plasma concentrations for therapeutic drug monitoring (TDM) and pharmacokinetic studies.[3][4] This application note provides a detailed protocol for the simultaneous quantification of risperidone and 9-hydroxyrisperidone in human plasma using a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

The described method utilizes a simple protein precipitation for sample preparation, followed by rapid chromatographic separation and detection by a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. This approach offers high throughput, sensitivity, and accuracy for the routine analysis of clinical samples.

Experimental Protocols

1. Materials and Reagents

  • Analytes and Internal Standard:

    • Risperidone (RIS) reference standard

    • 9-Hydroxyrisperidone (9-OH-RIS) reference standard

    • Internal Standard (IS): Trazodone, Clozapine, or Paroxetine can be used.[1][2][4] This protocol will use Trazodone.

  • Solvents and Chemicals:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Formic acid (analytical grade)

    • Ammonium acetate (analytical grade)

    • Water (deionized or Milli-Q)

    • Drug-free human plasma (with EDTA as anticoagulant)

2. Standard Solutions and Calibration Standards

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Risperidone, 9-Hydroxyrisperidone, and Trazodone in methanol.

  • Working Standard Solutions: Prepare intermediate working solutions by diluting the stock solutions with a mixture of acetonitrile and water (50:50, v/v) to achieve various concentrations for spiking into plasma.

  • Calibration Curve Standards: Prepare calibration standards by spiking appropriate amounts of the working standard solutions into blank human plasma to achieve a concentration range of 0.1 to 500 ng/mL for both risperidone and 9-hydroxyrisperidone.[5][6]

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.

3. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample (calibration standard, QC, or unknown sample) in a microcentrifuge tube, add 100 µL of the internal standard precipitant solution (Trazodone in acetonitrile at a concentration of 50 µg/L).[4]

  • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[4]

  • Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography (LC) System: An HPLC or UPLC system capable of delivering accurate gradients.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

ParameterCondition
Column C18 column (e.g., 4.6 cm × 50 mm, 1.8 µm particle size)[1]
Mobile Phase A 0.1% Formic acid in 2 mM Ammonium Acetate in Water[5]
Mobile Phase B 0.1% Formic acid in Acetonitrile[5]
Flow Rate 0.35 mL/min[5]
Gradient Isocratic elution with 60% Mobile Phase A and 40% Mobile Phase B[5]
Column Temperature 30 °C[4][5]
Injection Volume 1-10 µL[1]
Run Time Approximately 6 minutes[1]

Mass Spectrometric Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive[4]
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Risperidone: m/z 411.3 → 191.1[2][7] 9-Hydroxyrisperidone: m/z 427.2 → 207.1[7][8] Trazodone (IS): m/z 372.2 → 176.1 (Example transition, should be optimized)
Cone Voltage & Collision Energy These parameters should be optimized for each analyte and the specific instrument used. Example values: Risperidone (35 V, 24 eV), 9-Hydroxyrisperidone (35 V, 27 eV).[7]
Source Temperature 350 °C[2]

Data Presentation and Method Validation

The method should be validated according to the US Food and Drug Administration (FDA) guidelines for bioanalytical method validation.[1]

Table 1: Method Validation Summary

Validation ParameterRisperidone9-Hydroxyrisperidone
Linearity Range 0.2 - 500 ng/mL[6]0.2 - 500 ng/mL[6]
Correlation Coefficient (r²) > 0.99> 0.99
Lower Limit of Quantification (LLOQ) 0.2 ng/mL[1]0.5 ng/mL[1]
Accuracy (Inter-day) 101.33–107.68%[1]95.24–103.67%[1]
Precision (CV%, Inter-day) ≤ 7.27%[1]≤ 7.41%[1]
Extraction Recovery 95.01 ± 7.31–112.62 ± 7.50%[1]90.27 ± 11.15–114.00 ± 10.35%[1]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma_sample 50 µL Plasma Sample add_is Add 100 µL IS in Acetonitrile plasma_sample->add_is Protein Precipitation vortex Vortex for 30s add_is->vortex centrifuge Centrifuge at 13,000 rpm for 10 min vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_injection Inject into LC System supernatant->lc_injection c18_column C18 Column Separation lc_injection->c18_column ms_detection Mass Spectrometry (MRM) c18_column->ms_detection quantification Quantification using Calibration Curve ms_detection->quantification reporting Report Concentrations quantification->reporting

Caption: Experimental workflow for Risperidone quantification.

logical_relationship risperidone Risperidone cyp2d6 CYP2D6 Metabolism risperidone->cyp2d6 lcms LC-MS/MS Quantification risperidone->lcms hydroxyrisperidone 9-Hydroxyrisperidone (Active Metabolite) cyp2d6->hydroxyrisperidone hydroxyrisperidone->lcms plasma_concentration Total Active Moiety Plasma Concentration lcms->plasma_concentration

Caption: Metabolic pathway and quantification relationship.

References

Application Notes and Protocols for Risperidone Mesylate Controlled Release Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation and evaluation of controlled-release risperidone mesylate delivery systems. The information is intended to guide researchers in the development of long-acting injectable formulations, such as microspheres and in-situ forming gels, for sustained therapeutic action.

Introduction to Controlled-Release Risperidone Formulations

Risperidone, an atypical antipsychotic, is widely used in the management of schizophrenia and other psychotic disorders.[1][2] Conventional oral administration often requires frequent dosing, which can lead to issues with patient compliance.[3] Long-acting injectable (LAI) formulations offer a significant advantage by maintaining therapeutic drug concentrations for an extended period, thereby improving treatment adherence and clinical outcomes.[1][4]

The most common approaches for developing controlled-release risperidone formulations involve encapsulating the drug within biodegradable polymers to form microspheres or creating in-situ forming drug depots.[3][5][6] These systems are designed to release risperidone slowly over weeks to months following a single intramuscular injection.[1]

Formulation Strategies and Key Components

Biodegradable Polymer Microspheres

Poly(D,L-lactide-co-glycolide) (PLGA) and polycaprolactone (PCL) are the most extensively studied polymers for risperidone microsphere formulations.[5][7] The drug release characteristics can be modulated by altering the polymer's molecular weight, lactide-to-glycolide ratio, and the drug-to-polymer ratio.[5][8]

Key Components for Microsphere Formulation:

ComponentRoleExample Materials
Active Pharmaceutical Ingredient (API)Therapeutic AgentThis compound
Polymer MatrixControls Drug ReleasePLGA (e.g., 75:25 DLG 6E), PCL (e.g., PCL-45000, PCL-80000)[5][7]
Solvent SystemDissolves API and PolymerDichloromethane (DCM), Ethyl Acetate[8]
Emulsifier/StabilizerForms and Stabilizes EmulsionPolyvinyl Alcohol (PVA)
Continuous PhaseDisperses the Organic PhasePurified Water
In-Situ Forming Gels and Implants

In-situ forming systems are liquid formulations that, upon injection, transform into a solid or semi-solid depot in response to a physiological trigger, such as temperature change or solvent exchange with the aqueous environment.[3][6][9] This approach simplifies manufacturing compared to microspheres.[10]

Key Components for In-Situ Forming Formulations:

ComponentRoleExample Materials
APITherapeutic AgentRisperidone
Polymer/Matrix FormerForms the DepotPLGA, PLGA-PEG-PLGA, Sucrose Acetate Isobutyrate (SAIB)[3][6]
SolventDissolves Polymer and APIN-Methyl-2-pyrrolidone (NMP), Benzyl Benzoate[3][6]

Experimental Protocols

Protocol for Preparation of Risperidone-Loaded PLGA Microspheres

This protocol is based on the oil-in-water (o/w) emulsion solvent evaporation technique.[5]

Materials:

  • This compound

  • PLGA (e.g., 75:25 DLG 6E)

  • Dichloromethane (DCM)

  • Polyvinyl Alcohol (PVA)

  • Purified Water

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in DCM.

  • Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1% w/v).

  • Emulsification: Add the organic phase to the aqueous phase while homogenizing at a controlled speed (e.g., 2000-5000 rpm) to form an o/w emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the hardening of the microspheres.

  • Collection and Washing: Collect the microspheres by filtration or centrifugation. Wash them multiple times with purified water to remove residual PVA.

  • Drying: Lyophilize or air-dry the microspheres to obtain a free-flowing powder.

Protocol for In Vitro Drug Release Studies

This protocol describes a common method for evaluating the release of risperidone from microspheres.[7][11]

Materials:

  • Risperidone-loaded microspheres

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Tween 20 or Tween 80 (surfactant)

  • Shaker water bath or USP Apparatus 4 (Flow-Through Cell)[7][11]

  • HPLC system for drug analysis

Procedure (Sample-and-Separate Method):

  • Accurately weigh a specific amount of microspheres (e.g., 10 mg) and suspend them in a known volume of release medium (e.g., 250 mL of PBS pH 7.4, optionally containing 0.02% Tween 20) in a sealed container.[11]

  • Place the container in a shaker water bath set at 37°C and a specified agitation speed (e.g., 100 rpm).[7]

  • At predetermined time points (e.g., 1, 4, 24 hours, and then daily or weekly), withdraw a sample of the release medium (e.g., 1 mL).[11]

  • Centrifuge the sample to pellet any suspended microspheres.[11]

  • Filter the supernatant through a 0.22 µm filter.[11]

  • Analyze the filtrate for risperidone concentration using a validated HPLC method.

  • Replenish the withdrawn volume with fresh release medium to maintain a constant volume.[11]

  • Calculate the cumulative percentage of drug released over time.

Protocol for In Vivo Pharmacokinetic Studies in a Rabbit Model

This protocol outlines a typical in vivo study to assess the pharmacokinetic profile of a long-acting risperidone formulation.[11]

Materials:

  • Risperidone-loaded microspheres or in-situ gel formulation

  • Sterile vehicle for suspension/injection

  • Male New Zealand White rabbits (or other appropriate animal model)

  • Blood collection supplies (syringes, tubes with anticoagulant)

  • Centrifuge

  • LC-MS/MS for bioanalysis of plasma samples

Procedure:

  • Dose Preparation: Suspend the microspheres or prepare the in-situ gel in a sterile vehicle suitable for intramuscular injection.

  • Animal Dosing: Administer a single intramuscular injection of the risperidone formulation to the rabbits at a specified dose.

  • Blood Sampling: Collect blood samples from a suitable vein (e.g., marginal ear vein) at predefined time points (e.g., pre-dose, and at 1, 6, 24, 48 hours, and on days 3, 7, 14, 21, 28, 35, 42 post-injection).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Analyze the plasma samples for the concentration of risperidone and its active metabolite, 9-hydroxyrisperidone, using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) using appropriate software.

Data Presentation

Quantitative Data from Formulation and In Vitro Release Studies
Formulation IDPolymer(s)Drug Loading (%)Encapsulation Efficiency (%)Mean Particle Size (µm)Burst Release (%) (First 24h)Cumulative Release (%) (Day 30)Reference
RIS-MSPLGA30N/AN/A~10~80
F5PCL-45000 & PCL-80000 (1:1)N/AN/AN/A<5~70 (at 90 days)[5]
In-situ DepotSAIB & PCLN/AN/AN/A~1888.95[3][10]
ISFGPLGA-PEG-PLGA5 (mg/100mg)N/AN/A~20~90[6]

N/A: Data not available in the cited sources.

Pharmacokinetic Parameters of Risperidone Formulations
Formulation TypeAnimal ModelDoseCmax (ng/mL)Tmax (days)Half-life (days)Mean Residence Time (days)Reference
In-situ DepotRatN/A459.7320.631.2[3]
LAI vs. OralHuman25-75 mg (IM) vs. 2-6 mg (oral)25-32% lower for IMN/AN/AN/A

Visualizations

Risperidone Signaling Pathway

Risperidone's therapeutic effect is primarily attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[4] The blockade of 5-HT2A receptors is linked to a downstream signaling cascade involving Gq proteins and phospholipase C.

Risperidone_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Response Therapeutic Effect (Reduced Positive & Negative Symptoms) D2R->Response Gq Gq Protein HT2AR->Gq Activates HT2AR->Response PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Risperidone Risperidone Risperidone->D2R Blocks Risperidone->HT2AR Blocks

Caption: Risperidone's antagonism of D2 and 5-HT2A receptors.

Experimental Workflow for Formulation Development

The development and evaluation of a controlled-release risperidone formulation follows a logical progression from initial formulation to in vivo testing.

Experimental_Workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies A 1. Polymer & Solvent Selection B 2. Preparation of Microspheres/In-Situ Gel A->B C 3. Physicochemical Characterization (Size, Drug Load, Morphology) B->C D 4. In Vitro Drug Release Study C->D E 5. Release Kinetics Modeling D->E F 6. Animal Model (e.g., Rabbit, Rat) E->F G 7. Pharmacokinetic (PK) Study F->G H 8. Data Analysis (Cmax, Tmax, AUC) G->H

Caption: Workflow for controlled-release risperidone development.

In Vitro Drug Release Study Setup

A typical setup for an in vitro release study using the sample-and-separate method is depicted below.

In_Vitro_Release_Setup cluster_main Shaker Water Bath (37°C) cluster_analysis Sample Processing & Analysis Vessel Release Vessel Microspheres in Release Medium (PBS, pH 7.4) Sample 1. Withdraw Sample (e.g., 1 mL) Vessel:f0->Sample Sampling at predetermined time points Centrifuge 2. Centrifuge Sample->Centrifuge Filter 3. Filter Supernatant (0.22 µm) Centrifuge->Filter HPLC 4. HPLC Analysis Filter->HPLC

Caption: Setup for an in vitro risperidone release study.

References

Application Notes and Protocols: Risperidone Mesylate in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Risperidone mesylate, a potent atypical antipsychotic, in neuroscience research. This document details its mechanism of action, key experimental applications with associated protocols, and relevant quantitative data to facilitate experimental design and interpretation.

Mechanism of Action

This compound's therapeutic effects are primarily attributed to its high-affinity antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][2][3][4][5] Schizophrenia, a primary indication for risperidone, is theorized to involve an overactivity of dopaminergic D2 and serotonergic 5-HT2A pathways.[2] By blocking these receptors, particularly in the mesolimbic and mesocortical pathways, risperidone alleviates the positive symptoms of schizophrenia, such as hallucinations and delusions.[2][6][7] Its higher affinity for 5-HT2A receptors compared to D2 receptors is a key characteristic of its "atypical" profile, which is associated with a lower incidence of extrapyramidal side effects compared to older, "typical" antipsychotics.[2][3] Additionally, risperidone exhibits antagonist activity at α1- and α2-adrenergic receptors and H1 histamine receptors, which may contribute to some of its sedative and hypotensive effects.[1][2]

Signaling Pathway

The primary signaling cascade affected by Risperidone involves the blockade of G-protein coupled receptors (GPCRs), specifically the D2 and 5-HT2A receptors. This antagonism modulates downstream signaling pathways, ultimately influencing neuronal excitability and gene expression.

Risperidone_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Serotonin Serotonin HT2AR Serotonin 5-HT2A Receptor Serotonin->HT2AR AdenylylCyclase Adenylyl Cyclase D2R->AdenylylCyclase Inhibition PLC Phospholipase C HT2AR->PLC Activation cAMP cAMP AdenylylCyclase->cAMP PKA PKA cAMP->PKA NeuronalResponse Altered Neuronal Response & Gene Expression PKA->NeuronalResponse IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Ca_PKC->NeuronalResponse Risperidone This compound Risperidone->D2R Antagonism Risperidone->HT2AR Antagonism

Caption: Risperidone's primary mechanism of action.

Quantitative Data

Receptor Binding Affinity

The following table summarizes the binding affinities (Ki values in nM) of risperidone for various neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.

ReceptorKi (nM)
Serotonin 5-HT2A0.2[3]
Dopamine D23.2[3]
Alpha 1A Adrenergic5[3]
Dopamine D47.3[3]
Alpha 2A Adrenergic16[3]
Histamine H120[3]
Serotonin 5-HT2C50[3]
Dopamine D1240[3]
Serotonin 5-HT1A420[3]
Muscarinic M1>10,000[3]
In Vivo Dosages in Animal Models

This table provides a summary of risperidone dosages used in various preclinical animal models.

Animal ModelSpeciesDosesApplicationReference
Schizophrenia (Prenatal Poly I:C)Rat0.045 or 1.2 mg/kg/dayPrevention of behavioral and brain structural abnormalities[8][9]
Developmental EffectsRat1.0 and 3.0 mg/kg/dayAssessment of long-term effects on locomotor activity[10]
Tardive DyskinesiaMouse0.1, 0.5, 2.0, or 4.0 mg/kgAttenuation of reserpine- and haloperidol-induced orofacial movements[11]
Alzheimer's Disease (3xTg-AD)Mouse0.05 mg/kg then 0.1 mg/kgAssessment of behavioral effects[12]
Drug Delivery (Implants)Mouse3 mg/kg/dayIn vivo bioactivity and pharmacokinetic studies[13][14]
Cognitive Impairment (MK-801)Rat0.1 mg/kgReversal of spatial object recognition impairment[15]

Experimental Protocols

In Vitro: Receptor Binding Assay

This protocol provides a general framework for determining the binding affinity of this compound to specific receptors (e.g., D2, 5-HT2A) using radioligand binding assays.

Materials:

  • This compound

  • Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells)

  • Radioligand specific for the receptor (e.g., [³H]spiperone for D2, [³H]ketanserin for 5-HT2A)

  • Incubation buffer (e.g., Tris-HCl buffer with appropriate ions)

  • Non-specific binding competitor (e.g., unlabeled haloperidol for D2, unlabeled mianserin for 5-HT2A)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Prepare a series of dilutions of this compound.

  • In a reaction tube, add the cell membranes, radioligand, and either buffer (for total binding), unlabeled competitor (for non-specific binding), or a concentration of this compound.

  • Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC50 value (concentration of risperidone that inhibits 50% of specific binding) from the curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo: Schizophrenia Model (Prenatal Poly I:C)

This protocol describes a neurodevelopmental model of schizophrenia to assess the preventative effects of this compound.

Materials:

  • Pregnant Wistar or Sprague-Dawley rats

  • Polyriboinosinic-polyribocytidylic acid (Poly I:C)

  • Saline solution

  • This compound

  • Vehicle for risperidone

  • Behavioral testing apparatus (e.g., open field for locomotor activity, prepulse inhibition apparatus)

Procedure:

  • On gestational day 15, administer a single intravenous injection of Poly I:C (e.g., 4 mg/kg) or saline to pregnant dams.[8][9]

  • Allow the dams to give birth and raise their offspring.

  • During the peri-adolescent period (e.g., postnatal days 34-47), administer daily injections of this compound (e.g., 0.045 or 1.2 mg/kg) or vehicle to the male offspring.[8][9]

  • After the treatment period, allow the animals to mature to adulthood (e.g., postnatal day 90 onwards).[8][9]

  • Conduct behavioral testing to assess schizophrenia-like phenotypes. This can include:

    • Amphetamine-induced hyperlocomotion: Administer amphetamine and measure locomotor activity in an open field.

    • Prepulse inhibition of the startle reflex: Measure the ability of a weak prestimulus to inhibit the startle response to a strong stimulus.

    • Latent inhibition: Assess the ability to ignore a previously irrelevant stimulus.

  • Following behavioral testing, brain tissue can be collected for structural analysis (e.g., MRI for ventricular volume) or molecular analysis (e.g., receptor expression).[8][9]

Prenatal_PolyIC_Workflow GD15 Gestational Day 15: Poly I:C or Saline Injection to Pregnant Dams Birth Birth and Weaning of Offspring GD15->Birth Adolescence Peri-Adolescence (PND 34-47): Daily Risperidone or Vehicle Treatment to Offspring Birth->Adolescence Adulthood Adulthood (PND 90+) Adolescence->Adulthood Behavioral Behavioral Testing: - Locomotor Activity - Prepulse Inhibition - Latent Inhibition Adulthood->Behavioral Structural Structural/Molecular Analysis: - MRI (Ventricular Volume) - Receptor Binding Adulthood->Structural

Caption: Experimental workflow for the prenatal Poly I:C model.

In Vivo: Tardive Dyskinesia Model

This protocol outlines a model to evaluate the potential of this compound to attenuate drug-induced orofacial movements, a preclinical correlate of tardive dyskinesia.

Materials:

  • Male mice

  • Haloperidol or Reserpine

  • This compound

  • Vehicle for drugs

  • Observation chambers with a clear floor

Procedure:

  • Induce orofacial movements by repeated administration of haloperidol (e.g., 2.0 mg/kg) or reserpine (e.g., 1.0 mg/kg) for a specified period (e.g., 21 days).[11]

  • For assessing the attenuation of existing movements, administer a single dose of this compound (e.g., 0.1, 0.5, 2.0, or 4.0 mg/kg) to animals already exhibiting orofacial dyskinesia.[11]

  • For assessing the prevention of movement development, co-administer this compound with haloperidol or reserpine throughout the induction period.[11]

  • To quantify orofacial movements, place individual mice in observation chambers and record their behavior for a set duration (e.g., 5 minutes).

  • A trained observer, blind to the treatment conditions, should score the frequency and/or duration of vacuous chewing movements, tongue protrusions, and facial twitching.

  • Compare the scores between the different treatment groups to determine the effect of risperidone.

Conclusion

This compound is a valuable pharmacological tool in neuroscience research, offering a relatively selective antagonism of D2 and 5-HT2A receptors. The provided data and protocols serve as a starting point for investigating its effects in various in vitro and in vivo models relevant to neuropsychiatric disorders. Researchers should carefully consider the specific dosages and experimental timelines to suit their research questions.

References

High-Throughput Screening Assays for Risperidone Mesylate Analogues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Risperidone is an atypical antipsychotic medication widely used in the treatment of schizophrenia, bipolar disorder, and irritability associated with autism.[1][2] Its therapeutic efficacy is primarily attributed to its high-affinity antagonism of dopamine D2 and serotonin 5-HT2A receptors.[3][4][5] Risperidone and its analogues also exhibit varying affinities for other receptors, including alpha-1 and alpha-2 adrenergic receptors, and histamine H1 receptors, which can contribute to both their therapeutic effects and side-effect profiles.[3][6]

High-throughput screening (HTS) is an essential tool in the discovery and development of novel analogues of risperidone mesylate.[7][8][9] HTS allows for the rapid screening of large chemical libraries to identify compounds with desired pharmacological activities. This document provides detailed application notes and protocols for a panel of HTS assays designed to characterize the activity of risperidone analogues at their primary and key off-target receptors.

Receptor Targets and Signaling Pathways

The primary and secondary receptor targets for risperidone and its analogues are G-protein coupled receptors (GPCRs). Understanding their signaling pathways is crucial for designing and interpreting functional assays.

Dopamine D2 Receptor (Gi/o-coupled)

Activation of the D2 receptor by dopamine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[10] Antagonists, such as risperidone, block this effect.

D2_Signaling Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Risperidone Risperidone Analogue Risperidone->D2R Antagonism Gi Gi/o Protein D2R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition ATP ATP AC->ATP cAMP cAMP ATP->cAMP Conversion PKA PKA cAMP->PKA Activation CellularResponse Cellular Response PKA->CellularResponse Phosphorylation

Dopamine D2 Receptor Signaling Pathway
Serotonin 5-HT2A Receptor (Gq-coupled)

The 5-HT2A receptor is coupled to the Gq protein. Upon activation by serotonin, it stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger.

Serotonin 5-HT2A Receptor Signaling Pathway

Data Presentation: Receptor Binding Affinities

The following tables summarize the binding affinities (Ki, nM) of Risperidone and its active metabolite, Paliperidone (9-hydroxyrisperidone), at the primary and key secondary receptors. Data for novel analogues should be presented in a similar format to allow for direct comparison.

Table 1: Primary Target Receptor Affinities

CompoundDopamine D2 (Ki, nM)Serotonin 5-HT2A (Ki, nM)5-HT2A/D2 Ratio
Risperidone3.2[1]0.2[1]0.0625
Paliperidone2.8 - 6.60.22 - 1.21~0.2

Table 2: Secondary (Off-Target) Receptor Affinities

CompoundAlpha-1 Adrenergic (Ki, nM)Alpha-2 Adrenergic (Ki, nM)Histamine H1 (Ki, nM)
Risperidone5[1]16[1]20[1]
Paliperidone1.3 - 113.4 - 343.4 - 34

High-Throughput Screening Workflow

A generalized workflow for screening risperidone analogues is depicted below. This workflow can be adapted for both binding and functional assays.

HTS_Workflow cluster_prep Assay Preparation cluster_assay Automated Screening cluster_analysis Data Analysis Compound_Plating Compound Library Plating (Risperidone Analogues) Dispensing Liquid Handling: Dispense Reagents & Compounds Compound_Plating->Dispensing Reagent_Prep Reagent Preparation (Cells, Membranes, Buffers) Reagent_Prep->Dispensing Incubation Incubation Dispensing->Incubation Detection Signal Detection (Plate Reader) Incubation->Detection Raw_Data Raw Data Acquisition Detection->Raw_Data QC Quality Control (Z', S/B) Raw_Data->QC Hit_ID Hit Identification & Dose-Response Analysis QC->Hit_ID SAR Structure-Activity Relationship (SAR) Hit_ID->SAR

Generalized High-Throughput Screening Workflow

Experimental Protocols

The following are detailed protocols for key HTS assays. These protocols are designed for 384-well microplate formats but can be adapted.

Protocol 1: Dopamine D2 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for the human dopamine D2 receptor through competitive displacement of a radiolabeled ligand.

Materials:

  • Receptor Source: Commercially available membranes from HEK293 or CHO cells stably expressing the human dopamine D2 receptor.

  • Radioligand: [³H]-Spiperone or [³H]-Raclopride (specific activity 20-60 Ci/mmol).

  • Non-specific Binding Control: Haloperidol (10 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test Compounds: Risperidone analogues dissolved in 100% DMSO.

  • Scintillation Cocktail: Ultima Gold™ or equivalent.

  • Apparatus: 384-well filter plates (e.g., Millipore Multiscreen), vacuum manifold, liquid scintillation counter.

Procedure:

  • Compound Plating: Prepare serial dilutions of test compounds in 100% DMSO. Dispense 0.5 µL of each concentration into the wells of a 384-well assay plate. For total binding wells, add 0.5 µL of DMSO. For non-specific binding wells, add 0.5 µL of 10 µM Haloperidol in DMSO.

  • Reagent Preparation:

    • Thaw the D2 receptor membranes on ice. Dilute the membranes in ice-cold assay buffer to a final concentration that yields a robust signal-to-background ratio (typically 5-15 µg of protein per well). Keep the membrane suspension on ice and vortex gently before use.

    • Dilute the radioligand ([³H]-Spiperone) in assay buffer to a concentration of 2x the final desired concentration (typically 0.2-0.5 nM, which is near its Kd).

  • Assay Reaction:

    • To each well of the assay plate, add 25 µL of the diluted D2 receptor membrane suspension.

    • Add 25 µL of the 2x radioligand solution to each well. The final assay volume is 50.5 µL.

  • Incubation: Seal the plates and incubate at room temperature for 60-90 minutes with gentle agitation.

  • Harvesting:

    • Pre-wet the filter plates with assay buffer.

    • Transfer the contents of the assay plate to the filter plate.

    • Rapidly wash the filters three times with 100 µL of ice-cold assay buffer using a vacuum manifold.

  • Detection:

    • Allow the filters to dry completely.

    • Add 30 µL of scintillation cocktail to each well.

    • Seal the plate and count the radioactivity in a microplate scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.

  • Determine the percent inhibition of specific binding for each concentration of the test compound.

  • Plot percent inhibition versus log[compound concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Serotonin 5-HT2A Receptor Calcium Flux Functional Assay

Objective: To measure the antagonist activity of test compounds by their ability to inhibit serotonin-induced calcium mobilization in cells expressing the human 5-HT2A receptor.

Materials:

  • Cell Line: CHO or HEK293 cells stably expressing the human 5-HT2A receptor.

  • Culture Medium: DMEM/F12 supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

  • Calcium Indicator Dye: Fluo-4 AM or equivalent calcium-sensitive fluorescent dye.

  • Agonist: Serotonin (5-HT).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Test Compounds: Risperidone analogues dissolved in 100% DMSO.

  • Apparatus: Fluorescence microplate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed the 5-HT2A expressing cells into black-walled, clear-bottom 384-well plates at a density of 10,000-20,000 cells per well in culture medium. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading:

    • Prepare the calcium indicator dye loading solution in assay buffer according to the manufacturer's instructions (e.g., Fluo-4 AM with probenecid).

    • Aspirate the culture medium from the cell plate and add 20 µL of the dye loading solution to each well.

    • Incubate the plate for 60 minutes at 37°C, 5% CO₂.

  • Compound Addition:

    • Prepare a 3x concentration plate of the test compounds in assay buffer.

    • Add 10 µL of the 3x compound solution to the corresponding wells of the cell plate. The total volume is now 30 µL.

    • Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Detection:

    • Prepare a 4x concentration of serotonin in assay buffer (the final concentration should be the EC80, typically around 30-100 nM).

    • Place the cell plate into the fluorescence plate reader.

    • Record a baseline fluorescence reading for 10-20 seconds.

    • The instrument's liquid handler will then add 10 µL of the 4x serotonin solution to each well.

    • Continue to record the fluorescence signal for an additional 60-120 seconds.

Data Analysis:

  • The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

  • Determine the percent inhibition of the serotonin-induced calcium response for each concentration of the test compound.

  • Plot percent inhibition versus log[compound concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3: Dopamine D2 Receptor cAMP Functional Assay

Objective: To measure the antagonist activity of test compounds by their ability to reverse the forskolin-stimulated inhibition of cAMP production in cells expressing the human dopamine D2 receptor.

Materials:

  • Cell Line: CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

  • cAMP Detection Kit: A commercially available HTS cAMP assay kit (e.g., HTRF, LANCE, or GloSensor™).

  • Stimulant: Forskolin.

  • Agonist: Dopamine or a D2-selective agonist like Quinpirole.

  • Assay Buffer: HBSS with 20 mM HEPES and 500 µM IBMX (a phosphodiesterase inhibitor), pH 7.4.

  • Test Compounds: Risperidone analogues dissolved in 100% DMSO.

  • Apparatus: Microplate reader compatible with the chosen cAMP detection technology (e.g., HTRF-compatible reader).

Procedure:

  • Cell Plating: Seed the D2-expressing cells into 384-well plates at a density of 5,000-10,000 cells per well. Incubate overnight.

  • Assay Preparation:

    • Aspirate the culture medium and replace it with 10 µL of assay buffer.

    • Prepare a plate with serial dilutions of the test compounds.

  • Antagonist Incubation: Add 5 µL of the test compound dilutions to the cell plate. Incubate for 15-30 minutes at room temperature.

  • Agonist/Stimulant Addition:

    • Prepare a solution containing the D2 agonist (at its EC80 concentration) and forskolin (at a concentration that gives a robust signal, e.g., 1-10 µM) in assay buffer.

    • Add 5 µL of this agonist/forskolin mixture to the wells.

  • Incubation: Incubate the plate for 30-60 minutes at room temperature.

  • cAMP Detection:

    • Lyse the cells and detect the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit. This typically involves adding lysis buffer and detection reagents.

    • Incubate for the time specified in the kit protocol (usually 60 minutes).

    • Read the plate on the appropriate microplate reader.

Data Analysis:

  • The signal from the cAMP assay is inversely proportional to the activity of the D2 receptor.

  • Normalize the data, setting the signal from cells treated with only forskolin as 0% activity and the signal from cells treated with forskolin and the D2 agonist as 100% activity.

  • Calculate the percent reversal of the agonist effect for each concentration of the test compound.

  • Plot the percent reversal versus log[compound concentration] and fit the data to a four-parameter logistic equation to determine the EC50 value for the antagonist activity.

Conclusion

The provided protocols outline a comprehensive high-throughput screening cascade for the characterization of this compound analogues. By employing a combination of radioligand binding assays to determine affinity and functional cell-based assays to assess antagonist potency, researchers can efficiently identify and prioritize lead compounds. The systematic collection and tabulation of quantitative data will facilitate the establishment of clear structure-activity relationships, guiding the optimization of novel antipsychotic drug candidates with improved efficacy and safety profiles.

References

Risperidone Mesylate: A Versatile Tool for Receptor Occupancy Studies in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Risperidone, an atypical antipsychotic, is a potent antagonist with high affinity for serotonin 5-HT2A and dopamine D2 receptors.[1][2] Its well-characterized binding profile and established use in clinical practice make its mesylate salt a valuable tool compound for in vivo and ex vivo receptor occupancy studies. These studies are critical in drug development to establish the relationship between the dose of a drug, its concentration in the target tissue, and the extent of its binding to the intended biological target. This application note provides detailed protocols for utilizing risperidone mesylate in receptor occupancy studies using Positron Emission Tomography (PET) and ex vivo autoradiography, along with its receptor binding profile and a summary of its signaling pathways.

Mechanism of Action

The therapeutic effects of risperidone are primarily attributed to its combined antagonism of D2 and 5-HT2A receptors.[3] Schizophrenia is theorized to involve an overactivity of dopaminergic D2 and serotonergic 5-HT2A pathways.[2] By blocking these receptors, risperidone is thought to reduce this hyperactivity.[2] Risperidone exhibits a higher binding affinity for 5-HT2A receptors compared to D2 receptors.[2] It also acts as an antagonist at alpha-1 (α1), alpha-2 (α2), and histamine H1 receptors, which may contribute to some of its side effects, such as orthostatic hypotension and sedation.[4]

Data Presentation: Receptor Binding and Occupancy

The binding affinity of risperidone for various neurotransmitter receptors is summarized in Table 1. This data is crucial for designing and interpreting receptor occupancy studies.

ReceptorBinding Affinity (Ki, nM)
Serotonin 5-HT2A 0.2 [5]
Dopamine D2 3.2 [5]
Alpha-1A Adrenergic 5[5]
Dopamine D4 7.3[5]
Alpha-2A Adrenergic 16[5]
Histamine H1 20[5]
Serotonin 5-HT2C 50[5]
Dopamine D1 240[5]
Serotonin 5-HT1A 420[5]
Muscarinic M1 >10,000[5]
Table 1: Risperidone Binding Affinities.

Receptor occupancy studies with risperidone have established a therapeutic window for the treatment of schizophrenia. Optimal clinical response is generally associated with striatal D2 receptor occupancy levels between 65% and 80%.[6] Occupancy levels above 80% are linked to an increased risk of extrapyramidal symptoms (EPS).[6]

Administration Route & DoseD2 Receptor Occupancy (%)
Oral, 2 mg/day 66%[7]
Oral, 4 mg/day 73%[7]
Oral, 6 mg/day 79%[7]
Long-acting injectable, 25 mg (post-injection) 71.0%[6]
Long-acting injectable, 25 mg (pre-injection) 54.0%[6]
Long-acting injectable, 50 mg (post-injection) 74.4%[6]
Long-acting injectable, 50 mg (pre-injection) 65.4%[6]
Long-acting injectable, 75 mg (post-injection) 81.5%[6]
Long-acting injectable, 75 mg (pre-injection) 75.0%[6]
Table 2: In Vivo Dopamine D2 Receptor Occupancy of Risperidone.

Experimental Protocols

In Vivo Receptor Occupancy using Positron Emission Tomography (PET)

PET is a non-invasive imaging technique that allows for the quantification of receptor occupancy in the living brain.

Protocol:

  • Subject Selection and Preparation:

    • Recruit healthy volunteers or patients with a specific diagnosis (e.g., schizophrenia).

    • Obtain informed consent and ethical approval.

    • Subjects should be free of any medication that might interfere with the study for a specified period.

  • Radioligand Selection:

    • For D2 receptor occupancy, [11C]raclopride is a commonly used radioligand.

  • Baseline PET Scan:

    • Perform a baseline PET scan on each subject before the administration of this compound to determine the baseline receptor density.

    • A transmission scan for attenuation correction should be performed prior to the emission scan.

    • Inject a bolus of the radioligand (e.g., [11C]raclopride) intravenously.

    • Acquire dynamic PET data for a specified duration (e.g., 60-90 minutes).

  • Drug Administration:

    • Administer a single oral dose of this compound.

  • Post-Dose PET Scan:

    • Perform a second PET scan at the estimated time of peak plasma concentration of risperidone.

    • The protocol for the post-dose scan is identical to the baseline scan.

  • Blood Sampling:

    • Collect venous blood samples at regular intervals throughout the PET scans to measure the plasma concentration of the radioligand and risperidone and its active metabolite, 9-hydroxyrisperidone.

  • Data Analysis:

    • Define regions of interest (ROIs) on the PET images corresponding to brain areas with high receptor density (e.g., striatum for D2 receptors).

    • Calculate the binding potential (BP) of the radioligand in the ROIs for both baseline and post-dose scans.

    • Receptor occupancy (RO) is calculated using the following formula: RO (%) = [(BP_baseline - BP_postdose) / BP_baseline] * 100

PET_Workflow cluster_preparation Preparation cluster_scan1 Baseline Scan cluster_drug Intervention cluster_scan2 Post-Dose Scan cluster_analysis Analysis Subject Subject Selection & Preparation BaselineScan Perform Baseline PET Scan Subject->BaselineScan Radioligand Radioligand Selection (e.g., [11C]raclopride) BaselineInjection Inject Radioligand Radioligand->BaselineInjection PostDoseInjection Inject Radioligand Radioligand->PostDoseInjection DrugAdmin Administer this compound BaselineScan->DrugAdmin BaselineInjection->BaselineScan PostDoseScan Perform Post-Dose PET Scan DrugAdmin->PostDoseScan BloodSampling Blood Sampling PostDoseScan->BloodSampling PostDoseInjection->PostDoseScan DataAnalysis Data Analysis (ROI, BP) BloodSampling->DataAnalysis RO_Calc Calculate Receptor Occupancy DataAnalysis->RO_Calc

In Vivo PET Receptor Occupancy Workflow
Ex Vivo Receptor Occupancy using Autoradiography

This technique involves administering the drug to an animal, followed by the removal of the brain for in vitro measurement of receptor occupancy.

Protocol:

  • Animal Dosing:

    • Administer this compound to rodents (e.g., rats or mice) via the desired route (e.g., subcutaneous, intraperitoneal, or oral).

    • Include a vehicle-treated control group.

  • Tissue Collection:

    • At the time of expected peak brain concentration, euthanize the animals.

    • Rapidly extract the brain and freeze it in isopentane cooled with dry ice.

    • Store the brains at -80°C until sectioning.

  • Cryosectioning:

    • Using a cryostat, cut thin (e.g., 20 µm) coronal or sagittal brain sections.

    • Thaw-mount the sections onto gelatin-coated microscope slides.

  • Radioligand Incubation:

    • Incubate the brain sections with a radioligand specific for the receptor of interest (e.g., [3H]spiperone for D2 receptors or [3H]ketanserin for 5-HT2A receptors).

    • Incubation should be brief to prevent the dissociation of the in vivo-bound risperidone.

    • Include sections incubated with an excess of a non-labeled competitor to determine non-specific binding.

  • Washing and Drying:

    • Wash the slides in ice-cold buffer to remove unbound radioligand.

    • Quickly rinse the slides in distilled water and dry them under a stream of cool air.

  • Imaging:

    • Expose the slides to a phosphor imaging screen or autoradiographic film along with calibrated radioactive standards.

  • Data Analysis:

    • Quantify the density of radioligand binding in specific brain regions using a densitometry system.

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Receptor occupancy is determined by comparing the specific binding in the drug-treated animals to that in the vehicle-treated animals: RO (%) = [1 - (Specific Binding_drug / Specific Binding_vehicle)] * 100

ExVivo_Workflow cluster_animal Animal Phase cluster_tissue Tissue Processing cluster_assay Autoradiography cluster_analysis Analysis AnimalDosing Animal Dosing (this compound vs. Vehicle) Euthanasia Euthanasia & Brain Extraction AnimalDosing->Euthanasia Freezing Brain Freezing Euthanasia->Freezing Sectioning Cryosectioning Freezing->Sectioning Incubation Radioligand Incubation Sectioning->Incubation Washing Washing & Drying Incubation->Washing Imaging Phosphor Imaging/Film Exposure Washing->Imaging Quantification Densitometry & Quantification Imaging->Quantification RO_Calc Calculate Receptor Occupancy Quantification->RO_Calc

Ex Vivo Autoradiography Workflow

Signaling Pathways

Risperidone's antagonism of D2 and 5-HT2A receptors modulates downstream signaling cascades.

Dopamine D2 Receptor Signaling

D2 receptors are G protein-coupled receptors (GPCRs) that couple to Gi/o proteins. Activation of D2 receptors by dopamine inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). Risperidone, as an antagonist, blocks this inhibitory effect, thereby preventing the dopamine-induced decrease in cAMP and PKA activity.

D2_Signaling Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates Risperidone Risperidone Risperidone->D2R Blocks Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates

Risperidone's Effect on D2 Signaling
Serotonin 5-HT2A Receptor Signaling

5-HT2A receptors are GPCRs that couple to Gq/11 proteins. Activation of these receptors by serotonin stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). Risperidone antagonizes the 5-HT2A receptor, blocking these downstream signaling events.

SHT2A_Signaling Serotonin Serotonin SHT2AR 5-HT2A Receptor Serotonin->SHT2AR Activates Risperidone Risperidone Risperidone->SHT2AR Blocks Gq Gq/11 Protein SHT2AR->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca Intracellular Ca2+ Release IP3->Ca PKC Protein Kinase C DAG->PKC CellularResponse Cellular Response Ca->CellularResponse PKC->CellularResponse

Risperidone's Effect on 5-HT2A Signaling

References

Application Notes and Protocols: Evaluating the Efficacy of Risperidone Mesylate in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Risperidone is a second-generation (atypical) antipsychotic medication widely used in the treatment of schizophrenia, bipolar disorder, and irritability associated with autism.[1] It functions primarily as a potent antagonist of dopamine D2 and serotonin 5-HT2A receptors.[2][3] The mesylate salt of risperidone is a common formulation used in research and development. Preclinical evaluation in animal models is a critical step in understanding the therapeutic potential and neurological effects of antipsychotic agents like risperidone. These models aim to replicate specific symptom domains of psychiatric disorders, allowing for the assessment of a drug's efficacy in a controlled environment.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of various animal models to evaluate the efficacy of risperidone mesylate. The focus is on established rodent models that assess effects related to positive, negative, and cognitive symptoms associated with schizophrenia.

Part 1: Mechanism of Action and Signaling Pathway

Risperidone's therapeutic effects are believed to stem from its combined antagonism of serotonin 5-HT2A and dopamine D2 receptors.[3] The high affinity for 5-HT2A receptors relative to D2 receptors is a hallmark of many atypical antipsychotics and is thought to contribute to a lower incidence of extrapyramidal side effects compared to older, typical antipsychotics. By blocking D2 receptors in the mesolimbic pathway, risperidone can alleviate the positive symptoms of psychosis. Its antagonism of 5-HT2A receptors can indirectly increase dopamine release in other brain regions, such as the prefrontal cortex, which may help to improve negative and cognitive symptoms.

Risperidone_Mechanism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron DA_Neuron Dopaminergic Neuron Dopamine Dopamine DA_Neuron->Dopamine Releases HT_Neuron Serotonergic Neuron Serotonin Serotonin HT_Neuron->Serotonin Releases D2_Receptor D2 Receptor Dopaminergic Signal Dopaminergic Signal D2_Receptor->Dopaminergic Signal Reduces HT2A_Receptor 5-HT2A Receptor Serotonergic Signal Serotonergic Signal HT2A_Receptor->Serotonergic Signal Reduces Dopamine->D2_Receptor Binds to Serotonin->HT2A_Receptor Binds to Risperidone Risperidone Risperidone->D2_Receptor Antagonizes Risperidone->HT2A_Receptor Antagonizes

Caption: Risperidone's dual antagonism of Dopamine D2 and Serotonin 5-HT2A receptors.

Part 2: Experimental Workflow for Efficacy Testing

A typical preclinical study to evaluate risperidone's efficacy follows a structured workflow. This involves selecting an appropriate animal model, acclimating the animals, administering the drug over a defined period (acute or chronic), conducting behavioral tests, and performing terminal neurochemical or histological analyses.

Experimental_Workflow A 1. Animal Model Selection (e.g., Neurodevelopmental, Pharmacological) B 2. Animal Acclimation & Baseline Measures A->B C 3. Group Assignment (Vehicle, Risperidone Low Dose, Risperidone High Dose) B->C D 4. Drug Administration (e.g., Daily Subcutaneous Injections) C->D E 5. Behavioral Testing Battery D->E F   - Locomotor Activity (Positive Symptoms)   - Prepulse Inhibition (Sensorimotor Gating)   - Social Interaction (Negative Symptoms) E->F G 6. Tissue Collection (Brain Regions of Interest) E->G H 7. Post-Mortem Analysis (e.g., Receptor Autoradiography, Neurotransmitter Levels) G->H I 8. Data Analysis & Interpretation H->I

Caption: A generalized experimental workflow for preclinical evaluation of risperidone.

Part 3: Animal Models and Experimental Protocols

The selection of an animal model depends on the specific symptoms being investigated.

Models for Positive Symptoms and Sensorimotor Gating Deficits

Positive symptoms like hyperactivity and psychosis, as well as deficits in information processing (sensorimotor gating), can be modeled in rodents.

A. Hyperlocomotion Model

  • Principle: Psychostimulants like amphetamine increase dopamine release, inducing hyperlocomotion in rodents. This is considered a model for the dopamine hyperactivity thought to underlie positive symptoms in schizophrenia. Antipsychotics that block D2 receptors are expected to attenuate this effect.

  • Protocol: Amphetamine-Induced Hyperactivity

    • Animals: Male Wistar or Sprague-Dawley rats (250-300g).

    • Apparatus: Open-field arena (e.g., 40x40x40 cm) equipped with infrared beams or video tracking software to measure movement.

    • Procedure:

      • Acclimate rats to the testing room for at least 1 hour before the experiment.

      • Administer risperidone (e.g., 0.1, 0.3, 1.0 mg/kg, subcutaneous) or vehicle 30-60 minutes prior to the psychostimulant challenge.

      • Administer d-amphetamine (e.g., 1.5 mg/kg, intraperitoneal).

      • Immediately place the animal in the open-field arena and record locomotor activity (e.g., total distance traveled, beam breaks) for 60-90 minutes.

    • Endpoint: A significant reduction in amphetamine-induced locomotion by risperidone indicates antipsychotic-like efficacy.

B. Prepulse Inhibition (PPI) of Startle

  • Principle: PPI is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction (startle) to a subsequent strong, startling stimulus. In schizophrenia, patients often exhibit deficits in PPI, reflecting an inability to filter sensory information. This test is a cross-species measure of sensorimotor gating.[4]

  • Protocol: Acoustic Startle and Prepulse Inhibition

    • Animals: Male Wistar or Sprague-Dawley rats.

    • Apparatus: A startle response system consisting of a sound-attenuating chamber, a loudspeaker for delivering acoustic stimuli, and a sensor platform to detect whole-body startle.

    • Procedure:

      • Administer risperidone (e.g., 0.3 - 3.0 mg/kg, subcutaneous) or vehicle 30-60 minutes before testing.[4]

      • Place the rat in the apparatus and allow a 5-minute acclimation period with background white noise (e.g., 65 dB).

      • The test session consists of multiple trial types presented in a pseudorandom order:

        • Pulse-alone trials: A strong startling stimulus (e.g., 120 dB burst of white noise for 40 ms).

        • Prepulse-pulse trials: A weak, non-startling prepulse (e.g., 73-81 dB for 20 ms) presented 100 ms before the 120 dB pulse.

        • No-stimulus trials: Background noise only, to measure baseline movement.

      • Record the startle amplitude for each trial.

    • Endpoint: PPI is calculated as a percentage: [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100. Risperidone is expected to reverse any pharmacologically-induced (e.g., by apomorphine or PCP) or genetically-based deficits in PPI.

Neurodevelopmental Models

These models aim to replicate the developmental origins of schizophrenia by introducing an early-life insult.

  • Principle: The Poly I:C model involves challenging pregnant dams with a viral mimic (polyriboinosinic-polyribocytidylic acid), inducing an maternal immune activation. The adult offspring exhibit a range of schizophrenia-relevant behavioral and neuroanatomical abnormalities.[5] This model is particularly useful for testing the preventative efficacy of drugs like risperidone.[5]

  • Protocol: Poly I:C Model and Adolescent Risperidone Treatment

    • Animals: Pregnant Sprague-Dawley rats.

    • Procedure:

      • On gestational day 15, administer Poly I:C (e.g., 4 mg/kg, intravenous) or saline (vehicle) to pregnant dams.[5]

      • Allow dams to give birth and wean the male offspring.

      • During the peri-adolescent period (e.g., postnatal days 34-47), treat the offspring daily with risperidone (e.g., 0.045 or 1.2 mg/kg, subcutaneous) or vehicle.[5]

      • Allow animals to mature to adulthood (e.g., postnatal day 90+).

    • Endpoint: Assess the adult offspring using a battery of tests, including amphetamine-induced hyperactivity (see 3.1A), PPI (see 3.1B), social interaction, and cognitive tests. Brains can also be collected for structural analysis (e.g., ventricle size, hippocampal volume).[5] Efficacy is demonstrated if adolescent risperidone treatment prevents the emergence of these abnormalities in the Poly I:C-exposed offspring.

Part 4: Quantitative Data Summary

The following tables summarize representative quantitative data from preclinical studies on risperidone.

Table 1: Effect of Chronic Risperidone on Dopamine Receptor Levels in Juvenile Rats [6]

Brain RegionRisperidone Dose (mg/kg/day)D1 Receptor Change (%)D2 Receptor Change (%)
Nucleus Accumbens 1.0+33% (p<0.05)No significant change
3.0+64% (p<0.05)No significant change
Caudate-Putamen 1.0+55% (p<0.05)No significant change
3.0+76% (p<0.05)+ (p<0.05) at high dose only
mPFC 1.0No significant change+ (p<0.05)
3.0No significant change+ (p<0.05)
Data adapted from studies on juvenile rats treated for 21 days. "+" indicates a significant increase.

Table 2: Effect of Early-Life Risperidone Administration on Adult Locomotor Activity [7]

Treatment Group (PND 14-42)Locomotor Activity (counts/session) - Week 1 Post-TreatmentLocomotor Activity (counts/session) - 9 Months Post-Treatment
Vehicle ~12,000~4,000
Risperidone (1.0 mg/kg) ~16,000 (p<0.05 vs Vehicle)~6,000 (p<0.05 vs Vehicle)
Risperidone (3.0 mg/kg) ~20,000 (p<0.001 vs Vehicle)~7,500 (p<0.001 vs Vehicle)
Data are approximate values derived from graphical representations in the cited literature. The study found that early-life risperidone treatment led to a persistent hyperactivity in adulthood.[7]

Table 3: Pharmacokinetic Parameters of Risperidone in Rats [8][9]

ParameterValue (Rats)Notes
Route of Administration Subcutaneous / Oral
Time to Max Plasma Conc. (Tmax) 0.5 - 1 hour (subcutaneous)Rapidly absorbed.[8]
Apparent Half-Life (t½) ~1.0 hour (risperidone)The active metabolite has a longer half-life.[8]
Mean Residence Time (MRT) 1.5 h (risperidone), 2.5 h (9-OH-risperidone)In plasma after subcutaneous administration.[8]
Brain Distribution Rapidly distributed to brain tissuesConcentrates in regions rich in D2 and 5-HT2A receptors.[8]
Major Active Metabolite 9-hydroxy-risperidone (9-OH-risperidone)Has pharmacological activity comparable to the parent drug.[8][10]

Part 5: Long-Acting Injectable (LAI) Formulations

Evaluating LAI formulations of risperidone requires models that can assess sustained drug release and long-term efficacy.[1][11]

  • Study Design: These studies typically involve a single intramuscular or subcutaneous injection of the LAI formulation.

  • Pharmacokinetic (PK) Analysis: Blood samples are collected at multiple time points over several weeks to determine the plasma concentration profile of risperidone and its active metabolite, 9-hydroxy-risperidone. The goal is to ensure that therapeutic levels are reached and maintained.[1]

  • Behavioral Assessment: Behavioral tests (e.g., PPI, hyperlocomotion models) can be conducted at various time points post-injection to correlate plasma drug levels with therapeutic efficacy.

  • Animal Models: Dogs and minipigs are sometimes used in addition to rats for LAI studies to assess the formulation's performance under different physiological conditions, such as the effect of rubbing or heat at the injection site.[1] Bioequivalence studies comparing LAI to oral formulations are also common.[12]

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Risperidone Mesylate Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions and in-depth information to overcome solubility issues encountered with Risperidone mesylate in aqueous buffers during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of Risperidone?

Risperidone is a weak base belonging to the benzisoxazole class of antipsychotic drugs.[1][2] Its low water solubility is a primary challenge in formulation and experimental design.[3][4] Key properties are summarized in the table below.

Q2: How does pH influence the solubility of Risperidone and its mesylate salt?

As a weak base with a pKa of approximately 8.76, Risperidone's solubility is highly dependent on pH.[3][5][6]

  • Acidic pH (below pKa): In acidic environments, the molecule becomes protonated (ionized), which significantly increases its solubility in aqueous solutions.[1] Solubility can be greater than 200 mg/mL at a pH of 2.1.[1] A 1 mg/mL solution of this compound in water naturally produces a pH of about 3.10.[7]

  • Neutral to Alkaline pH (at or above pKa): As the pH increases towards and beyond its pKa, Risperidone transitions to its neutral, un-ionized form, causing a sharp decrease in aqueous solubility.[1] At pH 7.6, the solubility drops to approximately 0.29 mg/mL, and at pH 8, it is as low as 0.08 mg/mL.[1]

Q3: My this compound is not dissolving in a neutral buffer (e.g., PBS pH 7.4). What am I doing wrong?

This is a common issue. Although this compound is a water-soluble salt, its solubility dramatically decreases in neutral to alkaline buffers as the Risperidone molecule converts to its poorly soluble free base form.[1] For maximum solubility in buffers like PBS (pH 7.2), it is recommended to first dissolve the compound in a minimal amount of an organic solvent like Dimethylformamide (DMF) and then carefully dilute it with the buffer.[8][9] Using this method, a solubility of about 0.5 mg/mL can be achieved in a 1:1 DMF:PBS solution.[8][9]

Q4: Can I use co-solvents to improve the solubility of Risperidone?

Yes, co-solvents are an effective strategy.

  • Organic Solvents: Risperidone is soluble in organic solvents such as DMSO (approx. 2 mg/mL), ethanol (approx. 0.3 mg/mL), and DMF (approx. 0.1 mg/mL).[8][9] These can be used to prepare concentrated stock solutions that are then diluted into your aqueous experimental medium.

  • Biocompatible Co-solvents: Transcutol HP has been shown to be a safe and effective co-solvent that significantly enhances Risperidone's solubility.[1][10] The solubility of Risperidone in pure Transcutol is vastly higher than in pure water.[1][10]

Q5: What is the best way to prepare and store this compound solutions?

For stock solutions, dissolving in a suitable organic solvent like DMSO is a reliable method.[8][9][11] For aqueous solutions, prepare them fresh for daily use, as they are not recommended for storage for more than one day.[8][9] If preparing an aqueous solution directly, use a slightly acidic buffer. Stock solutions in anhydrous organic solvents can typically be stored at -20°C for several months.[11]

Data Summary

Table 1: Physicochemical Properties of Risperidone
PropertyValueSource
Molecular FormulaC₂₃H₂₇FN₄O₂[12]
Molecular Weight410.5 g/mol [12]
pKa (Strongest Basic)8.76[3][5][6]
logP~2.63 - 3.27[3][5]
ClassificationBCS Class II (Low Solubility, High Permeability)[1][3][4]
Table 2: Solubility of Risperidone (Free Base)
Solvent / ConditionSolubilitySource
WaterPractically insoluble (~5 µg/mL at 37°C)[2][10]
0.1 N HClSoluble[2]
Phosphate Buffer (pH 6.8)~1.52 mg/mL[3]
pH 2.1> 200 mg/mL[1]
pH 7.6~0.29 mg/mL[1]
pH 8.0~0.08 mg/mL[1]
DMSO~2 mg/mL[8][9]
Ethanol~0.3 mg/mL[8][9]
Dimethylformamide (DMF)~0.1 mg/mL[8][9]
Transcutol~5.16 x 10⁻³ (mole fraction)[1][10]
Table 3: Aqueous Solubility of Risperidone Salts
Salt FormAqueous SolubilitySource
Mesylate≥ 10 mg/mL[7]
Dihydrochloride> 80 mg/mL[7]
Hemitartrate≥ 10 mg/mL[7]
Hydrogenmaleate≥ 10 mg/mL[7]

Experimental Protocols

Protocol 1: Preparation of Aqueous Stock Solution via pH Adjustment

This protocol is suitable for experiments where an acidic pH is acceptable.

  • Select an appropriate acidic buffer: Choose a buffer system with a pH between 3 and 5 (e.g., acetate buffer, citrate buffer).

  • Weigh the this compound: Accurately weigh the required amount of powder.

  • Initial Dissolution: Add a small volume of the acidic buffer to the powder and vortex or stir vigorously.

  • Adjust Volume: Once the powder is fully dissolved, add the remaining buffer to reach the final desired concentration.

  • Verification: Check the pH of the final solution to ensure it is within the desired range. If the solution appears cloudy, the pH may be too high.

Protocol 2: Preparation of Stock Solution Using an Organic Co-Solvent

This is the recommended method for preparing concentrated stocks for dilution into neutral buffers.

  • Select a Co-Solvent: Choose a suitable organic solvent such as DMSO or DMF.[8][9]

  • Weigh the this compound: Accurately weigh the required amount of powder.

  • Dissolve in Co-Solvent: Add the minimum required volume of the co-solvent (e.g., DMSO) to completely dissolve the powder. Gentle warming to 37°C or brief sonication can assist dissolution.[11]

  • Storage: Store the concentrated stock solution at -20°C in a tightly sealed, light-protected vial.

  • Experimental Use: For experiments, perform a serial dilution of the stock solution into the final aqueous buffer. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid affecting the biological system. Note that precipitation may occur if the final aqueous concentration exceeds the solubility limit at that pH.

Troubleshooting Guide & Visualizations

If you encounter solubility issues, follow this logical workflow to identify and solve the problem.

G start Start: this compound Fails to Dissolve check_pH Is the aqueous buffer pH < 6.0? start->check_pH check_conc Is the concentration too high? (Check solubility tables) start->check_conc result_acid Solution should be clear. Proceed with experiment. check_pH->result_acid Yes adjust_pH Adjust to a lower pH or use an acidic buffer. check_pH->adjust_pH No use_energy Have you tried sonication or gentle warming (37°C)? check_conc->use_energy No lower_conc Lower the target concentration. check_conc->lower_conc Yes use_energy->result_acid Yes apply_energy Apply sonication/warming. use_energy->apply_energy No consider_cosolvent Consider using a co-solvent (e.g., DMSO, Transcutol) result_cosolvent Prepare concentrated stock. Dilute carefully into buffer. consider_cosolvent->result_cosolvent adjust_pH->start lower_conc->start apply_energy->start apply_energy->consider_cosolvent If still unsuccessful

Caption: Troubleshooting workflow for this compound solubility issues.

The relationship between pH and the chemical form of Risperidone is critical to understanding its solubility.

G cluster_0 Low pH (e.g., pH 3) cluster_1 High pH (e.g., pH 8) Protonated Risperidone-H⁺ (Ionized Form) Soluble High Aqueous Solubility Protonated->Soluble Favors Neutral Risperidone (Neutral Free Base) Protonated->Neutral pKa ≈ 8.76 Insoluble Low Aqueous Solubility Neutral->Insoluble Favors

Caption: Relationship between pH, Risperidone ionization, and aqueous solubility.

References

Troubleshooting poor peak shape in Risperidone mesylate HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of Risperidone Mesylate, with a focus on resolving poor peak shape.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor peak shape in this compound HPLC analysis?

Poor peak shape in the HPLC analysis of risperidone, a basic compound, is often attributed to several factors:

  • Secondary Silanol Interactions: Residual, unreacted silanol groups on the surface of silica-based columns can interact with the basic amine groups of risperidone, leading to peak tailing.[1][2][3]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of risperidone, it can exist in both ionized and non-ionized forms, resulting in peak broadening or tailing.[1]

  • Column Overload: Injecting too concentrated a sample can saturate the column, leading to peak fronting or tailing.[4][5]

  • Column Degradation: Over time, HPLC columns can degrade, leading to a loss of efficiency and poor peak shape. This can be caused by harsh mobile phases or improper storage.[4]

  • Extra-Column Effects: Issues outside of the column, such as excessive tubing length, large detector cell volume, or poorly made connections, can contribute to band broadening and peak tailing.[4][5]

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[4][5]

Q2: My risperidone peak is tailing. What should I do?

Peak tailing is a common issue when analyzing basic compounds like risperidone. Here are the steps to troubleshoot this problem:

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is sufficiently low (typically around 2-4) to protonate the silanol groups on the column, minimizing their interaction with the basic risperidone molecule.[4] For example, a mobile phase containing 10 mM potassium dihydrogen phosphate with the pH adjusted to 3.5 with phosphoric acid has been shown to produce good peak shape.[6]

  • Use an End-Capped Column: Employ a column that is "end-capped," where the residual silanol groups are chemically bonded with a small silane to reduce their activity.[1][4] Columns with polar-embedded phases can also shield basic compounds from silanol interactions.[1]

  • Reduce Sample Concentration: Dilute your sample to avoid column overload.[4]

  • Check for Column Contamination or Degradation: If the column is old or has been used with complex matrices, it may be contaminated. Try washing the column or replacing it if necessary.[4]

  • Minimize Extra-Column Volume: Use shorter, narrower internal diameter tubing and ensure all fittings are secure to reduce dead volume.[4]

Q3: I am observing peak fronting for my risperidone peak. What could be the cause?

Peak fronting is less common than tailing for basic compounds but can occur due to:

  • Sample Overload: Injecting too much sample is a primary cause of peak fronting.[3] Try reducing the injection volume or diluting the sample.

  • Poor Sample Solubility: If the sample is not fully dissolved in the injection solvent, it can lead to fronting. Ensure your sample is completely dissolved before injection.[3]

  • Column Collapse: Operating a column at a pH or temperature outside of its recommended range can cause the stationary phase to collapse, leading to poor peak shape.

Q4: My risperidone peak is split. What are the possible reasons?

A split peak can be caused by several factors:

  • Clogged Inlet Frit: Particulates from the sample or mobile phase can block the inlet frit of the column, causing the sample to be distributed unevenly onto the column head.

  • Column Void: A void or channel in the column packing can cause the sample band to split as it moves through the column.[4]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can lead to peak distortion, including splitting. It is best to dissolve the sample in the mobile phase or a weaker solvent.[5]

Troubleshooting Workflows

The following diagrams illustrate logical workflows for troubleshooting common peak shape problems in risperidone HPLC analysis.

PoorPeakShapeTroubleshooting start Poor Peak Shape Observed check_shape Identify Peak Shape (Tailing, Fronting, Split) start->check_shape tailing Peak Tailing check_shape->tailing Tailing fronting Peak Fronting check_shape->fronting Fronting split Split Peak check_shape->split Split tailing_causes Potential Causes: - Silanol Interactions - High Mobile Phase pH - Column Overload - Column Degradation tailing->tailing_causes fronting_causes Potential Causes: - Sample Overload - Poor Sample Solubility - Column Collapse fronting->fronting_causes split_causes Potential Causes: - Clogged Inlet Frit - Column Void - Sample Solvent Incompatibility split->split_causes tailing_solutions Solutions: - Lower Mobile Phase pH (2-4) - Use End-Capped Column - Reduce Sample Concentration - Replace Column tailing_causes->tailing_solutions fronting_solutions Solutions: - Reduce Injection Volume/Concentration - Ensure Complete Sample Dissolution - Check Column Operating Conditions fronting_causes->fronting_solutions split_solutions Solutions: - Replace Frit/Use Guard Column - Replace Column - Dissolve Sample in Mobile Phase split_causes->split_solutions end Peak Shape Improved tailing_solutions->end fronting_solutions->end split_solutions->end

Caption: General troubleshooting workflow for poor peak shape in HPLC.

PeakTailingTroubleshooting start Peak Tailing Observed for Risperidone check_ph Is Mobile Phase pH < 4? start->check_ph adjust_ph Adjust pH to 2-4 with Acid (e.g., Phosphoric Acid) check_ph->adjust_ph No check_column_type Is an End-Capped or Polar-Embedded Column in Use? check_ph->check_column_type Yes adjust_ph->check_column_type switch_column Switch to an Appropriate End-Capped or Polar-Embedded Column check_column_type->switch_column No check_concentration Is Sample Concentration High? check_column_type->check_concentration Yes switch_column->check_concentration dilute_sample Dilute Sample or Reduce Injection Volume check_concentration->dilute_sample Yes check_column_age Is the Column Old or Contaminated? check_concentration->check_column_age No dilute_sample->check_column_age replace_column Wash or Replace the Column check_column_age->replace_column Yes end Peak Shape Improved check_column_age->end No replace_column->end

Caption: Step-by-step troubleshooting for risperidone peak tailing.

Experimental Protocols

Below are examples of HPLC methods that have been successfully used for the analysis of risperidone, yielding good peak shape.

Method 1: Reversed-Phase HPLC with Phosphate Buffer [6]

ParameterCondition
Column Waters XTerra RP8 (250 x 4.6 mm, 5 µm)
Mobile Phase 10 mM Potassium Dihydrogen Phosphate (pH 3.5 with Ortho-Phosphoric Acid), Methanol, and Acetonitrile (65:15:20, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 276 nm
Column Temperature 25°C
Injection Volume 10 µL
Diluting Agent Water and Acetonitrile (50:50, v/v)

Method 2: Reversed-Phase HPLC with Ammonium Acetate Buffer [7]

ParameterCondition
Column Supelcosil LC8 DB (250 x 4.6 mm, 5 µm)
Mobile Phase 0.1 M Ammonium Acetate (pH 5.50) and Methanol (40:60, v/v)
Flow Rate 1.0 mL/min
Detection UV at 274 nm
Column Temperature 40°C
Injection Volume Not specified
Internal Standard Chlordiazepoxide Hydrochloride

Method 3: Reversed-Phase HPLC with Acetonitrile and Methanol [8]

ParameterCondition
Column Symmetry C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Methanol and Acetonitrile (80:20, v/v)
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Column Temperature Ambient (25°C)
Injection Volume 20 µL
Sample Preparation Stock solution in HPLC grade acetonitrile

Quantitative Data Summary

The following table summarizes the impact of key chromatographic parameters on risperidone peak shape, based on findings from various studies.

ParameterConditionEffect on Peak ShapeReference
Mobile Phase pH pH 3.5 (with phosphate buffer)Good peak shape and resolution.[6]
pH 5.50 (with ammonium acetate)Symmetrical peak shape.[7]
pH below 4.0Earlier elution.[7]
pH 6.5Merging with internal standard peak.[7]
Column Temperature 40°CSymmetrical peak shape.[7]
50°CNarrower peaks but potentially shorter column life.[7]
Column Type Waters XTerra RP8Good peak shape.[6]
Supelcosil LC8 DBSymmetrical peak shape.[7]
Mobile Phase Composition Methanol:Acetonitrile:KH2PO4 (80:10:10)Well-resolved and symmetrical peaks.[9]
Acetonitrile:KH2PO4 (80:20)Good peak shape.[10]

References

Optimizing mobile phase for Risperidone mesylate chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the mobile phase for the chromatographic analysis of Risperidone mesylate.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Q: I am observing poor peak shape (tailing or fronting) for my Risperidone peak. What are the common causes and how can I fix it?

A: Poor peak shape is a common issue in reverse-phase chromatography of basic compounds like Risperidone.

  • Cause 1: Secondary Interactions: Residual silanol groups on the silica-based column packing can interact with the basic nitrogen atoms in Risperidone, causing peak tailing.

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the aqueous portion of your mobile phase (typically to between 3 and 4) will protonate the silanol groups, minimizing these secondary interactions.[1]

    • Solution 2: Use a Competing Base: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase (e.g., 0.1-0.3%).[2] TEA will preferentially interact with the active silanol sites, improving the peak shape of Risperidone.

    • Solution 3: Use an End-Capped Column: Employ a modern, high-purity, end-capped column (like a C18 or C8) specifically designed for the analysis of basic compounds.

  • Cause 2: Inappropriate Mobile Phase Composition: The choice and ratio of organic solvents can affect peak shape.

    • Solution: Experiment with different organic modifiers. While methanol and acetonitrile are common, their selectivity differs. Try varying the ratio of these solvents or using them individually to see the effect on peak symmetry.[3]

  • Cause 3: Column Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Reduce the concentration of your sample and re-inject.

2. Q: My Risperidone peak has a very long retention time, leading to unnecessarily long run times. How can I reduce it without compromising resolution?

A: A long retention time is typically due to the mobile phase being too "weak" (not enough organic solvent).

  • Solution 1: Increase Organic Modifier Percentage: Gradually increase the percentage of the organic component (e.g., methanol or acetonitrile) in your mobile phase.[1] An increase from 60% to 70% methanol, for example, will significantly decrease the retention time.[1]

  • Solution 2: Change Organic Modifier: Acetonitrile generally has a stronger elution strength than methanol in reverse-phase HPLC. Switching from methanol to acetonitrile (or increasing the proportion of acetonitrile in a mixed mobile phase) can reduce retention time.

  • Solution 3: Adjust pH: The retention of Risperidone is pH-sensitive.[1] Depending on the pKa of Risperidone and the column type, adjusting the pH can alter its polarity and thus its retention time. Decreasing the pH below 4.0 has been shown to sometimes lead to earlier elution.[1]

3. Q: I am unable to resolve Risperidone from its related impurities or degradation products. What steps should I take?

A: Achieving adequate resolution requires optimizing the selectivity of your chromatographic system.

  • Solution 1: Modify Mobile Phase Composition:

    • Vary the Organic Ratio: Change the ratio of the aqueous buffer to the organic solvent.

    • Substitute the Organic Modifier: Switch between methanol and acetonitrile or try a combination of both (e.g., methanol:acetonitrile).[4] Different solvents provide different selectivities.

    • Adjust pH: Altering the pH of the mobile phase can change the ionization state of Risperidone and its impurities, which can significantly impact their separation.[1]

  • Solution 2: Change the Stationary Phase: If mobile phase optimization is insufficient, consider a different column. If you are using a C18 column, a C8 or a phenyl-hexyl column might provide the necessary change in selectivity.[1][4]

  • Solution 3: Adjust Temperature: Operating the column at a slightly elevated temperature (e.g., 40°C) can improve efficiency and sometimes alter selectivity, aiding in resolution.[1]

4. Q: What is a good starting point for developing a mobile phase for Risperidone analysis?

A: Based on published methods, a robust starting point for a C8 or C18 column would be:

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent.

    • Aqueous Component: 10-50 mM Potassium Dihydrogen Phosphate or Ammonium Acetate buffer with the pH adjusted to between 3.5 and 5.5.[1][4][5]

    • Organic Component: Acetonitrile or Methanol.

    • Starting Ratio: Begin with a ratio like 60:40 (Organic:Aqueous) and adjust based on the initial results.[1]

  • Flow Rate: 1.0 mL/min.[1][4]

  • Detection: UV detection between 274 nm and 280 nm.[1][4][6]

Data Presentation: Comparison of HPLC Methods

The following table summarizes various mobile phase compositions and chromatographic conditions used for the analysis of Risperidone.

Mobile Phase Composition (v/v) Column Type Flow Rate (mL/min) Detection Wavelength (nm) Retention Time (min) Reference
Buffer (10mM KH₂PO₄, pH 3.5) : Acetonitrile : Methanol (65:20:15)Waters Xterra RP8 (5 µm, 250x4.6 mm)1.0276~12 (run time)[4]
Methanol : 0.1M Ammonium Acetate (pH 5.5) (60:40)Supelcosil LC₈ DB (5 µm, 250x4.6 mm)1.02745.89[1]
Methanol : Buffer (0.2% o-phosphoric acid in water) (80:20)Chemisil ODS C18 (5 µm, 250x4.6 mm)0.62353.72[3]
Methanol : Acetonitrile : 50mM KH₂PO₄ (80:10:10)Phenomenex Gemini C18 (5 µm, 250x4.6 mm)1.32342.5[5]
Methanol : Acetonitrile (80:20)Symmetry C18 (5 µm, 250x4.6 mm)1.02803.35[6]
Water (pH 5.5 with o-phosphoric acid) : Methanol (35:65)Phenomenex C18 (5 µm, 250x4.6 mm)0.92763.80[7]
Acetonitrile : 0.2M KH₂PO₄ (80:20)Thermo C18 (5 µm, 250x4.6 mm)0.72545.68[8]
0.1% Ammonium Formate in Water : Methanol (30:70)Zodiac C8 (5 µm, 150x4.6 mm)1.02403.52[9]

Experimental Protocols

Protocol 1: Method Based on Potassium Dihydrogen Phosphate Buffer [4]

  • Mobile Phase Preparation:

    • Prepare a 10 mM Potassium Dihydrogen Phosphate (KH₂PO₄) buffer by dissolving approximately 1.36 g of KH₂PO₄ in 1 L of HPLC-grade water.

    • Adjust the pH of the buffer to 3.5 ± 0.05 using dilute ortho-phosphoric acid.

    • The final mobile phase is a mixture of the buffer, acetonitrile, and methanol in the ratio of 65:20:15 (v/v/v).

    • Filter the mobile phase through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.

  • Chromatographic Conditions:

    • Column: Waters Xterra RP8 (5 µm, 250 mm x 4.6 mm) or equivalent.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient (e.g., 25°C).

    • Injection Volume: 10 µL.

    • Detector: UV at 276 nm.

  • Standard Solution Preparation:

    • Prepare a stock solution of Risperidone in a suitable diluent (e.g., 50:50 water:acetonitrile).

    • Dilute the stock solution with the same diluent to achieve the desired working concentration (e.g., 25 µg/mL).

Protocol 2: Method Based on Ammonium Acetate Buffer [1]

  • Mobile Phase Preparation:

    • Prepare a 0.1 M Ammonium Acetate (NH₄OAc) solution by dissolving approximately 7.7 g of NH₄OAc in 1 L of HPLC-grade water.

    • Adjust the pH of the buffer to 5.50.

    • The final mobile phase is a mixture of methanol and the 0.1 M NH₄OAc buffer in the ratio of 60:40 (v/v).

    • Filter and degas the mobile phase prior to use.

  • Chromatographic Conditions:

    • Column: Supelcosil LC₈ DB (5 µm, 250 mm x 4.6 mm) or equivalent.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 20 µL.

    • Detector: UV at 274 nm.

  • Standard Solution Preparation:

    • Prepare a stock solution of Risperidone in the mobile phase.

    • Dilute the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 4.0–275.0 µg/mL).

Visualizations

Mobile_Phase_Optimization_Workflow start_end start_end process process decision decision result result issue issue A Start: Define Analytical Goal (e.g., Purity, Assay) B Select Initial Conditions (Column, Mobile Phase) A->B C Perform Initial Injection B->C D Evaluate Chromatogram: Peak Shape, RT, Resolution C->D E Peak Shape Acceptable? D->E No G Retention Time (RT) Acceptable? D->G Yes F Adjust pH or Add Competing Base (TEA) E->F E->G Yes F->C Re-inject H Adjust Organic % or Change Solvent G->H I Resolution Acceptable? G->I Yes H->C Re-inject J Fine-tune Organic:Aqueous Ratio or Change Column I->J K Method Optimized I->K Yes J->C Re-inject

Caption: General workflow for HPLC mobile phase optimization.

Troubleshooting_Tree cluster_tailing Problem: Peak Tailing cluster_fronting Problem: Peak Fronting cluster_resolution Problem: Poor Resolution problem problem cause cause solution solution T Peak Tailing TC1 Silanol Interactions T->TC1 TC2 Low Buffer Capacity T->TC2 TS1 Lower Mobile Phase pH (<4) TC1->TS1 TS2 Add Competing Base (TEA) TC1->TS2 TS3 Increase Buffer Concentration TC2->TS3 F Peak Fronting FC1 Sample Overload F->FC1 FS1 Dilute Sample FC1->FS1 R Poor Resolution RC1 Insufficient Selectivity R->RC1 RS1 Adjust Organic % RC1->RS1 RS2 Change Organic Type (MeOH <-> ACN) RC1->RS2 RS3 Adjust pH RC1->RS3

Caption: Troubleshooting guide for common chromatography issues.

Parameter_Effects cluster_params Mobile Phase Parameters cluster_effects Chromatographic Effects on Risperidone parameter parameter effect effect connector P1 Increase Organic % (e.g., Methanol) E1 DECREASE Retention Time P1->E1 P2 Decrease Aqueous pH (e.g., 5.5 -> 3.5) E2 IMPROVE Peak Shape (Less Tailing) P2->E2 E3 CHANGE Selectivity / Resolution P2->E3 P3 Increase Buffer Concentration E4 IMPROVE Peak Symmetry P3->E4

References

Preventing degradation of Risperidone mesylate in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper handling, storage, and troubleshooting of Risperidone mesylate stock solutions to minimize degradation and ensure experimental accuracy.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: For optimal stability, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. Ethanol and Dimethylformamide (DMF) can also be used. For aqueous-based experiments, it is advisable to first dissolve this compound in a small amount of DMSO or DMF before diluting with the aqueous buffer.[1]

Q2: What are the ideal storage conditions for this compound stock solutions?

A2: this compound stock solutions in organic solvents should be stored at -80°C for long-term stability.[2] For short-term storage, refrigeration at 2-8°C is acceptable for some formulations.[3] Aqueous solutions are not recommended for storage longer than 24 hours due to the risk of hydrolysis.[1] It is crucial to protect all solutions from light.

Q3: My this compound solution has changed color. What does this indicate?

A3: A change in color, such as yellowing, may indicate degradation of the compound. This can be caused by exposure to light, improper temperature, or oxidative stress. It is recommended to discard the solution and prepare a fresh stock.

Q4: Can I use a buffer to prepare my working solution? What pH should I use?

A4: Yes, you can dilute your organic stock solution with a buffer. Risperidone is a weak base and its solubility is pH-dependent, with higher solubility at acidic pH.[4] Studies have shown that a lower pH (below 3.0) can improve the photostability of Risperidone. Therefore, using a slightly acidic buffer may be beneficial.

Q5: What are the main degradation products of this compound?

A5: The primary degradation products of Risperidone are 9-hydroxy risperidone and Risperidone N-oxide.[5][6] These can be formed through hydrolysis, oxidation, and photolysis.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Precipitate forms in the stock solution upon storage. - The concentration of the stock solution is too high for the solvent at the storage temperature.- The solvent has absorbed moisture, reducing solubility.- Gently warm the solution to redissolve the precipitate. If it does not redissolve, prepare a new, less concentrated stock solution.- Use fresh, anhydrous solvent for stock solution preparation.
Inconsistent experimental results using the same stock solution. - Degradation of the stock solution over time.- Repeated freeze-thaw cycles causing degradation.- Prepare a fresh stock solution.- Aliquot the stock solution into smaller, single-use vials to avoid multiple freeze-thaw cycles.
Visible particles or cloudiness in the solution. - Bacterial or fungal contamination.- Precipitation of the compound.- Discard the solution. Filter-sterilize the stock solution through a 0.22 µm filter before storage if sterility is required for the application.- See "Precipitate forms in the stock solution upon storage."

Data Summary

Solubility of Risperidone
Solvent Solubility (approx.) Reference
Dimethyl sulfoxide (DMSO)2 mg/mL
Ethanol0.3 mg/mL
Dimethylformamide (DMF)0.1 mg/mL
1:1 DMF:PBS (pH 7.2)0.5 mg/mL[1]
Transcutol HP5.163 x 10⁻³ M[4]
WaterPractically insoluble[4]
Summary of Forced Degradation Studies of Risperidone
Stress Condition Reagent/Condition Duration Temperature Observed Degradation Reference
Acid Hydrolysis 0.1 M HCl12 hoursRoom TemperatureGradual degradation[3]
Base Hydrolysis 0.1 M NaOH36 hoursRoom Temperature~17.53% degradation[7]
Oxidation 3% H₂O₂4 hoursRoom Temperature~68.54% degradation[7]
Thermal Dry Heat24 hours80°C~30.09% degradation[7]
Photolysis Room Light8 daysRoom Temperature~35% degradation[8]

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol is a general guideline for inducing and analyzing the degradation of this compound.

1. Preparation of Stock Solution:

  • Accurately weigh 10 mg of this compound powder.

  • Dissolve in 10 mL of HPLC-grade methanol to prepare a 1 mg/mL stock solution.

2. Application of Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 105°C for 72 hours. Dissolve in methanol to the original stock concentration before analysis.

  • Photodegradation: Expose a solution of the stock solution in a quartz cuvette to a photostability chamber (e.g., 1.2 million lux hours) or direct sunlight for a defined period.

3. Sample Preparation for Analysis:

  • After the incubation period, cool the samples to room temperature.

  • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis (e.g., 25 µg/mL).

4. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of a buffered aqueous phase (e.g., 10 mM potassium dihydrogen phosphate, pH 3.5) and an organic phase (e.g., acetonitrile and methanol). A common ratio is 65:20:15 (buffer:acetonitrile:methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 276 nm.

  • Injection Volume: 10 µL.

  • Analyze a non-degraded standard solution for comparison.

5. Data Analysis:

  • Compare the chromatograms of the stressed samples with the non-degraded standard.

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed and non-stressed samples.

  • Identify degradation products by their retention times and, if possible, by mass spectrometry.

Visualizations

Risperidone_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR AC Adenylyl Cyclase D2R->AC PLC Phospholipase C HT2AR->PLC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Response_D2 Reduced Neuronal Excitability PKA->Response_D2 IP3_DAG IP3 / DAG PLC->IP3_DAG Ca Ca²⁺ Release IP3_DAG->Ca Response_HT2A Modulation of Dopamine Release Ca->Response_HT2A Risperidone Risperidone Risperidone->D2R Risperidone->HT2AR

Caption: Risperidone's primary mechanism of action.

Troubleshooting_Workflow Start Inconsistent Experimental Results Observed Check_Solution Inspect Stock Solution: - Color Change? - Precipitate? - Cloudiness? Start->Check_Solution Degradation_Suspected Degradation Suspected Check_Solution->Degradation_Suspected Yes Check_Storage Review Storage Conditions: - Correct Temperature? - Protected from Light? Check_Solution->Check_Storage No Prepare_Fresh Prepare Fresh Stock Solution Degradation_Suspected->Prepare_Fresh Retest Retest Experiment Prepare_Fresh->Retest Correct_Storage Correct Storage Practices: - Aliquot solution - Store at -80°C - Use light-blocking tubes Check_Storage->Correct_Storage No Check_Preparation Review Preparation Protocol: - Correct Solvent? - Anhydrous Solvent Used? Check_Storage->Check_Preparation Yes Correct_Storage->Prepare_Fresh Correct_Preparation Use Recommended Solvent (e.g., Anhydrous DMSO) Check_Preparation->Correct_Preparation No Check_Preparation->Retest Yes Correct_Preparation->Prepare_Fresh

Caption: Troubleshooting workflow for stock solution issues.

References

Technical Support Center: Optimizing Risperidone Mesylate Recovery from Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the recovery of Risperidone mesylate from plasma samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting Risperidone from plasma?

A1: The three primary techniques for extracting Risperidone and its active metabolite, 9-hydroxyrisperidone, from plasma are Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).[1] The choice of method depends on factors such as required sample cleanliness, sensitivity, and throughput.[1]

Q2: I am observing low recovery of Risperidone. What are the potential causes?

A2: Low recovery can stem from several factors:

  • Suboptimal Extraction Procedure: The chosen extraction method may not be suitable for Risperidone, or the protocol may need optimization. This includes the choice of solvents, pH, and sorbents.

  • Analyte Instability: Risperidone may degrade during sample collection, storage, or processing.[2] It's crucial to investigate stability under various conditions, such as room temperature, freeze-thaw cycles, and long-term storage at different temperatures.[2][3]

  • High Protein Binding: Risperidone is highly bound to plasma proteins (approximately 90%), primarily albumin and alpha-1-acid glycoprotein.[4] Inefficient disruption of this binding will lead to poor recovery.

  • Matrix Effects: Components in the plasma matrix can interfere with the extraction and analysis, leading to ion suppression or enhancement in LC-MS/MS analysis.[5]

Q3: How can I improve the efficiency of my protein precipitation?

A3: To enhance protein precipitation efficiency for Risperidone recovery:

  • Choice of Solvent: Acetonitrile is commonly used and has been found to be optimal for precipitating proteins while keeping Risperidone in the supernatant.[6] Methanol is another option.

  • Solvent-to-Plasma Ratio: A common starting point is a 3:1 or 4:1 ratio of organic solvent to plasma.[7]

  • Vortexing and Centrifugation: Ensure thorough vortexing to fully denature and precipitate proteins. Adequate centrifugation time and speed are critical for a clear separation of the supernatant.

Q4: What should I consider when developing a Solid-Phase Extraction (SPE) method?

A4: For SPE, consider the following:

  • Sorbent Selection: Mixed-mode sorbents are often effective for extracting Risperidone from plasma.[8]

  • Wash and Elution Solvents: Optimize the wash steps to remove interferences without eluting the analyte. The elution solvent should be strong enough to fully recover Risperidone from the sorbent.

  • pH Adjustment: The pH of the sample and loading buffer can significantly impact the retention of Risperidone on the SPE sorbent.

Q5: Are there any stability concerns with Risperidone in plasma samples?

A5: Yes, stability is a critical factor. Studies have shown that Risperidone is stable in serum for at least 270 days at -80°C and for shorter periods at -20°C.[2] It is also stable for a limited time at room temperature and can withstand multiple freeze-thaw cycles.[2][3] It is essential to validate stability under your specific laboratory conditions.

Troubleshooting Guides

Issue 1: Low Analyte Recovery
Potential Cause Troubleshooting Step Expected Outcome
Inefficient Protein Precipitation Optimize the type and volume of the precipitation solvent (e.g., acetonitrile, methanol). Ensure thorough vortexing and adequate centrifugation.[6]Increased recovery of Risperidone in the supernatant.
Suboptimal SPE Protocol Evaluate different SPE sorbents (e.g., mixed-mode). Optimize the pH of the sample load, wash, and elution solutions.Improved retention of Risperidone on the sorbent and more efficient elution, leading to higher recovery.
Incomplete LLE Experiment with different organic solvents and pH adjustments of the aqueous phase to maximize the partitioning of Risperidone into the organic layer.Enhanced extraction efficiency and higher analyte recovery.
Analyte Adsorption Use low-binding collection tubes and plates. Silanized glassware can also minimize adsorption.Reduced loss of analyte due to non-specific binding to container surfaces.
Analyte Degradation Minimize sample exposure to room temperature.[2] Perform stability tests, including freeze-thaw cycles and bench-top stability, to identify and mitigate degradation issues.[3][9]Preservation of Risperidone integrity throughout the sample handling and extraction process.
Issue 2: High Variability in Recovery
Potential Cause Troubleshooting Step Expected Outcome
Inconsistent Sample Processing Ensure all samples are treated identically. Use calibrated pipettes and consistent timing for each step of the extraction process.Reduced replicate-to-replicate variability and improved precision of the assay.
Matrix Effects Implement a more rigorous cleanup step (e.g., switch from PPT to SPE).[1] Use a stable isotope-labeled internal standard to compensate for variability.Minimized ion suppression or enhancement in LC-MS/MS analysis, leading to more consistent and accurate quantification.
Incomplete Protein Disruption Increase the ratio of precipitation solvent to plasma. Ensure vigorous and consistent vortexing for all samples.More uniform and complete precipitation of plasma proteins across all samples.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This protocol is a common and rapid method for sample preparation.

  • Sample Preparation: Thaw plasma samples at room temperature.[6]

  • Aliquoting: Pipette 100 µL of the plasma sample into a microcentrifuge tube.

  • Internal Standard Spiking: Add the internal standard solution.

  • Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.[6]

  • Vortexing: Vortex the mixture vigorously for 1.5 minutes to ensure complete protein precipitation.[6]

  • Centrifugation: Centrifuge the sample at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[10]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • Analysis: Inject an aliquot of the supernatant into the LC-MS/MS system.

Protein_Precipitation_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Start Thawed Plasma Sample Aliquot Aliquot 100 µL Plasma Start->Aliquot Spike Add Internal Standard Aliquot->Spike Add_ACN Add 300 µL Acetonitrile Spike->Add_ACN Vortex Vortex 1.5 min Add_ACN->Vortex Centrifuge Centrifuge 10 min Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Inject Inject into LC-MS/MS Transfer->Inject End Data Acquisition Inject->End

Protein Precipitation Workflow for Risperidone Extraction.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol provides a cleaner extract compared to protein precipitation.

  • Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

  • Elution: Elute the Risperidone and its metabolite with 1 mL of an appropriate elution solvent (e.g., methanol containing 2% formic acid).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Solid_Phase_Extraction_Workflow Start Plasma Sample Condition Condition SPE Cartridge Start->Condition Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analyte Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Solid-Phase Extraction Workflow for Risperidone.

Quantitative Data Summary

The following tables summarize recovery data for Risperidone from various extraction methods reported in the literature.

Table 1: Recovery of Risperidone using Protein Precipitation

Precipitating Agent Plasma Volume Recovery (%) Reference
Acetonitrile/Methanol (70:30, v/v)50 µL95.01 ± 7.31 - 112.62 ± 7.50[9]
Acetonitrile100 µL>93.1[11]

Table 2: Recovery of Risperidone using Liquid-Liquid Extraction

Extraction Solvent pH Recovery (%) Reference
Not SpecifiedNot Specified70.20 ± 3.21 - 84.50 ± 2.90[3]
Carbon Tetrachloride10.096.8[10]
Not SpecifiedNot Specified96.8[12]

Table 3: Recovery of Risperidone using Solid-Phase Extraction

SPE Sorbent Plasma Volume Recovery (%) Reference
Waters OASIS® HLB1 mL92.4[13]
C8Not Specified>92[14]

References

Risperidone Mesylate Stability: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of risperidone mesylate during long-term storage. It includes troubleshooting guides for experimental challenges and frequently asked questions to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways for risperidone involve the cleavage of the benzisoxazole moiety, leading to the formation of 2-hydroxybenzoyl derivatives. Additionally, oxidation can lead to the formation of N-oxides.[1][2] Under acidic and basic conditions, the formation of 9-hydroxy risperidone has also been observed.[1]

Q2: What are the recommended long-term storage conditions for this compound?

A2: For long-term stability, this compound powder should be stored at -20°C. If dissolved in a solvent, it is recommended to store the solution at -80°C.

Q3: What substances are known to be incompatible with this compound?

A3: this compound is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents. Contact with these substances can accelerate degradation.

Q4: How does exposure to light and heat affect the stability of this compound?

A4: While some studies suggest risperidone is relatively stable under photolytic and thermal stress, significant degradation can occur under prolonged exposure or high temperatures.[3] One study observed 30.09% degradation after exposing the drug powder to dry heat at 80°C for 24 hours.[3] Therefore, it is crucial to protect this compound from light and store it at controlled temperatures.

Q5: What analytical techniques are most suitable for monitoring the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for stability testing of risperidone.[3][4][5] This technique allows for the separation and quantification of the active pharmaceutical ingredient (API) and its degradation products. UV spectrophotometry can also be used, with the analytical wavelength for risperidone typically ranging from 275-280 nm.[2]

Troubleshooting Guide for Stability Studies

This guide addresses common issues encountered during the HPLC analysis of this compound stability.

Problem Potential Cause Troubleshooting Steps
Poor Resolution Between Risperidone and Degradation Peaks 1. Inappropriate mobile phase composition (pH, organic solvent ratio).[6] 2. Column degradation or contamination.[6] 3. Incorrect flow rate.1. Optimize the mobile phase. Adjust the pH of the aqueous phase or the ratio of organic solvent (e.g., acetonitrile, methanol). 2. Flush the column with a strong solvent to remove contaminants. If performance does not improve, replace the column. 3. Ensure the flow rate is set according to the validated method. A common flow rate for risperidone analysis is 1.0 mL/min.[3][4]
Peak Tailing 1. Column overload.[6] 2. Presence of active sites on the column packing. 3. Inappropriate mobile phase pH.1. Reduce the sample concentration or injection volume. 2. Use a column with end-capping or add a competing base (e.g., triethylamine) to the mobile phase.[1] 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Ghost Peaks 1. Contamination in the mobile phase, injection solvent, or sample. 2. Carryover from previous injections.1. Use fresh, high-purity solvents and filter them before use. 2. Implement a needle wash step in the autosampler method and inject a blank solvent after a high-concentration sample.
Inconsistent Retention Times 1. Fluctuation in column temperature. 2. Inconsistent mobile phase composition. 3. Pump malfunction or leaks.[7]1. Use a column oven to maintain a constant temperature. 2. Prepare fresh mobile phase daily and ensure accurate mixing. 3. Check for leaks in the pump and fittings. Perform pump performance tests as recommended by the manufacturer.
Baseline Noise or Drift 1. Air bubbles in the detector or pump. 2. Contaminated mobile phase or detector cell. 3. Detector lamp nearing the end of its life.1. Degas the mobile phase thoroughly. Purge the pump to remove any trapped air. 2. Flush the system with a clean, strong solvent. 3. Replace the detector lamp if its intensity is low.

Quantitative Stability Data

The following tables summarize quantitative data from forced degradation studies of risperidone. Long-term stability data is more limited in the public domain and can be formulation-dependent.

Table 1: Forced Degradation of Risperidone under Various Stress Conditions

Stress ConditionReagent/ParameterDurationTemperatureDegradation (%)Reference
Acidic0.1 M HCl12 hoursRoom TemperatureGradual Decrease[3]
Alkaline0.1 M NaOH36 hoursRoom TemperatureComparatively Stable[3]
Oxidative3% H₂O₂5 minutesAmbientSignificant[4]
Thermal (Solid)Dry Heat72 hours105°CNot specified[4]
Thermal (Solid)Dry Heat24 hours80°C30.09%[3]
Photolytic1.2 million lux hoursNot specifiedNot specifiedNot specified[4]

Table 2: Degradation Kinetics of Risperidone in Solution

ConditionRate Constant (k) (h⁻¹)t₀.₁ (h)t₀.₅ (h)Reference
Acidic (HCl)0.03343.1420.75
Basic (NaOH)0.06921.5210.01
Oxidative (H₂O₂)0.09261.137.48

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Risperidone

This protocol is a representative method for the analysis of risperidone and its degradation products.

1. Chromatographic Conditions:

  • Column: Waters XTerra RP8 (250 x 4.6 mm, 5 µm particle size)[4]

  • Mobile Phase: A mixture of 10 mM potassium dihydrogen phosphate (pH adjusted to 3.5 with phosphoric acid), acetonitrile, and methanol in a ratio of 65:20:15 (v/v/v).[4][8]

  • Flow Rate: 1.0 mL/min[3][4]

  • Detection Wavelength: 276 nm[4]

  • Injection Volume: 10 µL[4]

  • Column Temperature: 25°C (ambient)[4]

  • Run Time: 12 minutes[4]

2. Preparation of Solutions:

  • Diluting Agent: A 50:50 (v/v) mixture of water and acetonitrile.[4]

  • Standard Stock Solution (250 µg/mL): Accurately weigh about 25 mg of risperidone working standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluting agent.[4]

  • Working Standard Solution (25 µg/mL): Dilute 10 mL of the standard stock solution to 100 mL with the diluting agent. Filter through a 0.2 µm nylon filter before injection.[4]

  • Sample Preparation (from tablets): Weigh and powder 20 tablets. Transfer a quantity of powder equivalent to 25 mg of risperidone to a 100 mL volumetric flask. Add about 65 mL of diluting agent and sonicate for 45 minutes. Dilute to volume with the diluting agent and filter. Further dilute to a final concentration of approximately 25 µg/mL with the diluting agent.[4]

3. Forced Degradation Study Protocol:

  • Acid Degradation: To 25 mg of risperidone, add 10 mL of 5N HCl and reflux for 10 hours. Neutralize with 5N NaOH and dilute to a suitable concentration for HPLC analysis.[4]

  • Base Degradation: To 25 mg of risperidone, add 10 mL of 5N NaOH and reflux for 10 hours. Neutralize with 5N HCl and dilute for analysis.[4]

  • Oxidative Degradation: To 25 mg of risperidone, add 3.5 mL of 3% H₂O₂ and keep at ambient temperature for 5 minutes before dilution and analysis.[4]

  • Thermal Degradation: Keep the solid drug at 105°C for 72 hours. Then, prepare a solution for HPLC analysis.[4]

  • Photolytic Degradation: Expose the drug sample to 1.2 million lux hours in a photolytic chamber before preparing a solution for analysis.[4]

Visualizations

degradation_pathway Risperidone Risperidone Hydroxy_Risperidone 9-Hydroxy Risperidone Risperidone->Hydroxy_Risperidone Acid/Base Hydrolysis N_Oxide N-Oxide of Risperidone Risperidone->N_Oxide Oxidation Benzisoxazole_Cleavage Benzisoxazole Moiety Cleavage Products Risperidone->Benzisoxazole_Cleavage Primary Degradation

Caption: Degradation pathway of risperidone.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation Start This compound Sample Stress Apply Stress Condition (Heat, Light, Acid, Base, Oxidizing Agent) Start->Stress Dissolve Dissolve in Diluent Stress->Dissolve Filter Filter through 0.2 µm Filter Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection at 276 nm Separate->Detect Quantify Quantify Risperidone and Degradation Products Detect->Quantify Assess Assess Stability and Calculate Degradation % Quantify->Assess End Stability Report Assess->End

Caption: Workflow for risperidone stability testing.

troubleshooting_logic Problem Chromatographic Problem (e.g., Poor Resolution) Check_Mobile_Phase Check Mobile Phase (Composition, pH, Freshness) Problem->Check_Mobile_Phase Check_Column Check Column (Contamination, Age) Problem->Check_Column Check_System Check HPLC System (Pump, Injector, Detector) Problem->Check_System Optimize_Method Optimize Method (Gradient, Flow Rate) Check_Mobile_Phase->Optimize_Method Check_Column->Optimize_Method Check_System->Optimize_Method Solution Problem Resolved Optimize_Method->Solution

Caption: Troubleshooting logic for HPLC analysis.

References

Optimization of injection volume for Risperidone mesylate quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the analytical quantification of Risperidone Mesylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and detailed protocols related to the optimization of injection volume in chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What is a typical injection volume for Risperidone quantification using HPLC?

A1: A common injection volume for Risperidone quantification by HPLC is 20 µL.[1][2][3][4] However, volumes can range from 3 µL in UHPLC methods to 10 µL in other HPLC applications, depending on the concentration of the analyte and the sensitivity of the detector.[5][6][7]

Q2: How does the injection volume affect the quantification of Risperidone?

A2: The injection volume directly impacts the mass of the analyte introduced onto the chromatographic column.

  • Increasing injection volume can enhance the detector response for low-concentration samples, improving the signal-to-noise ratio and potentially lowering the limit of quantification (LOQ).

  • Decreasing injection volume is necessary for highly concentrated samples to avoid detector saturation and peak distortion (e.g., peak fronting or tailing).

  • Excessive injection volume can lead to poor peak shape, reduced column efficiency, and decreased resolution between peaks.

Q3: When should I consider optimizing the injection volume?

A3: Optimization of the injection volume is recommended in the following scenarios:

  • When the peak response is too low and approaches the limit of detection (LOD) or limit of quantification (LOQ).[8][9]

  • When peak shape is poor (e.g., broad, fronting, or tailing), suggesting column overload.

  • When the peak area is outside the linear range of the calibration curve.[1][5]

  • During method development for a new formulation or sample matrix.

Q4: What is the relationship between injection volume, concentration, and peak area?

A4: In liquid chromatography, the peak area is directly proportional to the mass of the analyte injected, which is a product of its concentration and the injection volume. Assuming the method is linear, doubling the injection volume at a constant concentration should approximately double the peak area.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No peak or very small peak detected 1. Injection volume is too low. 2. Sample concentration is below the Limit of Detection (LOD).1. Increase the injection volume incrementally (e.g., from 10 µL to 20 µL). 2. Prepare a more concentrated sample solution. 3. Ensure the detector wavelength is optimal (typically 234 nm, 274 nm, or 280 nm for Risperidone).[1][2][5]
Broad or asymmetric peaks (tailing/fronting) 1. Injection volume is too large, causing column overload. 2. The sample solvent is stronger than the mobile phase ("solvent effect"). 3. Column degradation.1. Reduce the injection volume. 2. Dilute the sample to a lower concentration and re-inject. 3. Dissolve the sample in the mobile phase or a weaker solvent.[1] 4. Check system suitability parameters and replace the column if necessary.
Poor linearity in calibration curve at high concentrations 1. Detector saturation due to injecting too much analyte. 2. Exceeding the linear dynamic range of the method.1. Decrease the injection volume for the higher concentration standards. 2. Reduce the concentration of the stock and working standard solutions. The linear range for Risperidone can vary, with some methods showing linearity up to 275 µg/mL.[5]
Poor reproducibility of peak areas (%RSD is high) 1. Inconsistent sample draw by the autosampler. 2. Air bubbles in the sample loop. 3. Partial blockage of the injector needle or loop.1. Ensure the sample volume in the vial is sufficient for the injection. 2. Purge the injector and check for air bubbles in the syringe. 3. Perform injector maintenance, such as cleaning or replacing the needle and seat.

Experimental Protocols

Protocol 1: Standard RP-HPLC Method for Risperidone Quantification

This protocol provides a typical starting point for the analysis of Risperidone from a bulk drug or pharmaceutical formulation.

1. Materials and Reagents:

  • Risperidone reference standard

  • HPLC-grade Methanol[1]

  • HPLC-grade Acetonitrile[1][2]

  • Potassium Dihydrogen Orthophosphate[1][3]

  • HPLC-grade water

  • 0.45 µm membrane filter[1]

2. Chromatographic Conditions:

  • HPLC System: Isocratic HPLC with UV-Vis or PDA detector.[2]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[2][3]

  • Mobile Phase: Methanol: Acetonitrile: Potassium Dihydrogen Orthophosphate buffer (e.g., 60:10:30 v/v/v).[1] The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.[1][5]

  • Column Temperature: Ambient or controlled at 40°C.[5]

  • Detection Wavelength: 234 nm or 280 nm.[1][2]

  • Injection Volume: Start with 20 µL.[1][2]

3. Solution Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Risperidone reference standard and transfer to a 100 mL volumetric flask. Dissolve in methanol and make up to the mark.[1]

  • Working Standard Solutions: Prepare a series of dilutions (e.g., 10, 20, 30, 40, 50 µg/mL) from the stock solution using the mobile phase as the diluent.[2]

  • Sample Solution: For a tablet formulation, weigh and powder 20 tablets. Accurately weigh a portion of the powder equivalent to 10 mg of Risperidone, transfer to a 100 mL volumetric flask, add diluent, sonicate for 15-20 minutes, and dilute to volume. Filter the solution through a 0.45 µm filter before injection.[4][10]

4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.[1]

  • Perform a blank injection (mobile phase) to ensure a clean baseline.

  • Inject the working standard solutions to construct a calibration curve.

  • Inject the sample solution.

  • Quantify the amount of Risperidone in the sample by comparing its peak area to the calibration curve.

Data Presentation

Table 1: Summary of Chromatographic Conditions for Risperidone Quantification

ParameterMethod 1Method 2Method 3 (UHPLC)
Column C18 (150 x 4.6 mm), 5 µm[1]Supelcosil LC8 DB (250 mm x 4.6 mm), 5 µm[5]Syncronis C18 (100 mm x 3.0 mm), 1.7 µm[6]
Mobile Phase Methanol: Acetonitrile: KH2PO4 buffer (60:10:30 v/v/v)[1]Methanol: 0.1 M Ammonium Acetate pH 5.5 (60:40 v/v)[5]Acetonitrile and Ammonium Acetate buffer pH 6.8 (Gradient)[6]
Flow Rate 1.0 mL/min[1]1.0 mL/min[5]0.5 mL/min[6]
Detection Wavelength 234 nm[1]274 nm[5]260 nm[6]
Injection Volume 20 µL [1]10 µL [5]3 µL [6]
Linearity Range 20 - 100 µg/mL[1]4.0 - 275.0 µg/mL[5]0.5 - 1.5 µg/mL (for impurities)[6]
LOQ 0.5 µg/mL[1]1.59 µg/mL[5]Not specified for main analyte

Mandatory Visualizations

Injection_Volume_Optimization_Workflow start Start: Initial Method Conditions prep Prepare Sample and Standard Solutions start->prep inject Inject Standard at Initial Volume (e.g., 20 µL) prep->inject eval Evaluate Peak (Area, Shape, S/N) inject->eval good_peak Peak is Optimal eval->good_peak Good low_signal Response Too Low (Poor S/N) eval->low_signal Low overload Peak Overload (Broad, Asymmetric) eval->overload High end_node End: Method Finalized good_peak->end_node increase_vol Increase Injection Volume low_signal->increase_vol decrease_vol Decrease Injection Volume OR Dilute Sample overload->decrease_vol increase_vol->inject decrease_vol->inject

Caption: Workflow for optimizing injection volume.

Caption: Troubleshooting logic for injection issues.

References

Reducing variability in in vitro release assays for Risperidone mesylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing variability in in vitro release assays for Risperidone mesylate.

Frequently Asked Questions (FAQs)

Q1: What is the Biopharmaceutical Classification System (BCS) class of Risperidone and why is it important for in vitro release testing?

Risperidone is classified as a BCS Class II drug, which is characterized by low solubility and high permeability.[1][2][3] This is a critical consideration for in vitro release testing because the dissolution rate is the limiting factor for its absorption.[1][4] Therefore, variability in the dissolution test can significantly impact the prediction of its in vivo performance.

Q2: What are the typical dissolution media and conditions used for Risperidone tablets?

According to the United States Pharmacopeia (USP), the recommended dissolution medium for Risperidone tablets is 0.1 N hydrochloric acid.[5][6] However, studies have also been conducted using phosphate buffers at various pH levels (e.g., pH 4.0, 4.5, 6.8) and water to better simulate the gastrointestinal tract.[1][4] The most common apparatus is USP Apparatus 2 (paddles) at a rotation speed of 50 rpm.[4][5]

Q3: Why is deaeration of the dissolution medium important?

Deaeration, which is the removal of dissolved air from the medium, is a critical step to prevent the formation of air bubbles.[7] These bubbles can adhere to the surface of the dosage form or the apparatus, interfering with the hydrodynamics and leading to inconsistent and variable drug release results.[7][8]

Troubleshooting Guide

High variability in in vitro release results for this compound can be a significant challenge. This guide addresses common issues in a question-and-answer format to help you identify and resolve potential sources of variability.

Issue 1: Inconsistent or High Variability in Dissolution Profiles

Q: My dissolution results for this compound are highly variable between vessels and runs. What are the potential causes and how can I troubleshoot this?

A: High variability is a common issue and can stem from several factors related to the equipment, the dissolution medium, the experimental procedure, and the formulation itself.[7][8]

Troubleshooting Steps:

  • Evaluate Testing Equipment: Inconsistent equipment performance is a frequent source of variability.[7]

    • Calibration: Ensure that the dissolution tester, including paddle/basket speed and temperature controls, is regularly calibrated.[7]

    • Apparatus Inspection: Check paddles, baskets, and vessels for any signs of wear, damage, or misalignment.[7][9] Deformed baskets are a common problem.[9][10]

    • Vibration: Minimize vibrations in the laboratory as they can significantly affect dissolution results.[8][11]

  • Verify the Dissolution Medium: The composition and preparation of the dissolution medium are critical for consistency.[7]

    • pH Accuracy: Precisely check and adjust the pH of the medium to ensure it is within the specified range.[7]

    • Deaeration: Properly deaerate the medium to remove dissolved gases that can interfere with the test.[7] A dissolved oxygen concentration below 6 mg/L at 37 °C is a good target.[9][10]

  • Standardize Experimental Procedure: Minor variations in the procedure can lead to significant differences in results.

    • Dosage Form Placement: Ensure the tablet or capsule is placed consistently in the center of the vessel to avoid hydrodynamic anomalies.[7][8]

    • Sampling: Standardize the sampling time and technique. Manual sampling can introduce variability if not performed consistently across all vessels.[9][10]

  • Assess Formulation and Manufacturing Consistency: Variability can also originate from the drug product itself.

    • Particle Size: Since Risperidone has low solubility, variations in the particle size of the active pharmaceutical ingredient (API) can significantly affect the dissolution rate.[12][13][14]

    • Excipients: Changes in the source or properties of excipients can impact drug release.[4]

Issue 2: Slower Than Expected Dissolution Rate

Q: The dissolution of my this compound formulation is slower than anticipated. What could be the reason?

A: A slow dissolution rate for a BCS Class II drug like Risperidone can be due to several factors related to its solubility and the formulation's characteristics.

Troubleshooting Steps:

  • Check for "Coning": Observe the bottom of the dissolution vessel. An undisturbed cone of excipients and drug under the paddle (known as "coning") can indicate poor mixing and lead to a slower release rate.[8] Increasing the paddle speed might help to resolve this.[11]

  • Solubility Limitations: Risperidone's solubility is pH-dependent.[4]

    • Medium pH: Ensure the pH of your dissolution medium is appropriate. Risperidone, being a weak base, is more soluble in acidic conditions.[15]

    • Surfactants: For formulations that are particularly difficult to dissolve, the addition of a surfactant to the dissolution medium may be necessary to achieve sink conditions. However, be aware that surfactants can sometimes form insoluble complexes with the drug.[9][10]

  • Formulation Characteristics:

    • Polymorphism: Different polymorphic forms of a drug can have different solubilities and dissolution rates.[13]

    • Hardness and Friability: Changes in tablet hardness or friability can affect how quickly the tablet disintegrates and releases the drug.[4]

Issue 3: Challenges with Long-Acting Injectable (LAI) Formulations

Q: I am working with a long-acting injectable (LAI) formulation of Risperidone and facing challenges in developing a reproducible in vitro release method. What are the key considerations?

A: Developing in vitro release tests for LAIs is challenging due to their complex release mechanisms and the lack of standardized regulatory guidelines.[16][17]

Key Considerations:

  • Apparatus Selection: While USP Apparatus 2 is used, USP Apparatus 4 (flow-through cell) is often considered more suitable for long-term studies of LAIs, offering high robustness and discriminatory power.[16][18]

  • Method Duration: In vitro release methods for LAIs often need to run for extended periods (days to weeks) to correlate with their in vivo performance.[18][19] Accelerated methods are often developed by modifying factors like temperature, pH, or the composition of the release medium.[20]

  • Burst Release: The initial rapid release of the drug, known as "burst release," can be highly variable and is sensitive to manufacturing process changes.[21] Your in vitro method should be able to discriminate these variations.[21]

  • IVIVC (In Vitro-In Vivo Correlation): Establishing a predictive mathematical model between in vitro properties and in vivo response is the ultimate goal.[1] For BCS Class II drugs like Risperidone, a strong IVIVC is often achievable.[1]

Data Presentation

Table 1: Summary of USP Dissolution Method for Risperidone Tablets

ParameterSpecificationSource
ApparatusUSP Apparatus 2 (Paddles)[5]
Medium0.1 N Hydrochloric Acid[5][6]
Volume500 mL[5][6]
Rotation Speed50 rpm[5]
Time45 minutes[5]
Temperature37 ± 0.5 °C[4]

Table 2: Factors Affecting Risperidone Dissolution and Potential Impact

FactorPotential Impact on DissolutionTroubleshooting Consideration
pH of Medium Risperidone solubility is pH-dependent; higher solubility at lower pH.[4][15]Select medium pH that is discriminating and relevant to in vivo conditions.
Particle Size Smaller particle size increases surface area and dissolution rate.[12][13][14]Ensure consistent particle size distribution in the drug substance.
Polymorphism Different crystal forms can have different solubilities.[13]Characterize the solid-state properties of the API.
Agitation Speed Can affect mixing and reduce "coning".[11]Optimize paddle speed to ensure adequate hydrodynamics.
Deaeration Presence of dissolved air can cause bubble formation and variability.[7]Implement a robust deaeration procedure.

Experimental Protocols

Protocol 1: Standard USP Dissolution Test for Risperidone Tablets

  • Apparatus Setup:

    • Set up a USP Apparatus 2 (paddle).

    • Set the temperature of the water bath to maintain the dissolution medium at 37 ± 0.5 °C.

    • Set the paddle rotation speed to 50 rpm.

  • Medium Preparation:

    • Prepare 500 mL of 0.1 N hydrochloric acid per vessel.

    • Deaerate the medium using an appropriate method (e.g., heating and vacuum filtration).

  • Test Execution:

    • Place one Risperidone tablet in each dissolution vessel.

    • Start the paddle rotation immediately.

    • At 45 minutes, withdraw a sample from each vessel from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall.

    • Filter the samples immediately through a suitable filter (e.g., 0.45 µm).

  • Analysis:

    • Determine the amount of dissolved Risperidone using a validated analytical method, such as HPLC with UV detection at 237 nm.[5]

Visualizations

Troubleshooting_Workflow cluster_issue High Variability in Dissolution cluster_solutions Troubleshooting Steps Start High Variability Observed Equipment Evaluate Equipment Start->Equipment Medium Verify Medium Start->Medium Procedure Standardize Procedure Start->Procedure Formulation Assess Formulation Start->Formulation Calibrate Calibrate Speed/Temp Equipment->Calibrate Inspect Inspect Apparatus Equipment->Inspect Vibration Check for Vibration Equipment->Vibration pH_Check Check pH Medium->pH_Check Deaerate Deaerate Medium Medium->Deaerate Placement Consistent Placement Procedure->Placement Sampling Standardize Sampling Procedure->Sampling ParticleSize Check Particle Size Formulation->ParticleSize Result Reduced Variability Calibrate->Result Inspect->Result Vibration->Result pH_Check->Result Deaerate->Result Placement->Result Sampling->Result ParticleSize->Result

Caption: Troubleshooting workflow for high variability.

Risperidone_Dissolution_Factors center Risperidone Dissolution Solubility Low Solubility (BCS Class II) center->Solubility pKa Weak Base (pKa ~8.2) center->pKa Polymorphism Polymorphism center->Polymorphism ParticleSize Particle Size center->ParticleSize Excipients Excipients center->Excipients Hardness Tablet Hardness center->Hardness pH Medium pH center->pH Agitation Agitation Rate center->Agitation Deaeration Deaeration center->Deaeration Apparatus Apparatus Type center->Apparatus

Caption: Factors influencing Risperidone dissolution.

References

Validation & Comparative

Comparative analysis of Risperidone mesylate and Paliperidone in vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed in vitro comparison of the atypical antipsychotics Risperidone and its active metabolite, Paliperidone (9-hydroxyrisperidone). The following sections present a quantitative analysis of their receptor binding affinities, inhibition of key drug transporters and metabolic enzymes, detailed experimental protocols for the assays cited, and visualizations of relevant signaling pathways and experimental workflows.

Data Presentation: Quantitative Comparison

The in vitro pharmacological profiles of Risperidone and Paliperidone are summarized below. Data is presented as the mean of reported values from multiple sources where applicable.

Table 1: Receptor Binding Affinities (Ki, nM)
Receptor SubtypeRisperidone (Ki, nM)Paliperidone (Ki, nM)
Dopamine D23.13 - 5.90.16 - 1.4
Serotonin 5-HT2A0.16 - 4.80.25 - 0.8
Adrenergic α10.87.6
Adrenergic α27.54Weaker affinity than Risperidone
Histamine H12.23 - 20.03.4 - 19.0
Serotonin 5-HT1DAffinity PresentAffinity Present
Serotonin 5-HT2BAffinity PresentAffinity Present
Serotonin 5-HT7Affinity PresentAffinity Present
Dopamine D3Affinity PresentAffinity Present
Muscarinic M1>1000 (negligible)No Affinity
Beta-adrenergic β1 & β2No AffinityNo Affinity

Note: A lower Ki value indicates a higher binding affinity.

Table 2: 5-HT2A/D2 Receptor Binding Affinity Ratio
Drug5-HT2A Ki (nM)D2 Ki (nM)5-HT2A/D2 Ratio
Risperidone~0.16~3.13~0.05
Paliperidone~0.25~1.4~0.18

A lower ratio is characteristic of atypical antipsychotics and is thought to contribute to a lower incidence of extrapyramidal side effects. Risperidone exhibits a 5-10 times lower 5-HT2A/D2 affinity ratio than paliperidone, suggesting a potentially different pharmacological profile[1].

Table 3: P-glycoprotein (P-gp) Inhibition (IC50, µM)
CompoundSubstrateCell LineIC50 (µM)
RisperidoneRhodamine 123LLC-PK1/MDR163.26[1][2]
DoxorubicinLLC-PK1/MDR115.78[1][2]
Rhodamine 123Caco-25.87[2][3]
PaliperidoneRhodamine 123 / DoxorubicinLLC-PK1/MDR1>100[1][2]

A lower IC50 value indicates more potent inhibition. Risperidone is a more potent inhibitor of P-glycoprotein than Paliperidone[1][2].

Table 4: Cytochrome P450 (CYP) Enzyme Inhibition (IC50, µM)
EnzymeRisperidone (IC50, µM)Paliperidone (IC50, µM)
CYP2D6Weak InhibitorNot a significant inhibitor
CYP3A420.7 (for midazolam 1'-hydroxylation)[4]Not a significant inhibitor

Risperidone is primarily metabolized by CYP2D6 to Paliperidone, with minor involvement of CYP3A4[5][6]. Both drugs are considered weak inhibitors of these enzymes in vitro.

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound (e.g., Risperidone or Paliperidone) for a specific receptor (e.g., Dopamine D2 or Serotonin 5-HT2A).

a. Materials:

  • Receptor Source: Cell membranes prepared from cultured cells expressing the receptor of interest or homogenized brain tissue known to be rich in the target receptor.

  • Radioligand: A high-affinity, commercially available radiolabeled ligand specific for the target receptor (e.g., [3H]-Spiperone for D2 receptors, [3H]-Ketanserin for 5-HT2A receptors).

  • Test Compound: Unlabeled Risperidone or Paliperidone.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold assay buffer.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • Filtration Apparatus.

  • Scintillation Counter.

b. Procedure:

  • Membrane Preparation: Homogenize the receptor source tissue or cells in cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet with fresh buffer and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • A fixed volume of the membrane preparation.

    • A fixed concentration of the radioligand (typically at or below its Kd value).

    • Increasing concentrations of the unlabeled test compound (Risperidone or Paliperidone).

    • For determining non-specific binding, add a high concentration of a known, unlabeled ligand for the target receptor.

    • For determining total binding, add assay buffer instead of the test compound.

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

c. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

In Vitro P-glycoprotein (P-gp) Inhibition Assay

This assay determines the potential of a compound to inhibit the P-gp efflux transporter using a fluorescent substrate.

a. Materials:

  • Cell Line: A cell line overexpressing P-gp, such as LLC-PK1/MDR1 or Caco-2 cells.

  • Fluorescent P-gp Substrate: e.g., Rhodamine 123 or Doxorubicin.

  • Test Compound: Risperidone or Paliperidone.

  • Positive Control: A known P-gp inhibitor (e.g., Verapamil).

  • Cell Culture Medium and Buffers.

  • Fluorometer or Fluorescence Microscope.

b. Procedure:

  • Cell Culture: Culture the P-gp overexpressing cells to confluence in a multi-well plate.

  • Incubation: Pre-incubate the cells with various concentrations of the test compound (Risperidone or Paliperidone) or the positive control for a specific duration.

  • Substrate Addition: Add the fluorescent P-gp substrate (e.g., Rhodamine 123) to each well and incubate for a defined period.

  • Washing: Wash the cells with cold buffer to remove the extracellular fluorescent substrate.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorometer or visualize and quantify it using a fluorescence microscope.

c. Data Analysis:

  • Plot the intracellular fluorescence against the concentration of the test compound.

  • An increase in intracellular fluorescence compared to the untreated control indicates inhibition of P-gp-mediated efflux.

  • Calculate the IC50 value, which is the concentration of the test compound that causes a 50% increase in the intracellular fluorescence of the substrate.

In Vitro CYP450 Inhibition Assay

This assay assesses the inhibitory potential of a compound on specific cytochrome P450 enzymes using human liver microsomes.

a. Materials:

  • Human Liver Microsomes (HLMs): Commercially available pooled HLMs.

  • CYP-specific Substrate: A substrate that is specifically metabolized by the CYP enzyme of interest (e.g., dextromethorphan for CYP2D6, midazolam for CYP3A4).

  • Test Compound: Risperidone or Paliperidone.

  • Positive Control: A known inhibitor for the specific CYP enzyme.

  • NADPH-generating System: To initiate the enzymatic reaction.

  • LC-MS/MS System: For quantifying the metabolite of the CYP-specific substrate.

b. Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare an incubation mixture containing HLMs, the CYP-specific substrate, and various concentrations of the test compound or positive control in a suitable buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH-generating system.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time.

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., acetonitrile).

  • Sample Processing: Centrifuge the samples to pellet the protein and collect the supernatant.

  • LC-MS/MS Analysis: Analyze the supernatant using an LC-MS/MS system to quantify the amount of metabolite formed.

c. Data Analysis:

  • Plot the rate of metabolite formation against the concentration of the test compound.

  • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific CYP enzyme activity.

Mandatory Visualization

Experimental Workflow and Signaling Pathways

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis receptor Receptor Source (Cell Membranes) incubation Incubation (Receptor + Radioligand + Test Compound) receptor->incubation radioligand Radioligand ([3H]-Spiperone) radioligand->incubation test_compound Test Compound (Risperidone) test_compound->incubation filtration Filtration (Separate Bound from Free) incubation->filtration counting Scintillation Counting (Measure Radioactivity) filtration->counting competition_curve Generate Competition Curve counting->competition_curve ic50 Determine IC50 competition_curve->ic50 ki Calculate Ki (Cheng-Prusoff) ic50->ki

Caption: Workflow for a competitive radioligand binding assay.

d2_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol D2R Dopamine D2 Receptor G_protein Gαi/o-βγ D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Dopamine Dopamine Dopamine->D2R Binds ATP ATP PKA Protein Kinase A (Inactive) cAMP->PKA Activates PKA_active Protein Kinase A (Active) Cellular_Response Cellular Response (Inhibition) PKA_active->Cellular_Response Leads to

Caption: Dopamine D2 receptor Gαi/o signaling pathway.

ht2a_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol HT2A Serotonin 5-HT2A Receptor G_protein Gαq/11-βγ HT2A->G_protein Activates PLC Phospholipase C G_protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PIP2 PIP2 Serotonin Serotonin Serotonin->HT2A Binds ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response (Excitation) PKC->Cellular_Response Leads to

Caption: Serotonin 5-HT2A receptor Gαq/11 signaling pathway.

References

A Comparative Guide to Cross-Validated Analytical Methods for Risperidone Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Risperidone, an atypical antipsychotic, is critical in drug development, quality control, and pharmacokinetic studies. This guide provides a comparative overview of commonly employed analytical methods for Risperidone mesylate, with a focus on their cross-validation parameters. The information presented is collated from various validated studies to aid researchers in selecting the most appropriate method for their specific needs.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely used technique for the analysis of Risperidone in bulk drug and pharmaceutical formulations.[1][2][3][4] Its high resolving power allows for the separation of Risperidone from its degradation products, making it suitable for stability-indicating assays.[1][2][3]

Comparative Performance of Validated HPLC Methods
ParameterMethod 1Method 2Method 3Method 4Method 5
Linearity Range (µg/mL) 10-60[1][3]20-100[4]4.0-275.0[5]500-10000 ng/mL[6]2-10[7]
Correlation Coefficient (r²) 0.998[1][3]0.9971[4]>0.999[5]0.9969[6]0.9982[7]
Accuracy (% Recovery) Not Specified97-102%[4]99.00-101.12%[5]Not Specified99.7-100.3%[7]
Precision (%RSD) Not Specified<2%<3.27% (Intra- and Inter-day)[5]Not Specified<2% (Intra- and Inter-day)[7]
LOD (µg/mL) 1.79[1][3]0.17[4]0.48[5]0.364[6]0.25[7]
LOQ (µg/mL) 5.44[1][3]0.5[4]1.59[5]1.103[6]0.75[7]
Detection Wavelength (nm) 280[1][3]234[4]274[5]235[6]254[7]
Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol is a representative example of a stability-indicating HPLC method for Risperidone analysis.

  • Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV-Vis detector.

  • Chromatographic Column: Symmetry C18 column (250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: A mixture of methanol and acetonitrile (80:20, v/v).[1]

  • Flow Rate: 1.0 mL/min.[1][2][4]

  • Detection Wavelength: 280 nm.[1][3][8]

  • Injection Volume: 20 µL.[4]

  • Standard Solution Preparation: A stock solution of Risperidone is prepared by dissolving the standard substance in the mobile phase to achieve a known concentration (e.g., 100 µg/mL). Working standards are prepared by further dilution of the stock solution.[4]

  • Sample Preparation: For tablet analysis, a number of tablets are weighed and finely powdered. A quantity of powder equivalent to a specific amount of Risperidone is weighed, dissolved in the mobile phase, sonicated, and filtered.[4]

  • Forced Degradation Studies: To establish the stability-indicating nature of the method, the drug is subjected to stress conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress.[1][2][3]

UV-Visible Spectrophotometry

UV-Visible Spectrophotometry offers a simpler and more cost-effective alternative for the quantification of Risperidone.[8][9] This method is often employed for routine quality control analysis of the bulk drug and formulations where the separation of degradation products is not a primary concern.

Comparative Performance of Validated UV-Spectrophotometric Methods
ParameterMethod 1Method 2
Linearity Range (µg/mL) 2-6[8]0.1-10[9]
Correlation Coefficient (r²) >0.99[8]>0.999[9]
Accuracy (% Recovery) 102 ± 0.188[8]98-102%[9]
Precision (%RSD) Not Specified<2%[9]
LOD (µg/mL) 1.012[8]Not Specified
LOQ (µg/mL) 3.036[8]Not Specified
Detection Wavelength (λmax, nm) 280[8]275-280[9]
Solvent Not SpecifiedMethanol or 0.1N HCl[9]
Experimental Protocol: UV-Spectrophotometric Method
  • Instrumentation: A UV-Visible Spectrophotometer.

  • Solvent: Methanol is a commonly used solvent due to its ability to provide good solubility and stable spectral characteristics.[9]

  • Preparation of Standard Solution: A stock solution of Risperidone is prepared by dissolving a known weight of the standard in the chosen solvent. A series of dilutions are then made to prepare working standards within the linear range.

  • Sample Preparation: For pharmaceutical formulations, a quantity of the powdered tablet equivalent to a specific amount of Risperidone is dissolved in the solvent, sonicated to ensure complete dissolution, and then filtered. The filtrate may be further diluted to fall within the concentration range of the calibration curve.

  • Measurement: The absorbance of the standard and sample solutions is measured at the wavelength of maximum absorbance (λmax), which is typically around 280 nm for Risperidone.[8][9]

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is another valuable technique for the analysis of Risperidone, offering the advantage of high sample throughput and low solvent consumption. It can also be employed as a stability-indicating method.[10]

Performance of a Validated HPTLC Method
ParameterValue
Linearity Range (ng/spot) 100-700[10]
Correlation Coefficient (r²) 0.996[10]
Accuracy (% Recovery) 99.08-99.95%[10]
Precision (%RSD) <1.0% (Intraday), <2.0% (Interday)[10]
LOD (ng/spot) 46.56[10]
LOQ (ng/spot) 141.12[10]
Detection Wavelength (nm) 279[10]
Experimental Protocol: Stability-Indicating HPTLC Method
  • Instrumentation: HPTLC system including a sample applicator, developing chamber, and a densitometric scanner.

  • Stationary Phase: Pre-coated silica gel 60F-254 HPTLC plates.[10]

  • Mobile Phase: A mixture of acetonitrile and triethylamine (5:0.2 v/v).[10]

  • Application: Standard and sample solutions are applied to the HPTLC plate as bands.

  • Development: The plate is developed in a chamber saturated with the mobile phase.

  • Detection: After development, the plate is dried, and the bands are scanned densitometrically at 279 nm.[10]

Workflow for Analytical Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method, ensuring its suitability for its intended purpose.

Analytical Method Validation Workflow MethodDevelopment Method Development & Optimization Specificity Specificity/ Selectivity MethodDevelopment->Specificity ICH Guidelines Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness SystemSuitability System Suitability Robustness->SystemSuitability ValidationReport Validation Report & Documentation SystemSuitability->ValidationReport

Caption: A typical workflow for analytical method validation.

Conclusion

The choice of an analytical method for this compound depends on the specific requirements of the analysis. HPLC methods, particularly those that are stability-indicating, are ideal for research and development and for the analysis of samples containing potential impurities or degradants. UV-Visible spectrophotometry provides a simple, rapid, and cost-effective solution for routine quality control of the pure drug and its formulations. HPTLC offers a high-throughput alternative, also capable of stability-indicating analysis. The data presented in this guide, compiled from various validated methods, should serve as a valuable resource for researchers in selecting and implementing the most suitable analytical strategy for their work with Risperidone.

References

A Preclinical Showdown: Risperidone Mesylate vs. Olanzapine in Behavioral Models

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of atypical antipsychotics, risperidone and olanzapine stand as prominent therapies for schizophrenia and other psychotic disorders. While both have established clinical efficacy, their nuanced differences in preclinical behavioral models offer valuable insights for researchers and drug development professionals. This guide provides an objective comparison of their performance, supported by experimental data, detailed protocols, and visualizations of their mechanisms and workflows.

Mechanism of Action: A Tale of Two Receptor Profiles

Both risperidone and olanzapine exert their antipsychotic effects primarily through the antagonism of dopamine D2 and serotonin 5-HT2A receptors in the brain.[1][2] Schizophrenia's positive symptoms, such as hallucinations and delusions, are thought to arise from excessive dopaminergic activity in the mesolimbic pathway.[1][2] Both drugs block these D2 receptors, reducing this overactivity.[1][2]

However, their binding affinities differ. Risperidone exhibits a high affinity for 5-HT2A receptors, approximately 10-20 times greater than its affinity for D2 receptors.[2] This potent serotonin antagonism is believed to contribute to its efficacy against negative symptoms and a lower propensity for extrapyramidal side effects (EPS) at lower doses, as it facilitates dopamine release in the frontal cortex.[2][3] Olanzapine also has a higher affinity for 5-HT2A than D2 receptors, which is associated with a low risk of EPS.[4]

Beyond these primary targets, both drugs interact with a range of other receptors, contributing to their therapeutic and side-effect profiles.[3][5][6] Risperidone is also an antagonist at alpha-1 and alpha-2 adrenergic and H1 histamine receptors.[2][3] Olanzapine has a broader receptor binding profile, acting as an antagonist at dopamine (D1-D4), serotonin (5HT2A/2C, 5HT3, 5HT6), histamine H1, alpha-1 adrenergic, and various muscarinic receptors (M1-M5).[5][6][7] This extensive receptor interaction may explain its sedative and metabolic side effects.[4][7]

cluster_Risperidone Risperidone Pathway cluster_Olanzapine Olanzapine Pathway RIS Risperidone R_5HT2A 5-HT2A Receptor (High Affinity) RIS->R_5HT2A Antagonism R_D2 D2 Receptor (Lower Affinity) RIS->R_D2 Antagonism R_Alpha α1, α2 Adrenergic Receptors RIS->R_Alpha Antagonism R_H1 H1 Receptor RIS->R_H1 Antagonism Neg_Symptoms ↓ Negative Symptoms R_5HT2A->Neg_Symptoms EPS_Risk ↓ EPS Risk R_5HT2A->EPS_Risk Pos_Symptoms_R Pos_Symptoms_R R_D2->Pos_Symptoms_R ↓ Positive Symptoms Hypotension Hypotension R_Alpha->Hypotension Orthostatic Hypotension Sedation_R Sedation_R R_H1->Sedation_R Sedation OLZ Olanzapine O_5HT2A 5-HT2A Receptor (High Affinity) OLZ->O_5HT2A Antagonism O_D2 D2 Receptor (Lower Affinity) OLZ->O_D2 Antagonism O_Multi D1, D3, D4, 5-HT2C/3/6, α1, H1, M1-5 Receptors OLZ->O_Multi Antagonism EPS_Risk_O EPS_Risk_O O_5HT2A->EPS_Risk_O ↓ EPS Risk Pos_Symptoms_O Pos_Symptoms_O O_D2->Pos_Symptoms_O ↓ Positive Symptoms Side_Effects Sedation, Weight Gain, Anticholinergic Effects O_Multi->Side_Effects

Caption: Simplified signaling pathways for Risperidone and Olanzapine.

Antipsychotic-like Activity: Sensorimotor Gating and Avoidance

Prepulse Inhibition (PPI) of Startle Reflex

The PPI test is a primary model for assessing sensorimotor gating, a neurological process that is deficient in patients with schizophrenia.[8] A weaker prestimulus (prepulse) should inhibit the startle response to a subsequent strong stimulus.

DrugSpeciesDose (mg/kg)RouteKey FindingReference
Risperidone Rat0.33s.c.Reversed PPI deficits in a neurodevelopmental model of schizophrenia.[9]
Olanzapine Rat1.0s.c.Reversed PPI deficits in a neurodevelopmental model of schizophrenia.[9]

Experimental Protocol: Prepulse Inhibition (PPI)

  • Animal Acclimation: Rodents are first acclimated to the startle chambers, which are equipped with a loudspeaker for auditory stimuli and a sensor to detect whole-body startle responses.

  • Habituation: A brief habituation period with background white noise is presented.

  • Testing Session: The session consists of multiple trial types presented in a pseudorandom order:

    • Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB) is presented to elicit a baseline startle response.

    • Prepulse-pulse trials: A lower-intensity, non-startling stimulus (the prepulse, e.g., 75-85 dB) precedes the startling pulse by a short interval (e.g., 100 ms).

    • No-stimulus trials: Only background noise is present to measure baseline movement.

  • Data Analysis: The percentage of PPI is calculated as: [1 - (Startle Amplitude on Prepulse-Pulse Trial / Startle Amplitude on Pulse-Alone Trial)] x 100. Effective antipsychotics are expected to restore or increase the %PPI in models where it is impaired.[9]

cluster_workflow Prepulse Inhibition (PPI) Workflow cluster_trials Trial Types start Start acclimation Acclimation to Startle Chamber start->acclimation drug_admin Drug Administration (Risperidone/Olanzapine) acclimation->drug_admin habituation Habituation (Background Noise) drug_admin->habituation testing Testing Session (Randomized Trials) habituation->testing analysis Data Analysis (%PPI Calculation) testing->analysis pulse Pulse-Alone testing->pulse prepulse Prepulse + Pulse testing->prepulse nostim No Stimulus testing->nostim end End analysis->end cluster_workflow Elevated Plus Maze (EPM) Workflow cluster_params Key Parameters start Start drug_admin Drug/Vehicle Administration start->drug_admin absorption Absorption Period drug_admin->absorption placement Place Rat in Center of Maze absorption->placement exploration 5-min Free Exploration placement->exploration recording Video Recording exploration->recording analysis Data Analysis recording->analysis end End analysis->end time Time in Open/Closed Arms analysis->time entries Entries into Open/Closed Arms analysis->entries cluster_workflow Forced Swim Test (FST) Workflow start Start pre_test Day 1: Pre-Test (15-min swim) start->pre_test drug_admin Day 2: Drug Administration pre_test->drug_admin test_session Day 2: Test Session (5-min swim) drug_admin->test_session scoring Scoring Immobility Duration test_session->scoring analysis Statistical Analysis scoring->analysis end End analysis->end

References

A Comparative Guide to Stability-Indicating HPLC Methods for Risperidone Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various validated stability-indicating High-Performance Liquid Chromatography (HPLC) methods for the quantitative determination of Risperidone mesylate. The objective is to offer a detailed overview of different methodologies, enabling researchers to select the most suitable approach for their specific analytical needs. The information presented is collated from peer-reviewed scientific literature and focuses on key validation parameters as per the International Council for Harmonisation (ICH) guidelines.

I. Comparative Analysis of Chromatographic Conditions and Validation Parameters

The following tables summarize the operational parameters and validation data from several published stability-indicating HPLC methods for Risperidone. This allows for a direct comparison of their performance characteristics.

Table 1: Comparison of Chromatographic Conditions

ParameterMethod 1Method 2Method 3Method 4Method 5
Column Symmetry C18 (250 x 4.6 mm, 5 µm)Not SpecifiedC18 (150 x 4.6 mm, 5 µm)Phenomenex C18 (250 x 4.6 mm, 5 µm)Thermo C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Methanol: Acetonitrile (80:20, v/v)Water: Acetonitrile (50:50, v/v)Methanol: Acetonitrile: Potassium dihydrogen orthophosphate (60:30:10, v/v/v)Water: Methanol (35:65, v/v), pH 5.5Acetonitrile: 0.2M Potassium dihydrogen phosphate (80:20, v/v)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min0.9 mL/min0.7 mL/min
Detection Wavelength 280 nm276 nm234 nm276 nm254 nm
Retention Time (min) 3.35 ± 0.01Not Specified3.853.795.68

Table 2: Comparison of Method Validation Parameters

ParameterMethod 1Method 2Method 3Method 4Method 5
Linearity Range (µg/mL) 10 - 60Not Specified20 - 100Not Specified2 - 10
Correlation Coefficient (r²) 0.998Not Specified0.99710.9990.9982
Accuracy (% Recovery) Not Specified> 98%97 - 102%96.13 - 104.57%99.7 - 100.3%
Precision (% RSD) < 1.04% (Intraday), < 1.22% (Interday)< 2.0%Not SpecifiedNot Specified< 2.0% (Intraday & Interday)
LOD (µg/mL) 1.79Not Specified0.172.48Not Specified
LOQ (µg/mL) 5.44Not Specified0.57.53Not Specified

II. Experimental Protocols

This section provides a detailed overview of the methodologies employed in the cited studies for key validation experiments.

A. Standard and Sample Preparation
  • Standard Stock Solution: Accurately weighed Risperidone working standard (e.g., 25 mg) is typically dissolved in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) in a volumetric flask (e.g., 25 mL or 100 mL) to obtain a stock solution.

  • Working Standard Solutions: The stock solution is further diluted with the mobile phase or a suitable diluent to prepare working standard solutions within the linearity range.

  • Sample Preparation (Tablets): A number of tablets (e.g., 20) are weighed to determine the average weight. The tablets are then crushed into a fine powder. An amount of powder equivalent to a specific dose of Risperidone is accurately weighed and transferred to a volumetric flask. The drug is extracted with a suitable solvent, often with the aid of sonication, and the solution is then diluted to the desired concentration and filtered through a 0.2 µm or 0.45 µm filter before injection.

B. Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the HPLC method. The drug substance is subjected to various stress conditions to produce degradation products.

  • Acid Hydrolysis: Risperidone is treated with an acid solution (e.g., 5N HCl) and heated or kept at room temperature for a specific duration. The mixture is then neutralized before dilution and analysis.

  • Base Hydrolysis: The drug is exposed to a basic solution (e.g., 5N NaOH) under controlled temperature and time. The resulting solution is neutralized prior to analysis.

  • Oxidative Degradation: Risperidone is treated with an oxidizing agent, typically hydrogen peroxide (e.g., 3% H₂O₂), for a defined period.

  • Thermal Degradation: The solid drug substance is exposed to dry heat at a specific temperature (e.g., 50°C, 70°C, or 100°C) for a set time.

  • Photolytic Degradation: The drug substance (in solid or solution form) is exposed to UV light or a combination of UV and visible light for a specified duration to assess its photosensitivity.

III. Visualizing Method Validation and Degradation Pathways

The following diagrams, generated using Graphviz, illustrate the logical workflow of the HPLC method validation process and the degradation pathways of Risperidone under stress conditions.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Method Application start Define Analytical Target Profile dev Develop HPLC Method (Column, Mobile Phase, etc.) start->dev opt Optimize Method Parameters dev->opt spec Specificity (Forced Degradation) opt->spec lin Linearity & Range spec->lin acc Accuracy (% Recovery) spec->acc prec Precision (Repeatability & Intermediate) spec->prec lod Limit of Detection (LOD) spec->lod loq Limit of Quantitation (LOQ) spec->loq rob Robustness spec->rob sol Solution Stability spec->sol app Routine Analysis of This compound

Caption: Workflow for the validation of a stability-indicating HPLC method.

Forced_Degradation_Pathways cluster_stress Stress Conditions cluster_products Degradation Products Risperidone Risperidone Acid Acid Hydrolysis Risperidone->Acid Base Base Hydrolysis Risperidone->Base Oxidation Oxidative (H₂O₂) Risperidone->Oxidation Thermal Thermal Risperidone->Thermal Photo Photolytic Risperidone->Photo No_Deg No Significant Degradation Acid->No_Deg Base->No_Deg DP1 Degradation Product 1 Oxidation->DP1 DP2 Degradation Product 2 Oxidation->DP2 Thermal->No_Deg Photo->No_Deg

Caption: Forced degradation pathways of Risperidone.

IV. Discussion and Conclusion

The presented data highlights that several robust and reliable stability-indicating HPLC methods have been developed for the quantification of this compound. The choice of a specific method will depend on the available instrumentation, desired run time, and the specific requirements of the analysis.

Methods utilizing a C18 column are common, demonstrating good separation for Risperidone and its degradation products. The mobile phase compositions vary, offering flexibility in achieving optimal separation. For instance, a simple isocratic mobile phase of methanol and acetonitrile has been shown to be effective.

The validation parameters summarized in Table 2 indicate that the methods are linear, accurate, and precise over the specified ranges. The forced degradation studies confirm the stability-indicating nature of these methods, with significant degradation of Risperidone observed primarily under oxidative conditions, while it remains relatively stable to acid, base, thermal, and photolytic stress.

A Comparative Analysis of the Binding Affinity of Risperidone and Other Antipsychotics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the receptor binding affinities of risperidone and other commonly prescribed antipsychotic medications. The data presented is supported by established experimental protocols, offering a clear perspective on the pharmacological profiles of these agents.

The therapeutic efficacy and side-effect profiles of antipsychotic drugs are largely determined by their binding affinities to various neurotransmitter receptors. Risperidone, an atypical antipsychotic, is characterized by its potent antagonism of both serotonin type 2A (5-HT2A) and dopamine type 2 (D2) receptors.[1][2] This dual action is believed to contribute to its effectiveness against the positive and negative symptoms of schizophrenia, with a lower propensity for extrapyramidal side effects compared to typical antipsychotics.[3]

Comparative Receptor Binding Affinity

The binding affinity of a drug to a receptor is typically expressed as the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity. The following table summarizes the Ki values for risperidone and other selected typical and atypical antipsychotics at key neurotransmitter receptors.

DrugTypeD2 (Ki, nM)5-HT2A (Ki, nM)H1 (Ki, nM)α1-adrenergic (Ki, nM)Muscarinic M1 (Ki, nM)
Risperidone Atypical3.13[1]0.16[1]2.23[1]0.8[1]>10,000
HaloperidolTypical1.55[1]59830145,500
OlanzapineAtypical1147191.9
ClozapineAtypical1265.46.36.91.9
AripiprazoleAtypical0.343.46057>10,000
QuetiapineAtypical2951481171,200

Data compiled from multiple sources.[1][3][4]

As the data indicates, risperidone exhibits a very high affinity for 5-HT2A receptors, even greater than its high affinity for D2 receptors.[1] This high 5-HT2A to D2 binding ratio is a hallmark of many atypical antipsychotics.[3] In contrast, typical antipsychotics like haloperidol show a much higher affinity for D2 receptors than for 5-HT2A receptors. The affinities for other receptors, such as histamine H1, alpha-1 adrenergic, and muscarinic M1, are associated with various side effects, including sedation, orthostatic hypotension, and anticholinergic effects, respectively.[5]

Experimental Protocols

The binding affinity data presented in this guide is primarily determined through radioligand binding assays . This in vitro technique is the gold standard for measuring the affinity of a drug for a specific receptor.[6][7]

Radioligand Binding Assay Protocol

1. Membrane Preparation:

  • Tissues or cells expressing the receptor of interest are homogenized in a cold buffer solution.

  • The homogenate is then centrifuged to pellet the cell membranes, which contain the receptors.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.[8]

2. Binding Reaction:

  • The prepared cell membranes are incubated with a fixed concentration of a radiolabeled ligand (a molecule that binds to the target receptor and is tagged with a radioactive isotope).

  • Varying concentrations of the unlabeled test drug (e.g., risperidone) are added to compete with the radioligand for binding to the receptor.[6]

3. Separation of Bound and Free Ligand:

  • The incubation is terminated by rapid filtration through a filter mat, which traps the cell membranes with the bound radioligand.

  • Unbound radioligand passes through the filter.[8]

4. Quantification:

  • The amount of radioactivity trapped on the filter is measured using a scintillation counter.

  • The concentration of the test drug that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.

5. Data Analysis:

  • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Signaling Pathways and Experimental Workflow

The interaction of antipsychotics with their target receptors initiates a cascade of intracellular signaling events. Understanding these pathways is crucial for comprehending their therapeutic mechanisms and potential side effects.

experimental_workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Tissue/Cells Homogenization Homogenization Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Membranes Isolated Membranes Centrifugation->Membranes Incubation Incubation with Radioligand & Test Drug Membranes->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation IC50->Ki

Caption: Workflow of a radioligand binding assay.

The dopamine D2 receptor, a primary target for antipsychotics, is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[10][11] Antagonism of this receptor by drugs like risperidone blocks the effects of dopamine, which is thought to be hyperactive in certain brain regions in schizophrenia.[12]

D2_signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates Risperidone Risperidone Risperidone->D2R Blocks G_protein Gαi/o D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Produces

Caption: Simplified Dopamine D2 receptor signaling pathway.

The serotonin 5-HT2A receptor, another key target, is also a GPCR but couples to the Gαq/11 pathway.[13] Activation of this pathway stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn increase intracellular calcium and activate protein kinase C (PKC).[13] The antagonistic action of atypical antipsychotics at this receptor is thought to contribute to their efficacy against negative symptoms and their lower risk of extrapyramidal side effects.[14][15]

References

A Comparative Guide to the Quantification of Risperidone Mesylate: The Role of Certified Reference Standards

Author: BenchChem Technical Support Team. Date: November 2025

In the development and quality control of pharmaceuticals, the accurate quantification of an active pharmaceutical ingredient (API) is paramount. For Risperidone, an atypical antipsychotic, precise measurement ensures dosage accuracy and therapeutic efficacy. This guide provides a comparative analysis of analytical methods for Risperidone quantification, emphasizing the critical role of a Certified Reference Standard (CRS). We present supporting experimental data, detailed protocols, and visual workflows to aid researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.

The Gold Standard: Certified Reference Standards (CRS)

A Certified Reference Material (CRM) or a pharmacopeial reference standard (e.g., USP, EP) is a highly purified and well-characterized substance used as a calibration standard in analytical assays.[1][2] These standards ensure traceability, accuracy, and inter-laboratory reproducibility, forming the bedrock of regulatory compliance and quality assurance.[3] While other commercial or in-house standards exist, CRMs are produced and certified under stringent ISO 17034 and ISO/IEC 17025 guidelines, providing a certified concentration and purity with a stated measurement uncertainty.[1][2]

Alternatives to using a primary, certified standard include developing an in-house or "secondary" standard.[3][4] However, this approach requires extensive characterization and validation to establish traceability to a primary standard, which can be a time-consuming and costly process.[3][4]

cluster_0 Hierarchy of Reference Standards Primary Primary Standard (e.g., USP, EP CRS) Secondary Secondary Standard (Commercial, Non-Pharmacopeial) Primary->Secondary Traceability Established Working In-House Working Standard Secondary->Working Calibration QC_Sample QC Sample Analysis Working->QC_Sample Quantification

Caption: Traceability hierarchy of analytical reference standards.

Performance Comparison of Quantification Methods

The most prevalent analytical techniques for Risperidone quantification are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), often with UV detection, and UV-Vis Spectrophotometry. The choice of method depends on the required sensitivity, specificity, and available instrumentation.

RP-HPLC-UV Methods

RP-HPLC is a highly specific and reliable method for determining Risperidone in bulk drug and pharmaceutical formulations.[5] Its performance is characterized by several validation parameters, as summarized below.

Parameter Method 1 Method 2 Method 3 Method 4
Linearity Range (µg/mL) 4.0 - 275.0[5]10 - 60[6]2 - 10[7]25 - 250[8]
Correlation Coefficient (r²) 0.9998[5]0.998[6]0.9982[7]0.999[8]
Accuracy (% Recovery) 99.00 - 101.12%[5]98.27 - 101.00%99.7 - 100.3%[7]99.55 - 101.35%[8]
Precision (% RSD) < 3.27%[5]< 2%< 2%[7]≤ 0.847%[8]
LOD (µg/mL) 0.48[5]1.79[6]0.25[7]0.364 (ng/mL)[9]
LOQ (µg/mL) 1.59[5]5.44[6]0.75[7]1.103 (ng/mL)[9]
UV-Vis Spectrophotometry Methods

UV-Vis Spectrophotometry offers a simpler, more cost-effective, and rapid alternative for routine quality control, though it may be less specific than HPLC.[10]

Parameter Method 1 Method 2
Linearity Range (µg/mL) 2 - 6[11]0.1 - 10[10]
Correlation Coefficient (r²) > 0.995[11]> 0.999[10]
Accuracy (% Recovery) 102 ± 0.188%[11]98 - 102%[10]
Precision (% RSD) < 2%[10]N/A
LOD (µg/mL) 1.012[11]N/A
LOQ (µg/mL) 3.036[11]N/A

Experimental Protocols

A detailed and validated protocol is essential for achieving reliable results. Below is a representative RP-HPLC-UV method synthesized from published studies.

Protocol: Risperidone Quantification by RP-HPLC-UV

1. Materials and Reagents:

  • Risperidone Certified Reference Standard (CRS).

  • HPLC-grade methanol, acetonitrile, and water.[5][6]

  • Analytical grade ammonium acetate or potassium dihydrogen phosphate for buffer preparation.[5][12]

  • Risperidone tablets for sample analysis.

2. Instrumentation:

  • HPLC system with a UV detector, pump, and autosampler.[6]

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5][6]

3. Chromatographic Conditions:

  • Mobile Phase: Methanol: 0.1 M Ammonium Acetate buffer (pH 5.5) in a 60:40 v/v ratio.[5] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed.[9]

  • Flow Rate: 1.0 mL/min.[5][6]

  • Detection Wavelength: 274 nm or 280 nm.[5][6]

  • Injection Volume: 20 µL.[9][12]

  • Column Temperature: Ambient or 40°C.[5]

4. Preparation of Standard Solutions:

  • Stock Solution (e.g., 100 µg/mL): Accurately weigh and dissolve an appropriate amount of Risperidone CRS in the mobile phase or a suitable solvent like methanol.[6]

  • Working Standards: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 10, 20, 30, 40, 50, 60 µg/mL) using the mobile phase as the diluent.[6]

5. Preparation of Sample Solution:

  • Weigh and finely powder no fewer than 20 tablets.[13]

  • Accurately weigh a portion of the powder equivalent to a known amount of Risperidone (e.g., 25 mg) and transfer it to a volumetric flask.

  • Add a portion of the diluent, sonicate for several minutes to ensure complete dissolution, and then dilute to the final volume.[13]

  • Filter the solution through a 0.2 or 0.45 µm filter before injection.[13]

6. Analysis and Calculation:

  • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

  • Inject the sample solution.

  • Calculate the concentration of Risperidone in the sample by comparing its peak area to the calibration curve.

cluster_1 Experimental Workflow for HPLC Quantification A Prepare Mobile Phase (Filter & Degas) D Equilibrate HPLC System A->D B Prepare Standard Solutions (from Risperidone CRS) E Inject Standards & Construct Calibration Curve B->E C Prepare Sample Solutions (from Tablets) F Inject Samples C->F D->E E->F G Data Acquisition (Chromatograms) F->G H Calculate Concentration (Peak Area vs. Calibration Curve) G->H

Caption: General workflow for Risperidone quantification via RP-HPLC.

Mechanism of Action: Signaling Pathway

Risperidone functions primarily as an antagonist at dopamine D2 and serotonin 5-HT2A receptors in the brain.[5][6] This dual antagonism is believed to be responsible for its efficacy in treating both the positive and negative symptoms of schizophrenia while having a lower incidence of extrapyramidal side effects compared to older antipsychotics.[6]

cluster_2 Risperidone Receptor Antagonism Risperidone Risperidone D2_Receptor Dopamine D2 Receptor Risperidone->D2_Receptor HT2A_Receptor Serotonin 5-HT2A Receptor Risperidone->HT2A_Receptor Dopamine Dopamine Dopamine->D2_Receptor Serotonin Serotonin (5-HT) Serotonin->HT2A_Receptor Effect_D2 Alleviates Positive Symptoms D2_Receptor->Effect_D2 Effect_HT2A Alleviates Negative Symptoms HT2A_Receptor->Effect_HT2A

Caption: Simplified signaling pathway showing Risperidone's antagonism.

References

A Comparative Guide to Inter-laboratory Assay of Risperidone Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of various analytical methods for the quantification of Risperidone mesylate, catering to researchers, scientists, and drug development professionals. The information is synthesized from a range of studies to present a comprehensive overview of method performance.

Data Presentation: A Comparative Analysis of Analytical Methods

The following table summarizes the performance characteristics of common analytical methods used for the assay of Risperidone. This data, compiled from multiple independent studies, offers a baseline for inter-method comparison.

ParameterUV-Vis SpectrophotometryReverse-Phase High-Performance Liquid Chromatography (RP-HPLC)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity Range 2 - 40 µg/mL[1][2]10 - 100 µg/mL[3]0.2 - 100 ng/mL[4]
Correlation Coefficient (r²) > 0.999[5]> 0.997[3]> 0.99[6]
Accuracy (% Recovery) 98 - 102%[5]99.00 - 101.12%[7]95.24 - 107.68%[8]
Precision (%RSD) < 2%[5]< 3.27%[7]< 15%[6]
Limit of Detection (LOD) 1.012 µg/mL[9]0.17 - 1.79 µg/mL[3][10]0.1 ng/mL[6]
Limit of Quantification (LOQ) 3.036 µg/mL[9]0.5 - 5.44 µg/mL[3][10]0.2 - 0.25 ng/mL[6][11]

Experimental Protocol: A Representative RP-HPLC Method

The following is a detailed protocol for the assay of Risperidone using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), a widely used and robust method.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

  • A C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]

2. Reagents and Materials:

  • HPLC grade Methanol

  • HPLC grade Acetonitrile

  • Potassium dihydrogen orthophosphate

  • Risperidone reference standard

  • 0.45 µm membrane filter

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of Methanol, Acetonitrile, and Potassium dihydrogen orthophosphate buffer (e.g., 60:10:30 v/v/v).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection Wavelength: 234 nm.[3]

  • Injection Volume: 20 µL.[3]

  • Column Temperature: Ambient.

  • Run Time: Approximately 10 minutes.[3]

4. Preparation of Standard Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Risperidone reference standard in the mobile phase to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards within the linear range of the method (e.g., 20 to 100 µg/mL).[3]

5. Preparation of Sample Solutions (from tablet dosage form):

  • Weigh and finely powder a representative number of tablets (e.g., 20 tablets).

  • Accurately weigh a portion of the powder equivalent to a single tablet's dose and transfer it to a volumetric flask.

  • Add a suitable volume of the mobile phase and sonicate for approximately 20 minutes to ensure complete dissolution of the active pharmaceutical ingredient.[10]

  • Dilute to the mark with the mobile phase and mix thoroughly.

  • Filter the solution through a 0.45 µm membrane filter prior to injection into the HPLC system.

6. Analysis:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Inject the prepared standard and sample solutions into the chromatograph.

  • Record the peak areas of the analyte from the resulting chromatograms.

7. Quantification:

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Determine the concentration of Risperidone in the sample solutions by interpolating their peak areas on the calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the RP-HPLC assay of Risperidone.

experimental_workflow start Start prep_mobile_phase Prepare Mobile Phase (Methanol:Acetonitrile:Buffer) start->prep_mobile_phase hplc_setup HPLC System Setup (C18 Column, UV Detector) prep_mobile_phase->hplc_setup prep_standards Prepare Standard Solutions inject Inject Samples and Standards prep_standards->inject prep_samples Prepare Sample Solutions (from Tablets) prep_samples->inject hplc_setup->inject chromatography Chromatographic Separation inject->chromatography detection UV Detection (at 234 nm) chromatography->detection data_analysis Data Analysis (Peak Area Integration) detection->data_analysis quantification Quantification (Calibration Curve) data_analysis->quantification end End quantification->end

Caption: Experimental workflow for the RP-HPLC assay of Risperidone.

References

Head-to-head comparison of Risperidone mesylate and aripiprazole in vivo

Author: BenchChem Technical Support Team. Date: November 2025

Head-to-Head In Vivo Comparison: Risperidone Mesylate vs. Aripiprazole

A comprehensive in vivo comparison of risperidone and aripiprazole reveals distinct differences in their mechanisms of action, efficacy on specific symptom domains, and side-effect profiles. While both are effective second-generation antipsychotics, their unique pharmacological properties translate to different clinical advantages and disadvantages, particularly concerning metabolic and extrapyramidal symptoms.

Mechanism of Action: A Tale of Two Receptor Profiles

Risperidone primarily functions as a potent antagonist at dopamine D2 and serotonin 5-HT2A receptors. Its high affinity for D2 receptors is central to its antipsychotic effect on positive symptoms. In contrast, aripiprazole exhibits a more complex mechanism. It acts as a partial agonist at D2 receptors and a partial agonist at 5-HT1A receptors, while also being an antagonist at 5-HT2A receptors. This "dopamine stabilization" is thought to modulate dopaminergic activity, reducing it in hyperdopaminergic states (as seen in psychosis) and potentially increasing it in hypodopaminergic states, which may contribute to a lower risk of certain side effects.[1]

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Binds Signal Signal Transduction D2_Receptor->Signal Leads to 5HT2A_Receptor 5-HT2A Receptor 5HT2A_Receptor->Signal Leads to Risperidone Risperidone (Antagonist) Risperidone->D2_Receptor Blocks Risperidone->5HT2A_Receptor Blocks Aripiprazole Aripiprazole (Partial Agonist) Aripiprazole->D2_Receptor Modulates

Figure 1: Simplified signaling pathway at a synapse, comparing the actions of Risperidone and Aripiprazole.

Efficacy: A Comparative Analysis

Clinical and preclinical studies demonstrate that both risperidone and aripiprazole are effective in treating positive symptoms of psychosis. However, some studies suggest nuances in their effects on negative and cognitive symptoms.

In a large-scale, double-masked randomized comparison of first-episode psychosis patients, positive symptom response rates did not significantly differ between aripiprazole and risperidone (62.8% vs 56.8%).[2] However, aripiprazole-treated participants showed better outcomes for negative symptoms.[2] Another study also found that while both drugs led to significant improvements in positive and negative symptoms, there was no statistically significant difference between the two groups in this regard.[1]

Efficacy MeasureRisperidoneAripiprazoleStudy PopulationCitation
Positive Symptom Response 56.8%62.8%First-Episode Psychosis[2]
Negative Symptom Improvement Significant ImprovementBetter Outcome/Trend Towards SignificanceSchizophrenia/First-Episode Psychosis[1][2]
Time to Clinical Response ShorterLongerFirst-Episode Psychosis[3]
Discontinuation due to Inefficacy 9.2%17.6%First-Episode Psychosis[3]

Table 1: Comparative Efficacy Data from In Vivo Studies.

Side-Effect Profiles: The Key Differentiator

The most significant in vivo differences between risperidone and aripiprazole emerge in their side-effect profiles, particularly concerning metabolic disturbances and extrapyramidal symptoms (EPS).

Metabolic Side Effects: Aripiprazole is generally associated with a more favorable metabolic profile.[4] Studies have shown that while both drugs can lead to weight gain, risperidone often has a greater impact. In a long-term study, both aripiprazole and risperidone groups showed significant weight increases (9.2 kg and 10.5 kg, respectively, over one year), with no statistically significant difference between them.[5][6] However, other research and meta-analyses suggest aripiprazole has advantages regarding total and LDL cholesterol, fasting glucose, and prolactin levels.[2] Risperidone is well-known for causing hyperprolactinemia due to its potent D2 blockade in the tuberoinfundibular pathway, a side effect not typically associated with aripiprazole.[4][7]

Metabolic/Side Effect ParameterRisperidoneAripiprazoleKey FindingsCitations
Weight Gain (1-year) +10.5 kg+9.2 kgNo significant difference in long-term study.[5][6]
Total & LDL Cholesterol Less FavorableMore FavorableAripiprazole showed advantages.[2]
Fasting Glucose Less FavorableMore FavorableAripiprazole showed advantages.[2]
Prolactin Levels Significant IncreaseNo Significant IncreaseRisperidone is more likely to cause hyperprolactinemia.[2][4][7]
Akathisia Lower IncidenceHigher IncidenceAripiprazole-treated participants experienced more akathisia.[2]
Extrapyramidal Symptoms (EPS) Higher IncidenceLower IncidenceDrug-induced EPS were more common in the risperidone group.[1][8]
Sedation Lower Incidence (7%)Higher Incidence (23%)In a study on autism, aripiprazole was more sedating.[9]

Table 2: Comparative Side-Effect Data from In Vivo Studies.

Extrapyramidal Symptoms (EPS): Due to its high D2 receptor occupancy, risperidone is associated with a higher risk of EPS, including parkinsonism and rigidity, compared to aripiprazole.[1][8] In contrast, aripiprazole's partial agonism at the D2 receptor is believed to contribute to a lower incidence of EPS.[7] However, aripiprazole is more frequently associated with akathisia, a state of motor restlessness.[2]

Experimental Protocols

The data presented are derived from rigorous in vivo studies, typically employing the following methodologies:

Preclinical Animal Models
  • Objective: To assess antipsychotic efficacy and extrapyramidal side effects.

  • Animals: Typically male Sprague-Dawley or Wistar rats.

  • Efficacy Models:

    • Conditioned Avoidance Response (CAR): This model assesses the ability of a drug to suppress a learned avoidance behavior, which is predictive of antipsychotic efficacy. Rats are trained to avoid a mild foot shock by responding to a conditioned stimulus (e.g., a light or tone). Antipsychotics selectively suppress this avoidance response without impairing the escape response.

    • Amphetamine-Induced Hyperlocomotion: Amphetamine induces an increase in locomotor activity by stimulating dopamine release. The ability of an antipsychotic to block this hyperactivity is a measure of its D2 receptor antagonism.

  • Side-Effect Models:

    • Catalepsy Test: This test measures the induction of motor rigidity, a proxy for parkinsonian side effects. A rat is placed in an awkward posture (e.g., with its forepaws on a raised bar), and the time it remains in that position is measured. Potent D2 antagonists like haloperidol and risperidone induce catalepsy at doses that produce high D2 receptor occupancy.[7]

cluster_setup Study Setup cluster_testing Behavioral & Biochemical Testing Animals Animal Selection (e.g., Wistar Rats) Groups Group Assignment (Vehicle, Risperidone, Aripiprazole) Animals->Groups Admin Drug Administration (e.g., Intraperitoneal) Groups->Admin Efficacy Efficacy Assessment (e.g., Conditioned Avoidance Response) Admin->Efficacy SideEffects Side-Effect Assessment (e.g., Catalepsy Test) Admin->SideEffects Biochem Biochemical Analysis (e.g., Prolactin Levels, Receptor Occupancy) Admin->Biochem Data Data Analysis (Statistical Comparison) Efficacy->Data SideEffects->Data Biochem->Data

Figure 2: A typical experimental workflow for the in vivo comparison of antipsychotic drugs in animal models.

Human Clinical Trials
  • Objective: To compare the efficacy and tolerability of risperidone and aripiprazole in patients with psychotic disorders.

  • Design: Typically randomized, double-blind, controlled trials.[2]

  • Participants: Patients meeting DSM criteria for schizophrenia or other psychotic disorders, often in their first episode to minimize confounding factors from prior treatments.[2][3]

  • Assessments:

    • Efficacy: Standardized rating scales such as the Positive and Negative Syndrome Scale (PANSS) or the Brief Psychiatric Rating Scale (BPRS) are used to measure changes in symptoms.[1][10]

    • Side Effects:

      • Metabolic: Regular monitoring of weight, body mass index (BMI), fasting glucose, and lipid profiles.[5][6]

      • Extrapyramidal: Assessed using scales like the Simpson-Angus Scale (SAS) for parkinsonism, the Barnes Akathisia Rating Scale (BARS), and the Abnormal Involuntary Movement Scale (AIMS).[1][3]

      • Other: Prolactin levels are measured via blood tests.

Conclusion

In vivo comparisons demonstrate that while risperidone and aripiprazole have comparable efficacy for positive psychotic symptoms, their distinct pharmacological profiles lead to important differences. Aripiprazole offers significant advantages in terms of metabolic side effects and lower risk of hyperprolactinemia and EPS, although it carries a higher risk of akathisia.[2][4] Risperidone, while highly effective, requires more careful monitoring for metabolic changes, elevated prolactin, and extrapyramidal symptoms.[1][8] The choice between these two agents should be guided by the individual patient's clinical presentation, susceptibility to specific side effects, and overall treatment goals.

References

Validating In Vitro Models to Predict the In Vivo Efficacy of Risperidone Mesylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vitro models used to predict the in vivo efficacy of Risperidone mesylate, a cornerstone atypical antipsychotic. The focus is on long-acting injectable (LAI) formulations, where establishing a predictive relationship between laboratory performance and clinical outcomes is critical for development and regulatory approval. This document summarizes key experimental data, details methodologies for pivotal experiments, and visualizes complex biological and experimental processes to aid in the design and evaluation of robust in vitro models for this important therapeutic agent.

Core Concepts in Predicting In Vivo Efficacy

The development of a successful drug formulation, particularly for extended-release products like this compound LAIs, hinges on the establishment of a reliable in vitro-in vivo correlation (IVIVC). An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (e.g., the rate and extent of drug dissolution) and a relevant in vivo response (e.g., plasma drug concentration).[1][2] A well-established IVIVC can serve as a surrogate for in vivo bioequivalence studies, streamlining the drug development process and ensuring product quality.[2][3]

For Risperidone, which is classified as a Biopharmaceutics Classification System (BCS) Class II drug (low solubility, high permeability), the in vivo dissolution rate is a critical factor limiting its absorption.[4] Therefore, in vitro dissolution and release studies are paramount in predicting its in vivo behavior.

Comparative Analysis of In Vitro Release Models

Various in vitro methods have been employed to characterize the release of Risperidone from different formulations, primarily microspheres and implants. The choice of method can significantly impact the observed release profile and its correlation with in vivo data.

Table 1: Comparison of In Vitro Release Methods for this compound Formulations

In Vitro MethodFormulation TypeKey Parameters & ConditionsAdvantagesLimitationsIn Vivo Correlation
Sample-and-Separate Microspheres10 mg microspheres in 250 mL of 10 mM PBS (pH 7.4) at 37°C, with shaking (100 rpm).[1][5]Simple setup, widely used.Potential for microsphere aggregation, which can affect release profiles.[6]Can discriminate between formulations with different physicochemical properties.[1][5]
USP Apparatus 4 (Flow-Through Cell) MicrospheresContinuous flow of release medium (e.g., 10 mM HEPES buffer, pH 7.4, with 0.02% Tween 20) over the formulation.[1]Good reproducibility, especially for porous microspheres.[5] Can discriminate between formulations with manufacturing differences.[1][2]More complex setup compared to sample-and-separate.Established Level A IVIVCs for compositionally equivalent microspheres.[1][2]
Dialysis Method Microspheres5 mg microspheres in a dialysis tube with 2 mL of dissolution medium (pH 7.4 PBS), immersed in 3 mL of the same medium at 37°C with oscillation (100 rpm).[7]Useful for long-term release studies.Time-consuming (can take several weeks to months).[7]Correlation with accelerated methods has been established.[7]
Accelerated Dissolution Method MicrospheresOptimized conditions of temperature, pH, and ethanol content (e.g., 25% ethanol in pH 7.4 media at 37°C).[7]Reduces testing time significantly, cost-effective for development and quality control.[7]Requires careful validation to ensure it simulates real-time dissolution.[7]Predictive of real-time dissolution behavior.[7]
In Vitro Release from Implants Implants (PLGA)Implants incubated in PBS at 37°C. Samples taken weekly and analyzed by HPLC.[8]Allows for long-term monitoring of release from solid implants.In vivo release can be faster than in vitro due to factors like the foreign body response.[8]Level B IVIVC showed the greatest correlation in one study.[9]

In Vivo Performance and IVIVC

The ultimate validation of an in vitro model lies in its ability to predict in vivo pharmacokinetics. Studies in various animal models and humans have been conducted to establish this crucial link.

Table 2: Summary of In Vivo Studies and In Vitro-In Vivo Correlations for this compound

Animal Model / SubjectsFormulationKey Pharmacokinetic FindingsIVIVC Level Achieved
Rabbits PLGA MicrospheresIn vivo release profiles were determined following intramuscular administration.[1][2]Level A IVIVC was established and validated using data from USP Apparatus 4.[1][2]
Rats PLGA ImplantsIn vivo release was assessed, and bioavailability was verified with locomotor testing.[9]Level B IVIVC yielded the highest correlation (R² = 0.9425).[9]
Mice PLGA ImplantsIn vivo pharmacokinetic profiles from implants were tested. In vivo release was found to be faster than predicted by in vitro data.[8]Inexact correlation observed, highlighting the need for more sophisticated in vitro models.[8]
Beagle Dogs Long-acting subcutaneous injectable (TV-46000)Single-dose pharmacokinetic data was used for PBPK modeling.[3][10]A Level A IVIVC could not be claimed as the release profile was species-dependent.[3][10]
Humans Immediate Release TabletsGastrointestinal absorption profile was successfully predicted using GastroPlus™.[4]Level A IVIVC was successfully developed with a prediction error of less than 10% for Cmax and AUC.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings. Below are representative protocols for key experiments.

1. In Vitro Release Testing using USP Apparatus 4 (Flow-Through Cell)

  • Objective: To determine the in vitro release rate of Risperidone from microspheres in a continuous flow system.

  • Apparatus: USP Apparatus 4.

  • Microsphere Preparation: Risperidone-loaded PLGA microspheres are prepared using a suitable method (e.g., solvent evaporation).

  • Release Medium: 10 mM HEPES buffer (pH 7.4) containing 0.02% (v/v) Tween 20.[1]

  • Procedure:

    • A known quantity of microspheres is placed in the flow-through cell.

    • The release medium is pumped through the cell at a constant flow rate.

    • The eluate is collected at predetermined time intervals.

    • The concentration of Risperidone in the collected samples is determined by a validated analytical method such as HPLC.

  • Data Analysis: The cumulative percentage of drug released is plotted against time.

2. In Vivo Pharmacokinetic Study in Rabbits

  • Objective: To determine the in vivo pharmacokinetic profile of Risperidone following intramuscular administration of microspheres.

  • Animal Model: New Zealand white rabbits.[1]

  • Formulation Administration: A suspension of Risperidone microspheres is administered via intramuscular injection.

  • Blood Sampling: Blood samples are collected from the marginal ear vein at predetermined time points.

  • Plasma Analysis: Plasma is separated by centrifugation. Risperidone concentrations in plasma are quantified using a validated LC-MS/MS method.[1]

  • Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, and AUC are calculated from the plasma concentration-time profiles. The in vivo release is then calculated using deconvolution methods like the Loo-Riegelman method.[1]

3. Development of a Level A IVIVC

  • Objective: To establish a point-to-point correlation between in vitro dissolution and in vivo absorption.

  • Procedure:

    • Obtain in vitro dissolution profiles for at least two formulations with different release rates.

    • Obtain in vivo plasma concentration-time profiles for the same formulations.

    • Deconvolute the in vivo data to obtain the fraction of drug absorbed over time.

    • Plot the percentage of drug dissolved in vitro against the percentage of drug absorbed in vivo.

    • Establish a linear correlation between the two profiles.

  • Validation: The predictability of the IVIVC is assessed by comparing the predicted in vivo profiles with the observed profiles.[1][2]

Visualizing the Experimental Workflow and Biological Pathway

Experimental Workflow for IVIVC Development

The process of developing an IVIVC involves a series of interconnected steps, from formulation development to data modeling.

G cluster_0 In Vitro Arm cluster_1 In Vivo Arm cluster_2 IVIVC Development formulation Formulation Development (e.g., Risperidone Microspheres) in_vitro_release In Vitro Release Testing (e.g., USP Apparatus 4) formulation->in_vitro_release animal_study In Vivo Pharmacokinetic Study (e.g., Rabbit Model) dissolution_profile In Vitro Dissolution Profile in_vitro_release->dissolution_profile correlation Correlation Analysis (% Dissolved vs. % Absorbed) dissolution_profile->correlation plasma_analysis Plasma Sample Analysis (LC-MS/MS) animal_study->plasma_analysis pk_profile Pharmacokinetic Profile (Plasma Concentration vs. Time) plasma_analysis->pk_profile deconvolution Deconvolution of PK Data (e.g., Loo-Riegelman Method) pk_profile->deconvolution in_vivo_absorption In Vivo Absorption Profile deconvolution->in_vivo_absorption in_vivo_absorption->correlation ivivc_model Predictive IVIVC Model correlation->ivivc_model ivivc_model->formulation Feedback for Formulation Optimization

Caption: Workflow for establishing an in vitro-in vivo correlation (IVIVC).

Risperidone's Mechanism of Action: A Simplified Signaling Pathway

Risperidone exerts its therapeutic effects primarily through its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors in the brain.[11][12][13] This dual antagonism is believed to be key to its efficacy in treating the positive and negative symptoms of schizophrenia.[12][14]

G Risperidone Risperidone D2_Receptor Dopamine D2 Receptor Risperidone->D2_Receptor Antagonizes HT2A_Receptor Serotonin 5-HT2A Receptor Risperidone->HT2A_Receptor Antagonizes Dopamine_Pathway Mesolimbic Dopamine Pathway D2_Receptor->Dopamine_Pathway Blocks Dopamine Signaling Serotonin_Pathway Mesocortical Serotonin Pathway HT2A_Receptor->Serotonin_Pathway Modulates Serotonin Signaling Positive_Symptoms Reduction of Positive Symptoms (Hallucinations, Delusions) Dopamine_Pathway->Positive_Symptoms Negative_Symptoms Improvement of Negative Symptoms and Cognitive Function Serotonin_Pathway->Negative_Symptoms

Caption: Simplified signaling pathway of Risperidone's mechanism of action.

Conclusion

The validation of in vitro models to predict the in vivo efficacy of this compound is a multifaceted process that relies on the careful selection of experimental methods and the rigorous establishment of an IVIVC. For long-acting injectable formulations, methods like the USP Apparatus 4 have demonstrated a strong ability to predict in vivo performance, particularly when a Level A IVIVC is achieved. However, species-specific differences and the complexity of the in vivo environment can present challenges, underscoring the need for continuous refinement of in vitro models. The data and protocols presented in this guide offer a framework for researchers to develop and validate predictive in vitro systems that can accelerate the development of effective and reliable this compound formulations.

References

A Comparative Analysis of the Metabolic and Pharmacokinetic Profiles of Risperidone Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the metabolic and pharmacokinetic profiles of risperidone, with a focus on how different formulations influence its bioavailability. While the query specifies risperidone mesylate, it is important to note that mesylate is a salt form used to enhance the solubility and stability of the active risperidone molecule. Once administered and dissolved, the salt dissociates, and the subsequent metabolic pathway is that of the risperidone moiety itself. Therefore, this comparison will examine the metabolism of risperidone and the pharmacokinetic differences observed between various formulations, which is the practical application of using different salt forms and delivery systems.

Metabolic Profile of Risperidone

Risperidone undergoes extensive metabolism in the liver, primarily through two pathways. The therapeutic effects of the drug are attributed to the combined concentrations of risperidone and its primary active metabolite, a concept known as the "active moiety".[1]

Primary Metabolic Pathway: The main route of metabolism is the hydroxylation of risperidone to 9-hydroxyrisperidone (paliperidone), which is also a pharmacologically active antipsychotic.[2][3][4] This conversion is predominantly catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme.[5][6]

Secondary Metabolic Pathway: To a lesser extent, CYP3A4 is also involved in the 9-hydroxylation of risperidone.[6] Another minor metabolic process is N-dealkylation.

The genetic makeup of an individual, specifically the polymorphism of the CYP2D6 gene, can significantly impact the rate of metabolism. Individuals can be classified as extensive or poor metabolizers, which affects the plasma concentrations and half-life of risperidone.[5] However, the pharmacokinetics of the total active moiety (risperidone + 9-hydroxyrisperidone) are generally similar between these groups.[4][5]

Risperidone_Metabolism Risperidone Risperidone Metabolite1 9-Hydroxyrisperidone (Paliperidone) (Active Metabolite) Risperidone->Metabolite1 Metabolite2 Other Minor Metabolites (e.g., N-dealkylation products) Risperidone->Metabolite2 CYP2D6 CYP2D6 (Major) CYP2D6->Risperidone CYP3A4 CYP3A4 (Minor) CYP3A4->Risperidone

Caption: Primary metabolic pathway of Risperidone.

Comparative Pharmacokinetic Data

While the metabolic pathway remains the same, the formulation of risperidone (e.g., conventional tablet, orally disintegrating tablet, intramuscular injection) significantly impacts its pharmacokinetic profile, including the rate and extent of absorption. Bioequivalence studies are conducted to compare these profiles.

Table 1: Pharmacokinetic Parameters of Risperidone (2 mg) - Conventional vs. Orally Dispersible Tablets

AnalyteFormulationCmax (ng/mL)Tmax (hr)AUC0-t (ng·hr/mL)AUC0-∞ (ng·hr/mL)t½ (hr)
Risperidone Test (Dispersible)16.31 ± 7.911.1 ± 0.568.6 ± 38.471.4 ± 42.14.8 ± 3.1
Reference (Conventional)15.02 ± 6.721.2 ± 0.564.9 ± 32.767.6 ± 35.84.4 ± 2.2
9-OH-Risperidone Test (Dispersible)26.63 ± 9.173.5 ± 1.1496.5 ± 147.2525.7 ± 159.221.6 ± 4.5
Reference (Conventional)25.43 ± 8.163.6 ± 1.2483.9 ± 138.8511.4 ± 150.321.4 ± 4.0
Active Moiety Test (Dispersible)39.31 ± 11.231.8 ± 0.8565.1 ± 167.3597.1 ± 180.819.8 ± 4.2
Reference (Conventional)37.19 ± 9.611.9 ± 0.8548.8 ± 155.3579.0 ± 169.619.6 ± 3.8

Data adapted from a comparative bioavailability study. Values are presented as mean ± standard deviation.[7] The 90% confidence intervals for the ratios of Cmax and AUC for both risperidone and 9-hydroxy-risperidone fell within the accepted bioequivalence range.[7]

Table 2: Steady-State Pharmacokinetic Comparison of Oral vs. Intramuscular (ISM) Risperidone

AnalyteParameterOral Risperidone (4 mg/day)Risperidone ISM (100 mg/month)Geometric Mean Ratio (ISM/Oral) [90% CI]
Active Moiety Cmax,ss (ng/mL) 40.8 ± 17.647.1 ± 17.81.17 [1.08 - 1.27]
Cmin,ss (ng/mL) 19.2 ± 8.120.8 ± 8.01.09 [0.99 - 1.20]
AUCτ (ng·hr/mL) 703 ± 276864 ± 3211.24 [1.16 - 1.33]

Data adapted from a steady-state comparative bioavailability study.[8] Values are presented as mean ± standard deviation. Cmax,ss = maximum concentration at steady state; Cmin,ss = minimum concentration at steady state; AUCτ = area under the curve over the dosing interval.

Experimental Protocols

In Vitro Metabolism of Risperidone Using Liver Microsomes

This protocol outlines a general procedure for studying the metabolism of risperidone in vitro using liver microsomes, which are rich in CYP450 enzymes.

InVitro_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Incubation Mixture (Phosphate Buffer, pH 7.4) B Add Liver Microsomes (e.g., human or rat) A->B C Add Risperidone (Substrate) B->C D Pre-incubate mixture at 37°C C->D E Initiate Reaction (Add NADPH-generating system) D->E F Incubate at 37°C (e.g., for 30-60 min) E->F G Terminate Reaction (e.g., add ice-cold acetonitrile) F->G H Centrifuge to pellet protein G->H I Collect Supernatant H->I J Analyze by LC-MS/MS I->J K Quantify Metabolites (e.g., 9-OH-Risperidone) J->K

Caption: Experimental workflow for in vitro metabolism study.

Methodology:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare an incubation mixture containing 0.1 M sodium phosphate buffer (pH 7.4).[9]

  • Addition of Microsomes: Add a specific amount of liver microsomes (e.g., from human or rat liver) to the buffer. The protein concentration is a critical parameter to optimize.[9][10]

  • Addition of Substrate: Add risperidone to the mixture to achieve a final desired concentration (e.g., 100 µM).[6][9]

  • Pre-incubation: Pre-incubate the mixture for a short period (e.g., 5 minutes) at 37°C to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Start the metabolic reaction by adding an NADPH-generating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). NADPH is a necessary cofactor for CYP450 enzyme activity.[6][10]

  • Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a defined period (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding a quenching solvent, such as two volumes of ice-cold acetonitrile. This precipitates the proteins and halts enzymatic activity.

  • Sample Processing: Centrifuge the tube to pellet the precipitated proteins.

  • Analysis: Carefully collect the supernatant and analyze it using a validated analytical method, such as HPLC or LC-MS/MS, to identify and quantify the formed metabolites, primarily 9-hydroxyrisperidone.[10]

Quantification of Risperidone and 9-Hydroxyrisperidone in Plasma by LC-MS/MS

This protocol describes a common method for the sensitive and specific quantification of risperidone and its active metabolite in biological matrices like human plasma.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_chroma Chromatographic Separation cluster_detection Mass Spectrometric Detection A Aliquot Plasma Sample (e.g., 100-500 µL) B Add Internal Standard (e.g., Clozapine or a deuterated analog) A->B C Extract Analytes (Protein Precipitation or Solid-Phase Extraction) B->C D Inject processed sample into UPLC/HPLC C->D E Separate on a C18 reverse-phase column D->E F Elute with a mobile phase gradient E->F G Ionize eluent (e.g., Electrospray Ionization - ESI) F->G H Detect using Tandem MS (MS/MS) G->H I Monitor specific MRM transitions H->I J Quantify using calibration curve I->J

Caption: Workflow for LC-MS/MS bioanalysis.

Methodology:

  • Sample Preparation:

    • Thaw frozen plasma samples.

    • Aliquot a specific volume of plasma (e.g., 100 µL) into a clean tube.

    • Add a known concentration of an internal standard (e.g., clozapine or risperidone-d4) to each sample, calibrator, and quality control sample. The internal standard helps to correct for variability during sample processing and analysis.

    • Extraction: Perform either:

      • Protein Precipitation (PPT): Add a precipitating agent like acetonitrile, vortex to mix, and centrifuge to pellet the proteins. Collect the supernatant.

      • Solid-Phase Extraction (SPE): Condition an SPE cartridge (e.g., mixed-mode Oasis MCX), load the diluted plasma sample, wash away interferences, and elute the analytes with an appropriate solvent (e.g., 5% ammonium hydroxide in methanol).[11] This method provides a cleaner extract than PPT.

  • LC-MS/MS Analysis:

    • Chromatography: Inject the processed sample extract into a liquid chromatography system (HPLC or UPLC). Separation is typically achieved on a C18 reverse-phase column with a gradient mobile phase (e.g., a mixture of acetonitrile and an aqueous buffer like ammonium acetate).

    • Mass Spectrometry: The eluent from the LC column is introduced into a tandem mass spectrometer, typically equipped with an electrospray ionization (ESI) source operating in positive ion mode.[11]

    • Detection: The instrument is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for risperidone, 9-hydroxyrisperidone, and the internal standard to ensure high selectivity and sensitivity.[12]

  • Quantification:

    • A calibration curve is constructed by analyzing standards of known concentrations.

    • The concentration of risperidone and 9-hydroxyrisperidone in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Mechanism of Action

The antipsychotic activity of risperidone is mediated through a combination of antagonist activities at central dopamine and serotonin receptors. This dual action is a hallmark of atypical antipsychotics.

  • Dopamine D2 Receptor Antagonism: Risperidone blocks D2 receptors in the brain's mesolimbic pathway. This action is thought to be responsible for reducing the "positive" symptoms of schizophrenia, such as hallucinations and delusions.[2][13]

  • Serotonin 5-HT2A Receptor Antagonism: Risperidone has a very high affinity for 5-HT2A receptors.[2] Blockade of these receptors is believed to contribute to its efficacy against "negative" symptoms (e.g., social withdrawal) and to reduce the likelihood of extrapyramidal side effects (movement disorders) that are common with older antipsychotics which primarily block D2 receptors.[2][3]

Risperidone also exhibits antagonism at other receptors, including alpha-1 and alpha-2 adrenergic and H1 histaminergic receptors, which may contribute to some of its therapeutic effects and side effects, such as orthostatic hypotension and sedation.[2][14]

MoA_Diagram cluster_receptors Neuronal Receptors cluster_effects Clinical Effects RIS Risperidone D2 Dopamine D2 Receptor RIS->D2 Antagonism HT2A Serotonin 5-HT2A Receptor RIS->HT2A Antagonism A1 α1-Adrenergic Receptor RIS->A1 Antagonism H1 Histamine H1 Receptor RIS->H1 Antagonism Efficacy Antipsychotic Efficacy (Positive & Negative Symptoms) D2->Efficacy HT2A->Efficacy SideEffects Side Effects (e.g., Hypotension, Sedation) A1->SideEffects H1->SideEffects

Caption: Simplified mechanism of action of Risperidone.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Risperidone Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

The proper disposal of risperidone mesylate is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks to personnel and prevent environmental contamination. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Hazard Profile and Regulatory Overview

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Improper disposal can lead to the contamination of water systems and harm to wildlife[2]. In the United States, the Environmental Protection Agency (EPA) regulates the disposal of pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA)[2][3][4]. It is the responsibility of the waste generator to determine if a chemical waste is hazardous[5]. Given its aquatic toxicity, this compound should be managed as a hazardous waste to ensure compliance and environmental protection.

Quantitative Data Summary
ParameterValue/ClassificationSource
Acute Oral Toxicity Category 4 (Harmful if swallowed)[1]
Acute Aquatic Toxicity Category 1 (Very toxic to aquatic life)[1]
Chronic Aquatic Toxicity Category 1 (Very toxic to aquatic life with long lasting effects)[1]
Regulatory Framework Resource Conservation and Recovery Act (RCRA)[3][4]
Primary Disposal Method Approved hazardous waste disposal plant[1][6]
Drain Disposal Prohibited[1][7]
Trash Disposal Prohibited for laboratory settings[8]

Experimental Protocols: Step-by-Step Disposal Procedures

The following protocols provide detailed methodologies for the disposal of this compound in various forms within a laboratory setting.

Protocol 1: Disposal of Unused or Expired this compound (Pure Substance)
  • Container Preparation :

    • Obtain a designated hazardous waste container that is sturdy, leak-proof, and chemically compatible with this compound. Plastic containers are often preferred[7].

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound"), the associated hazards (e.g., "Toxic," "Environmental Hazard"), and the date accumulation started[7][8].

  • Waste Accumulation :

    • Carefully transfer the unused or expired this compound into the designated hazardous waste container.

    • Avoid creating dust or aerosols. Handle the material in a well-ventilated area or under a chemical fume hood[1][6].

    • Ensure the container is kept securely closed except when adding waste[8][9].

  • Storage :

    • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation[7][9].

    • The SAA must be inspected weekly for leaks[9].

    • Do not store incompatible wastes together[8][10]. This compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents[1].

  • Disposal :

    • Once the container is full or has been in accumulation for up to 12 months, arrange for pickup through your institution's Environmental Health and Safety (EHS) department[7][11].

    • Do not attempt to dispose of the chemical waste through regular trash or by pouring it down the drain[7][8].

Protocol 2: Disposal of Contaminated Labware and Personal Protective Equipment (PPE)
  • Segregation :

    • Segregate disposable labware (e.g., pipette tips, weighing boats) and PPE (e.g., gloves, bench paper) that are grossly contaminated with this compound from regular laboratory trash.

  • Containment :

    • Place all contaminated solid waste into a designated hazardous waste bag or container that is clearly labeled with the chemical name and associated hazards.

  • Disposal :

    • Manage the container as hazardous waste and arrange for pickup through your institution's EHS department.

Protocol 3: Disposal of Empty this compound Containers
  • Decontamination :

    • For containers that held pure this compound, they must be triple-rinsed to be considered non-hazardous[10][11].

    • Use a suitable solvent (e.g., water, if soluble, or another appropriate solvent) for rinsing.

    • Crucially, the first rinsate must be collected and disposed of as hazardous waste [8]. For highly toxic chemicals, the first three rinses must be collected as hazardous waste[8]. Given the high aquatic toxicity of this compound, collecting the first three rinses is a best practice.

  • Container Disposal :

    • After triple-rinsing and allowing the container to air dry, obliterate or remove the original label[10].

    • Dispose of the rinsed, decontaminated container according to your institution's guidelines for non-hazardous laboratory glassware or plastic.

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process and logical flow for the proper disposal of this compound.

Risperidone_Disposal_Workflow cluster_start cluster_waste_type cluster_solid cluster_container start Start: Have Risperidone Mesylate Waste waste_type Identify Waste Type start->waste_type solid_waste Unused/Expired Solid or Contaminated Labware/PPE waste_type->solid_waste  Solid Waste   empty_container Empty Container waste_type->empty_container  Empty Container   collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid store_solid Store in Satellite Accumulation Area (SAA) collect_solid->store_solid pickup_solid Request EHS Pickup store_solid->pickup_solid triple_rinse Triple-Rinse Container empty_container->triple_rinse collect_rinsate Collect First Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Rinsed Container per Institutional Policy triple_rinse->dispose_container collect_rinsate->store_solid Transfer Rinsate

Caption: Decision workflow for this compound waste disposal.

SAA_Management saa_setup Establish Satellite Accumulation Area (SAA) saa_requirements SAA Requirements waste_container Labeled Hazardous Waste Container saa_setup->waste_container saa_requirements_text • At or near point of generation • Labeled and sealed containers • Segregate incompatibles • Weekly inspections full_container Container Full OR Accumulated for >1 Year? waste_container->full_container full_container->waste_container No request_pickup Request EHS Pickup (within 3 days of being full) full_container->request_pickup Yes

Caption: Key aspects of Satellite Accumulation Area (SAA) management.

References

Safe Handling and Disposal of Risperidone Mesylate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Risperidone mesylate. The following procedural guidance outlines the necessary personal protective equipment (PPE), handling protocols, and disposal plans to ensure a safe laboratory environment.

Hazard Identification and Exposure Limits

This compound is a potent pharmaceutical compound that requires careful handling. It is classified as harmful or toxic if swallowed and is very toxic to aquatic life with long-lasting effects[1][2]. Dust from the powdered form can cause irritation[3]. While specific occupational exposure limits (OELs) are not formally established by all regulatory bodies, the pharmaceutical industry often suggests stringent limits for such potent compounds[1][4][5][6].

Hazard Classification Description
Acute Oral Toxicity Category 3 / 4: Toxic or harmful if swallowed[1][2].
Chronic Organ Toxicity May cause damage to organs through prolonged or repeated exposure[4].
Aquatic Toxicity (Chronic) Category 1: Very toxic to aquatic life with long-lasting effects[1].
Exposure Control Parameter Value Note
Occupational Exposure Limit (OEL) < 10 µg/m³This is a suggested limit used by the pharmaceutical industry for potent compounds and should be used as a guideline for minimizing exposure[7].

Personal Protective Equipment (PPE) Requirements

The use of appropriate PPE is mandatory to prevent exposure through inhalation, ingestion, or skin contact. Engineering controls, such as a chemical fume hood, must be used as the primary line of defense[1][5].

Protection Type Specification Rationale / Best Practices
Eye / Face Protection Safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[5][6][8].Protects eyes from airborne dust and accidental splashes.
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Viton™)[4].Prevents direct skin contact. Gloves must be inspected for integrity before use and changed immediately if contaminated[8].
Body Protection Impervious clothing, such as a lab coat[1][4][8][9].Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator.Required when handling the powder outside of a chemical fume hood, if dust formation is likely, or if exposure limits may be exceeded[1][5][6][9].

Operational Plans and Experimental Protocols

Adherence to standardized protocols is critical for minimizing risk. The following step-by-step procedures outline the safe handling, spill response, and disposal of this compound.

Protocol 1: Safe Handling of Powdered this compound

This protocol details the procedure for weighing and handling the solid form of the compound.

  • Preparation:

    • Ensure a chemical fume hood or other ventilated enclosure is functioning correctly.

    • Cover the work surface with disposable absorbent material.

    • Assemble all necessary equipment (e.g., spatulas, weigh boats, containers) within the fume hood.

    • Ensure an eyewash station and safety shower are accessible[1][3].

  • Donning PPE:

    • Put on a lab coat, followed by safety goggles with side-shields.

    • Don the appropriate respirator if required.

    • Finally, put on two pairs of chemical-resistant gloves.

  • Handling:

    • Perform all manipulations of the powder within the chemical fume hood to avoid generating airborne dust[1][3][5].

    • Open containers slowly on a stable surface[3].

    • Use a gentle scooping or tapping motion to transfer powder; avoid pouring, which can create dust clouds.

    • Immediately close the primary container after dispensing the required amount.

  • Decontamination and Doffing PPE:

    • Wipe down all surfaces, containers, and equipment with an appropriate decontaminating solution (e.g., bleach and detergent solution) followed by a water rinse[3].

    • Dispose of all contaminated disposable materials (weigh boats, wipes) in a designated hazardous waste container.

    • Remove PPE in the reverse order it was put on, taking care to avoid self-contamination.

    • Wash hands thoroughly with soap and water after removing gloves[1][3][4].

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling cluster_disposal Waste Management prep_area 1. Prepare Work Area (Fume Hood) don_ppe 2. Don Full PPE handle_powder 3. Handle Powder (Weighing/Dispensing) don_ppe->handle_powder decontaminate 4. Decontaminate Surfaces & Equipment handle_powder->decontaminate doff_ppe 5. Doff PPE decontaminate->doff_ppe dispose_waste 7. Segregate & Dispose of Hazardous Waste decontaminate->dispose_waste wash_hands 6. Wash Hands doff_ppe->wash_hands

A procedural workflow for safely handling this compound powder.
Protocol 2: Emergency Spill Response

Immediate and correct action is required in the event of a spill to prevent exposure and environmental contamination.

  • Immediate Actions:

    • Alert all personnel in the immediate area.

    • Evacuate the affected area if the spill is large or if dust is airborne[1].

    • Restrict access to the spill location.

  • PPE and Spill Kit:

    • Don full PPE as described above, including respiratory protection.

    • Obtain a chemical spill kit containing absorbent materials, waste bags, and decontamination supplies[3].

  • Containment and Cleanup:

    • For powdered spills, do not sweep dry . Gently cover the spill with damp absorbent sheets or wet the powder down with a fine water mist to prevent dust from becoming airborne[3][5].

    • Once wetted, carefully scoop or sweep the material and place it into a clearly labeled, sealable hazardous waste container[3][5].

    • For liquid spills, absorb the solution with finely-powdered, liquid-binding material (e.g., diatomite) and collect it for disposal[1].

  • Decontamination:

    • Clean the spill area thoroughly. A triple-wash method using a bleach and detergent solution followed by a final water rinse is recommended[3].

    • Place all contaminated cleaning materials into the hazardous waste container.

  • Reporting:

    • Report the incident to the laboratory supervisor and the institution's Environmental Health & Safety (EHS) department.

Spill_Response_Plan cluster_cleanup Cleanup Procedure start Spill Occurs alert 1. Alert Others & Restrict Area start->alert assess Assess Spill alert->assess don_ppe 2. Don Full PPE (incl. Respirator) assess->don_ppe Minor or Major Spill wet_method 3a. Wet Powder with Mist or Cover with Damp Sheets don_ppe->wet_method collect 3b. Collect Material into Waste Container wet_method->collect decon 4. Decontaminate Spill Area (Triple Wash) collect->decon dispose 5. Dispose of all Contaminated Materials decon->dispose report 6. Report to Supervisor/EHS dispose->report

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Risperidone mesylate
Reactant of Route 2
Reactant of Route 2
Risperidone mesylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.